molecular formula C26H28F3N3O2 B1672955 HC-067047 CAS No. 883031-03-6

HC-067047

Cat. No.: B1672955
CAS No.: 883031-03-6
M. Wt: 471.5 g/mol
InChI Key: NCZYSQOTAYFTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent and selective reversible TRPV4 antagonist (IC50 values are 17, 48 and 133 nM for mouse, human and rat orthologs, respectively.) Potently inhibits the endogenous TRPV4-mediated response to 4α-PDH (IC50 = 22 nM). Shows antivasoconstrictive effects in vivo.>HC-067047 is a TRPV4 antagonist that reversibly inhibits currents through human, rat, and mouse TRPV4 orthologs (IC50s = 48, 133, and 17 nM, respectively). It is selective for TRPV4 over TRPV1, TRPV2, TRPV3, and TRPM8 channels. This compound has been shown to increase functional bladder capacity and to reduce micturition frequency in wild-type mice and rats with cystitis.>This compound is a potent and selective TRPV4 antagonist. This compound increases functional bladder capacity and reduces micturition frequency in WT mice and rats with cystitis. This compound did not affect bladder function in Trpv4(-/-) mice, demonstrating that its in vivo effects are on target. This compound may provide a promising means of treating bladder

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F3N3O2/c1-19-23(25(33)30-22-10-5-9-21(17-22)26(27,28)29)18-24(20-7-3-2-4-8-20)32(19)12-6-11-31-13-15-34-16-14-31/h2-5,7-10,17-18H,6,11-16H2,1H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZYSQOTAYFTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CCCN2CCOCC2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372463
Record name HC 067047
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883031-03-6
Record name HC 067047
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 883031-03-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of HC-067047: A Technical Guide to a Selective TRPV4 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel implicated in a variety of physiological processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on signaling pathways.

Mechanism of Action

This compound functions as a direct antagonist of the TRPV4 ion channel. Its primary mechanism involves the reversible inhibition of ionic currents through TRPV4, thereby preventing the influx of cations, predominantly Ca2+, into the cell.[1][2] This blockade of TRPV4 has been demonstrated to be effective against channel activation by a diverse range of stimuli, including heat, osmotic stress, mechanical stimuli, and chemical agonists such as 4α-phorbol 12,13-didecanoate (4α-PDD).[1] The broad-spectrum antagonism suggests that this compound may act through a non-competitive mechanism, affecting the channel's conformation rather than directly competing with agonists for a binding site.[1]

The inhibition of TRPV4 by this compound has significant downstream effects on intracellular signaling cascades. By preventing Ca2+ influx, this compound modulates the activity of numerous Ca2+-dependent enzymes and transcription factors. This interference with TRPV4-mediated signaling has been shown to impact cellular processes such as inflammation, cell migration, and apoptosis.[3]

Quantitative Data

The potency and selectivity of this compound have been characterized across different species and against various ion channels. The following tables summarize the key quantitative data.

Table 1: Potency of this compound against TRPV4 Orthologs

SpeciesIC50 (nM)
Human48[3][4]
Rat133[3][4]
Mouse17[3][4]

Table 2: Selectivity Profile of this compound

Ion ChannelActivityNotes
TRPV1>100-fold less potent than for TRPV4[1]
TRPV2>100-fold less potent than for TRPV4[1]
TRPV3>100-fold less potent than for TRPV4[1]
TRPM8~10-fold less potent than for TRPV4[1]
hERG~10-fold less potent than for TRPV4[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of this compound on TRPV4-mediated ion currents in a heterologous expression system (e.g., HEK293 cells transfected with TRPV4).

Materials:

  • HEK293 cells expressing the desired TRPV4 ortholog

  • Patch pipettes (3-5 MΩ resistance)

  • Patch clamp amplifier and data acquisition system

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)

  • TRPV4 agonist (e.g., 1 µM 4α-PDD)

  • This compound stock solution (in DMSO)

Procedure:

  • Culture TRPV4-expressing HEK293 cells on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with extracellular solution.

  • Pull patch pipettes and fill with intracellular solution.

  • Establish a whole-cell patch clamp configuration on a single cell.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to measure baseline currents.

  • Perfuse the cell with the TRPV4 agonist to activate the channel and record the resulting currents.

  • Once a stable agonist-induced current is achieved, co-perfuse with varying concentrations of this compound.

  • Record the inhibition of the agonist-induced current at each concentration of this compound.

  • Wash out this compound to observe the reversibility of inhibition.

  • Analyze the data to determine the IC50 of this compound.

Calcium Imaging Assay

This protocol measures the effect of this compound on intracellular calcium concentration changes mediated by TRPV4 activation.

Materials:

  • Cells endogenously or heterologously expressing TRPV4

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • TRPV4 agonist (e.g., 1 µM GSK1016790A)

  • This compound stock solution (in DMSO)

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Seed cells on glass-bottom dishes.

  • Prepare a Fluo-4 AM loading solution: Mix Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in HBSS to a final concentration of 2-5 µM.

  • Remove the culture medium from the cells and wash with HBSS.

  • Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.

  • Mount the dish on the fluorescence microscope and acquire baseline fluorescence images (Excitation ~494 nm, Emission ~516 nm).

  • Add the TRPV4 agonist to the cells and record the change in fluorescence intensity over time.

  • In separate experiments, pre-incubate the cells with various concentrations of this compound for 15-30 minutes before adding the agonist.

  • Record the fluorescence changes in the presence of this compound.

  • Analyze the data by calculating the change in fluorescence (ΔF/F0) and determine the inhibitory effect of this compound.

Signaling Pathways and Visualizations

This compound, by blocking TRPV4, interferes with multiple downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

HC067047_Mechanism_of_Action cluster_stimuli TRPV4 Activators cluster_channel Cell Membrane cluster_inhibitor Pharmacological Intervention cluster_downstream Intracellular Signaling Heat Heat TRPV4 TRPV4 Channel Heat->TRPV4 Activate Osmotic_Stress Osmotic Stress Osmotic_Stress->TRPV4 Activate Mechanical_Stimuli Mechanical Stimuli Mechanical_Stimuli->TRPV4 Activate Agonists Chemical Agonists (e.g., 4α-PDD) Agonists->TRPV4 Activate Ca_Influx Ca2+ Influx TRPV4->Ca_Influx Mediates HC067047 This compound HC067047->TRPV4 Inhibits Downstream_Effectors Downstream Effectors (Calmodulin, PKC, etc.) Ca_Influx->Downstream_Effectors Activates Cellular_Responses Cellular Responses (Inflammation, Pain, etc.) Downstream_Effectors->Cellular_Responses Leads to

Mechanism of Action of this compound on the TRPV4 Channel.

Experimental_Workflow_Patch_Clamp A Prepare TRPV4-expressing HEK293 cells B Establish Whole-Cell Patch Clamp Configuration A->B C Record Baseline Current B->C D Apply TRPV4 Agonist (e.g., 4α-PDD) C->D E Record Agonist-Induced Current D->E F Apply this compound at Varying Concentrations E->F G Record Inhibited Current F->G H Washout and Record Recovery G->H I Data Analysis (IC50 determination) H->I

Experimental Workflow for Whole-Cell Patch Clamp Analysis.

TRPV4_Downstream_Signaling TRPV4 TRPV4 Activation Ca_Influx Ca2+ Influx TRPV4->Ca_Influx PLC Phospholipase C (PLC) Ca_Influx->PLC Calmodulin Calmodulin Ca_Influx->Calmodulin Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Ca_Influx->Cytoskeletal_Rearrangement PKC Protein Kinase C (PKC) PLC->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Calmodulin->MAPK NFkB NF-κB Pathway MAPK->NFkB Gene_Expression Gene Expression (Inflammatory Cytokines) NFkB->Gene_Expression

Simplified Downstream Signaling Pathways of TRPV4.

References

HC-067047: A Selective TRPV4 Antagonist for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of HC-067047, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of TRPV4 antagonism.

Introduction to TRPV4 and the Role of this compound

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a wide array of physiological processes. It is activated by a variety of stimuli, including changes in temperature, osmolarity, mechanical stress, and endogenous ligands such as arachidonic acid metabolites.[1] Due to its broad expression and function, TRPV4 has emerged as a promising therapeutic target for a range of conditions, including pain, inflammation, and organ dysfunction.[2][3]

This compound is a small molecule antagonist that has been instrumental in elucidating the physiological and pathological roles of TRPV4. Its high potency and selectivity make it a valuable tool for in vitro and in vivo studies. This guide will delve into the quantitative data, experimental methodologies, and signaling pathways associated with this compound's mechanism of action.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its activity across different species and its selectivity over other ion channels.

Table 1: In Vitro Potency of this compound against TRPV4 Orthologs

SpeciesIC50 (nM)Assay TypeReference
Human48 ± 6Whole-cell patch clamp[4]
Rat133 ± 25Whole-cell patch clamp[4]
Mouse17 ± 3Whole-cell patch clamp[4]
Mouse (urothelial cells)22 ± 1Ca2+ imaging[4]

Table 2: Selectivity Profile of this compound

Ion ChannelFold Selectivity vs. hTRPV4 (IC50)Reference
TRPV1>100-fold[4]
TRPV2>100-fold[4]
TRPV3>100-fold[4]
TRPM8~10-fold[4]
hERG~10-fold[4]

Table 3: In Vivo Efficacy of this compound in a Model of Cyclophosphamide-Induced Cystitis

SpeciesDose (mg/kg, i.p.)Effect on Voiding FrequencyEffect on Voided VolumeReference
Mouse10Dose-dependent decreaseDose-dependent increase[4]
Rat10DecreaseIncrease[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections provide in-depth protocols for assays commonly used to characterize this compound.

In Vitro Assays

This assay measures changes in intracellular calcium concentration ([Ca2+]) in response to TRPV4 activation and its inhibition by this compound.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human, rat, or mouse TRPV4, or primary cultured mouse urothelial cells are seeded onto collagen-coated glass coverslips.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

  • Imaging: Coverslips are mounted on an inverted microscope equipped with a ratiometric fluorescence imaging system. Cells are continuously perfused with the salt solution.

  • Experimental Procedure:

    • Establish a stable baseline fluorescence.

    • Apply a TRPV4 agonist, such as 4α-phorbol 12,13-didecanoate (4α-PDD) at a concentration of 1 µM, to induce a rise in intracellular calcium.

    • After the response reaches a plateau, co-apply this compound at various concentrations (e.g., 1 nM to 10 µM) to determine the dose-dependent inhibition.

    • Alternatively, pre-incubate the cells with this compound for 5-10 minutes before the addition of the agonist.

  • Data Analysis: The ratio of fluorescence intensities at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is calculated to represent the intracellular calcium concentration. The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced calcium response. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

This technique directly measures the ion currents flowing through TRPV4 channels in the cell membrane.

  • Cell Preparation: HEK293 cells expressing the desired TRPV4 ortholog are used.

  • Pipette Solution (Intracellular): Contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.

  • Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • Recording:

    • A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance (>1 GΩ) seal with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.

    • Currents are elicited by voltage ramps or steps.

  • Experimental Procedure:

    • Record baseline currents.

    • Apply a TRPV4 agonist (e.g., 1 µM 4α-PDD) to the bath solution to activate TRPV4 currents.

    • Once a stable current is achieved, co-perfuse with different concentrations of this compound to measure the inhibition.

  • Data Analysis: The amplitude of the agonist-induced current is measured, and the percentage of inhibition by this compound is calculated. IC50 values are determined from the dose-response curve.

In Vivo Models

This animal model is used to study bladder inflammation and dysfunction, conditions where TRPV4 is implicated.

  • Animals: Adult female C57BL/6 mice or Sprague-Dawley rats.

  • Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (CYP) at a dose of 150-200 mg/kg is administered. Control animals receive a vehicle injection (saline).

  • Cystometry: 24-48 hours after CYP injection, the animals are anesthetized, and a catheter is inserted into the bladder via the urethra. The bladder is continuously filled with saline at a constant rate (e.g., 10-20 µL/min for mice). Bladder pressure is continuously monitored to record voiding events.

  • Experimental Procedure:

    • Record a baseline period of cystometric activity (e.g., 30-60 minutes).

    • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.

    • Continue recording cystometric parameters for a defined period (e.g., 1-2 hours) to assess the effects of the compound.

  • Data Analysis: Key parameters such as voiding frequency, voided volume, and intercontraction interval are analyzed and compared between vehicle- and this compound-treated groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving TRPV4 and the experimental workflows described in this guide.

TRPV4_Activation_Pathway cluster_stimuli TRPV4 Activators cluster_channel TRPV4 Channel cluster_downstream Downstream Effects cluster_antagonist Antagonist Heat Heat TRPV4 TRPV4 Heat->TRPV4 Osmotic_Stress Osmotic Stress Osmotic_Stress->TRPV4 Mechanical_Stress Mechanical Stress Mechanical_Stress->TRPV4 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->TRPV4 Four_alpha_PDD 4α-PDD Four_alpha_PDD->TRPV4 Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Vasodilation, Inflammation) Ca_Influx->Cellular_Response HC067047 This compound HC067047->TRPV4

Caption: TRPV4 channel activation by various stimuli and its inhibition by this compound.

Calcium_Imaging_Workflow start Start cell_culture Culture TRPV4-expressing cells start->cell_culture dye_loading Load cells with Fura-2 AM cell_culture->dye_loading baseline Establish baseline fluorescence dye_loading->baseline agonist Apply TRPV4 agonist (e.g., 4α-PDD) baseline->agonist response Measure Ca²⁺ response agonist->response antagonist Apply this compound response->antagonist inhibition Measure inhibition of Ca²⁺ response antagonist->inhibition analysis Calculate IC50 inhibition->analysis end End analysis->end

Caption: Experimental workflow for the calcium imaging assay.

Patch_Clamp_Workflow start Start cell_prep Prepare TRPV4-expressing cells start->cell_prep seal Form Giga-ohm seal cell_prep->seal whole_cell Establish whole-cell configuration seal->whole_cell baseline Record baseline current whole_cell->baseline agonist Apply TRPV4 agonist baseline->agonist current Record agonist-induced current agonist->current antagonist Apply this compound current->antagonist inhibition Measure current inhibition antagonist->inhibition analysis Determine IC50 inhibition->analysis end End analysis->end

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Cystitis_Model_Workflow start Start induction Induce cystitis with cyclophosphamide start->induction anesthesia Anesthetize animal induction->anesthesia catheterization Catheterize bladder anesthesia->catheterization baseline Record baseline cystometry catheterization->baseline treatment Administer this compound or vehicle baseline->treatment recording Continue cystometry recording treatment->recording analysis Analyze voiding parameters recording->analysis end End analysis->end

Caption: In vivo experimental workflow for the cyclophosphamide-induced cystitis model.

Conclusion

This compound stands out as a highly potent and selective antagonist of the TRPV4 channel. Its well-characterized pharmacological profile, supported by robust in vitro and in vivo data, makes it an indispensable tool for investigating the multifaceted roles of TRPV4 in health and disease. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research and accelerate the development of novel therapeutics targeting the TRPV4 channel.

References

Investigating Osmotic Stress: A Technical Guide to Utilizing HC-067047, a Selective TRPV4 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of HC-067047, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, in the investigation of osmotic stress. This document outlines the core principles, experimental protocols, and key quantitative data to facilitate the design and execution of robust in vitro studies.

Introduction to TRPV4 and Osmotic Stress

The TRPV4 channel is a non-selective cation channel that plays a crucial role in cellular mechanotransduction and osmosensation.[1][2][3] It is activated by a variety of physical and chemical stimuli, including changes in cell volume induced by osmotic stress.[1][4] Hypo-osmotic conditions, leading to cell swelling, activate TRPV4, resulting in an influx of calcium ions (Ca²⁺).[5][6] This Ca²⁺ influx triggers a cascade of downstream signaling events, culminating in a regulatory volume decrease (RVD), a process where the cell returns to its normal volume.[2][7]

This compound is a valuable pharmacological tool for dissecting the role of TRPV4 in these processes due to its high potency and selectivity.[8] By specifically blocking TRPV4 channels, researchers can elucidate the precise contribution of this channel to cellular responses to osmotic stress.

Quantitative Data: this compound Potency and Selectivity

The efficacy of this compound as a TRPV4 antagonist has been quantified across different species and against other related TRP channels. This information is critical for determining appropriate experimental concentrations.

Parameter Species/Channel Value Reference
IC₅₀ Human TRPV448 ± 6 nM[8]
Rat TRPV4133 ± 25 nM[8]
Mouse TRPV417 ± 3 nM[8]
Endogenous Mouse Urothelial Cell TRPV4 (4α-PDH induced)22 ± 1 nM[8]
Selectivity TRPV1, TRPV2, TRPV3>100-fold higher IC₅₀ vs TRPV4[8]
TRPM8~10-fold higher IC₅₀ vs TRPV4[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide step-by-step protocols for key experiments in the study of osmotic stress using this compound.

Induction of Hypo-osmotic Stress in Cultured Cells

This protocol describes a general method for inducing hypo-osmotic stress in an in vitro setting.

Materials:

  • Cultured cells of interest plated on appropriate sterile cultureware (e.g., glass-bottom dishes for imaging).

  • Isotonic buffer (e.g., Hanks' Balanced Salt Solution [HBSS] or a similar physiological saline solution, osmolality adjusted to ~300 mOsm/kg).

  • Hypo-osmotic buffer (prepared by diluting the isotonic buffer with sterile, deionized water to the desired osmolality, e.g., 200-250 mOsm/kg).

  • Osmometer for verifying buffer osmolality.

Procedure:

  • Culture cells to the desired confluency under standard conditions.

  • On the day of the experiment, wash the cells twice with pre-warmed isotonic buffer to remove culture medium.

  • For baseline measurements, incubate the cells in the isotonic buffer.

  • To induce hypo-osmotic stress, rapidly replace the isotonic buffer with the pre-warmed hypo-osmotic buffer.

  • The duration of the hypo-osmotic stress will depend on the specific experimental endpoint (e.g., for RVD assays, this can range from minutes to an hour).

  • For experiments involving this compound, pre-incubate the cells with the desired concentration of the antagonist in the isotonic buffer for a sufficient time (e.g., 15-30 minutes) before and during the application of the hypo-osmotic buffer. A typical effective concentration for complete inhibition in vitro is 1 µM.[8]

Calcium Imaging with Fura-2 AM

This protocol outlines the measurement of intracellular calcium concentration ([Ca²⁺]i) changes in response to osmotic stress.

Materials:

  • Fura-2 AM (acetoxymethyl ester form of Fura-2).

  • Anhydrous DMSO.

  • Pluronic F-127 (optional, to aid in dye loading).

  • Isotonic and hypo-osmotic buffers (as described above).

  • This compound.

  • Fluorescence imaging system equipped with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

  • Fura-2 AM Stock Solution: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO. Store protected from light and moisture.

  • Cell Loading:

    • Prepare a loading buffer by diluting the Fura-2 AM stock solution in isotonic buffer to a final concentration of 1-5 µM. The addition of 0.02% Pluronic F-127 can facilitate dye loading.

    • Incubate the cells with the loading buffer at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with isotonic buffer to remove extracellular Fura-2 AM.

    • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

  • Imaging:

    • Mount the coverslip with the loaded cells onto the imaging chamber of the fluorescence microscope.

    • Perfuse the cells with isotonic buffer to establish a stable baseline fluorescence ratio (F340/F380).

    • To investigate the effect of this compound, perfuse the cells with isotonic buffer containing the desired concentration of the antagonist.

    • Induce hypo-osmotic stress by switching the perfusion to the hypo-osmotic buffer (with or without this compound).

    • Record the fluorescence intensity at both 340 nm and 380 nm excitation wavelengths over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

    • Changes in this ratio are proportional to changes in intracellular calcium concentration.

Regulatory Volume Decrease (RVD) Assay

This protocol describes a method to monitor changes in cell volume following hypo-osmotic stress.

Materials:

  • Isotonic and hypo-osmotic buffers.

  • This compound.

  • Microscope with differential interference contrast (DIC) or phase-contrast optics.

  • Image analysis software capable of measuring cell cross-sectional area or volume.

Procedure:

  • Plate cells on glass-bottom dishes suitable for high-resolution imaging.

  • On the day of the experiment, replace the culture medium with isotonic buffer and allow the cells to equilibrate.

  • Acquire baseline images of the cells in the isotonic buffer.

  • For the antagonist group, pre-incubate the cells with this compound in isotonic buffer.

  • Induce hypo-osmotic stress by replacing the isotonic buffer with the hypo-osmotic buffer (with or without this compound).

  • Acquire images of the same field of view at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

  • Data Analysis:

    • Using image analysis software, measure the cross-sectional area of individual cells at each time point.

    • Normalize the cell area at each time point to the baseline area in the isotonic buffer.

    • Plot the relative cell area against time to visualize the initial cell swelling and the subsequent regulatory volume decrease.

    • Compare the extent and rate of RVD in the presence and absence of this compound to determine the role of TRPV4.

Signaling Pathways and Visualizations

The activation of TRPV4 by hypo-osmotic stress initiates a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Osmotic_Stress_TRPV4_Signaling HypoOsmotic_Stress Hypo-osmotic Stress Cell_Swelling Cell Swelling HypoOsmotic_Stress->Cell_Swelling TRPV4 TRPV4 Activation Cell_Swelling->TRPV4 Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx Intracellular_Ca ↑ [Ca²⁺]i Ca_Influx->Intracellular_Ca Downstream_Effectors Downstream Effectors (e.g., K⁺/Cl⁻ channels) Intracellular_Ca->Downstream_Effectors Ion_Efflux Ion & Water Efflux Downstream_Effectors->Ion_Efflux RVD Regulatory Volume Decrease (RVD) Ion_Efflux->RVD HC067047 This compound HC067047->TRPV4 Inhibition Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture HC_Prep 2. Prepare this compound Solution Cell_Culture->HC_Prep Buffer_Prep 3. Prepare Isotonic & Hypo-osmotic Buffers HC_Prep->Buffer_Prep Baseline 4. Establish Baseline (Isotonic Buffer) Buffer_Prep->Baseline PreIncubation 5. Pre-incubate with this compound (or vehicle) Baseline->PreIncubation Stress 6. Induce Hypo-osmotic Stress PreIncubation->Stress Data_Acquisition 7. Data Acquisition (Imaging/Electrophysiology) Stress->Data_Acquisition Quantification 8. Quantify Cellular Response (e.g., [Ca²⁺]i, Cell Volume) Data_Acquisition->Quantification Comparison 9. Compare Control vs. This compound Treated Quantification->Comparison

References

HC-067047: A Technical Guide to its Antagonistic Effects on TRPV4-Mediated Calcium Influx

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This technical guide provides an in-depth overview of this compound, its mechanism of action in blocking calcium influx, and detailed protocols for its application in experimental settings. The information is curated for professionals in research and drug development who are investigating TRPV4-related signaling pathways and their therapeutic potential.

Introduction to this compound

This compound is a small molecule inhibitor of the TRPV4 ion channel, a non-selective cation channel that is permeable to calcium (Ca²⁺). TRPV4 is implicated in a wide array of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its dysregulation has been linked to various pathological conditions such as pain, inflammation, and organ dysfunction. As a selective antagonist, this compound serves as a critical tool for elucidating the physiological and pathological roles of TRPV4.

Mechanism of Action: Inhibition of Calcium Influx

The primary mechanism of action of this compound is the direct blockade of the TRPV4 ion channel. TRPV4 can be activated by a variety of stimuli, including hypotonicity, heat, and synthetic agonists like GSK1016790A and 4α-Phorbol 12,13-didecanoate (4α-PDD). Upon activation, the channel opens, leading to an influx of cations, most notably Ca²⁺. This increase in intracellular Ca²⁺ concentration triggers a cascade of downstream signaling events. This compound effectively and reversibly inhibits this TRPV4-mediated current, thereby preventing the subsequent rise in intracellular Ca²⁺.[1][2]

Signaling Pathway of TRPV4 Activation and this compound Inhibition

cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Stimuli Stimuli TRPV4 TRPV4 Channel Stimuli->TRPV4 Activates Ca2_influx Ca²⁺ Influx TRPV4->Ca2_influx Mediates Downstream Downstream Signaling Ca2_influx->Downstream HC067047 This compound HC067047->TRPV4 Inhibits

Caption: TRPV4 activation by various stimuli leads to Ca²⁺ influx, which is blocked by this compound.

Quantitative Data: Potency and Selectivity

This compound exhibits high potency against TRPV4 channels from different species. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its efficacy in blocking TRPV4-mediated responses.

Species/Assay IC₅₀ (nM) Reference
Human TRPV4 (current inhibition)48 ± 6[2]
Rat TRPV4 (current inhibition)133 ± 25[2]
Mouse TRPV4 (current inhibition)17 ± 3[2]
Mouse Urothelial Cells (Ca²⁺ response to 4α-PDH)22 ± 1[2]

Furthermore, this compound is highly selective for TRPV4 over other TRP channels, including TRPV1, TRPV2, TRPV3, and TRPM8, making it a reliable tool for specific TRPV4 inhibition.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound to study its effects on calcium influx.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents flowing through the TRPV4 channel in response to agonists and the inhibitory effect of this compound.

Experimental Workflow

Cell_Culture HEK293 cells expressing TRPV4 Patching Establish whole-cell configuration Cell_Culture->Patching Baseline Record baseline current Patching->Baseline Agonist Apply TRPV4 agonist (e.g., 4α-PDD) Baseline->Agonist HC067047 Apply this compound Agonist->HC067047 Washout Washout of this compound HC067047->Washout Data_Analysis Analyze current inhibition Washout->Data_Analysis

Caption: Workflow for whole-cell patch-clamp analysis of this compound's inhibitory effect.

Methodology:

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing human, rat, or mouse TRPV4 are cultured on glass coverslips.

  • Solutions:

    • External Solution (in mM): 150 NaCl, 6 CsCl, 1.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 150 CsCl, 5 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the membrane potential at -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

    • Record baseline currents in the external solution.

    • Perfuse the cells with a TRPV4 agonist (e.g., 1 µM 4α-PDD) to activate the channel and record the resulting current.

    • Apply this compound at various concentrations (e.g., 1 nM to 10 µM) in the presence of the agonist to determine the IC₅₀.

    • Perform a washout with the external solution to observe the reversibility of the inhibition.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Calculate the percentage of inhibition for each concentration and fit the data to a concentration-response curve to determine the IC₅₀.

Ratiometric Calcium Imaging

This method allows for the measurement of changes in intracellular calcium concentration in a population of cells in response to TRPV4 activation and its inhibition by this compound.

Experimental Workflow

Cell_Culture Culture cells on glass-bottom dishes Dye_Loading Load cells with Fura-2 AM Cell_Culture->Dye_Loading Baseline Record baseline fluorescence ratio (340/380 nm) Dye_Loading->Baseline Agonist Apply TRPV4 agonist Baseline->Agonist HC067047 Apply this compound Agonist->HC067047 Data_Analysis Analyze changes in fluorescence ratio HC067047->Data_Analysis

Caption: Workflow for Fura-2 AM-based calcium imaging to assess this compound activity.

Methodology:

  • Cell Preparation: Plate cells (e.g., HEK293-TRPV4 or primary cultured cells like urothelial cells) on glass-bottom dishes or coverslips.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells with the physiological salt solution to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

    • Record the baseline fluorescence ratio (F340/F380) for a few minutes.

    • Apply a TRPV4 agonist (e.g., 100 nM GSK1016790A or 1 µM 4α-PDH) and record the increase in the fluorescence ratio.

    • In the continued presence of the agonist, apply this compound to observe the inhibition of the calcium response.

  • Data Analysis: The change in intracellular calcium concentration is proportional to the F340/F380 ratio. Quantify the peak response to the agonist and the degree of inhibition by this compound.

Applications in Research and Drug Development

This compound is a valuable pharmacological tool for:

  • Target Validation: Confirming the role of TRPV4 in various cellular and in vivo models of disease.

  • Mechanism of Action Studies: Dissecting the downstream signaling pathways activated by TRPV4-mediated calcium influx.

  • Screening and Compound Profiling: Serving as a reference compound in high-throughput screens for novel TRPV4 modulators.

  • Preclinical Studies: Investigating the therapeutic potential of TRPV4 inhibition in animal models of pain, inflammation, edema, and bladder dysfunction.[2][3]

Conclusion

This compound is a potent, selective, and reversible antagonist of the TRPV4 channel. Its ability to block TRPV4-mediated calcium influx makes it an indispensable tool for researchers and drug developers. The detailed protocols provided in this guide will facilitate the effective use of this compound in elucidating the complex roles of TRPV4 in health and disease and in the pursuit of novel therapeutic strategies.

References

An In-depth Technical Guide to Preliminary Studies Using HC-067047

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2] As a non-competitive antagonist, it reversibly inhibits TRPV4 channels across multiple species, including human, rat, and mouse.[3] This property has made it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPV4 in a variety of preclinical models. This guide summarizes key quantitative data from these preliminary studies, details common experimental protocols, and illustrates the signaling pathways implicated in this compound's mechanism of action.

Quantitative Data Summary

The efficacy of this compound has been quantified in both in vitro and in vivo settings. The data below are compiled from foundational studies to provide a comparative overview.

Table 1: In Vitro Potency of this compound

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against TRPV4 orthologs from different species and under various experimental conditions.

TargetSpeciesAssay TypeIC₅₀ (nM)Reference
TRPV4 OrthologHumanElectrophysiology48[3][4][5][6][7]
TRPV4 OrthologRatElectrophysiology133[3][4][5][6][7]
TRPV4 OrthologMouseElectrophysiology17[3][4][5][6][7]
Endogenous TRPV4MouseCa²⁺ Imaging (Urothelial Cells)22[4][5]
Table 2: Summary of Key In Vivo Studies with this compound

This table highlights the diverse therapeutic areas where this compound has been evaluated, detailing the models, dosing regimens, and principal outcomes.

Therapeutic AreaModelSpeciesDose & RouteKey FindingsReference(s)
Urology Cyclophosphamide-Induced CystitisMouse, Rat10 mg/kg, i.p.Increased functional bladder capacity and voided volume; decreased voiding frequency.[1][2][6][8][1][2][6][8]
Urology Chronic Urothelial Overexpression of NGFMouse1 µM, IntravesicalReduced voiding frequency and non-voiding contractions.[9][9]
Cardiology Myocardial Ischemia/ReperfusionMouse5, 10, 20 mg/kgDose-dependently reduced infarct size and cardiomyocyte apoptosis.[10][10]
Neurology Traumatic Brain Injury (FPI Model)Mouse20 nmol/day, i.c.v.Reduced vasogenic edema and blood-brain barrier disruption.[11][12][11][12]
Neurology Intracerebral HemorrhageRat150 pmolAmeliorated neurological symptoms, brain edema, and neuronal death.[13][13]
Neurology / Immunology LPS-Induced DepressionMouseNot specifiedRescued depression-like behaviors; reduced neuroinflammation and glial activation.[14][15][16][14][15][16]
Gastroenterology LPS-Induced Endotoxemia Colonic InjuryMouseNot specifiedProtected against oxidative stress, mitophagy, and inflammatory pyroptosis in the colon.[17][18][17][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines key protocols employed in studies with this compound.

Compound Formulation for In Vivo Administration

Proper solubilization is critical for bioavailability and consistent results.

  • Method 1 (Systemic Administration): A stock solution of this compound in DMSO is prepared. For the working solution, the stock is sequentially diluted with co-solvents. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] It is recommended to prepare the working solution fresh on the day of use.

  • Method 2 (Alternative Systemic): For a 1 mL working solution, 50 μL of a 100 mg/mL DMSO stock solution is added to 950 μL of corn oil and mixed thoroughly.[6]

  • Preparation for Intravesical Instillation: this compound is dissolved to the desired final concentration (e.g., 1 µM) in a vehicle solution suitable for bladder administration, such as saline.[9]

In Vitro Assays
  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of TRPV4 channels. Cells are transiently transfected with vectors containing the cDNA for human, rat, or mouse TRPV4.[1]

  • Electrophysiology (Whole-Cell Patch Clamp): This technique is used to directly measure ion currents through the TRPV4 channel. Following transfection, cells expressing TRPV4 are voltage-clamped, and currents are recorded before and after the application of a TRPV4 agonist (e.g., 4α-PDD) and subsequent application of this compound to determine its inhibitory effect.

  • Calcium Imaging: Cultured cells (e.g., primary urothelial cells or transfected HEK293 cells) are loaded with a calcium-sensitive fluorescent dye like Fura-2 AM or Fluo-4 AM.[19] Baseline fluorescence is measured, followed by stimulation with a TRPV4 agonist. This compound is then added to the medium, and the reduction in the agonist-induced calcium response is quantified to determine the IC₅₀.[8]

In Vivo Models and Procedures
  • Cyclophosphamide-Induced Cystitis Model: To induce bladder inflammation and overactivity, mice or rats are given a single intraperitoneal (i.p.) injection of cyclophosphamide. Cystometric analysis is typically performed 24-48 hours later.[1][2]

  • Cystometry in Anesthetized or Conscious Animals: To assess bladder function, a catheter is implanted into the bladder dome. In anesthetized models, the bladder is continuously filled with saline while intravesical pressure is recorded to measure parameters like voiding frequency, voided volume, and bladder capacity. In conscious, freely moving models, similar parameters are recorded to assess function without the confounding effects of anesthesia.[8][9] this compound or vehicle is administered (i.p. or intravesically) to evaluate its acute effects on these parameters.[1][9]

  • Traumatic Brain Injury (TBI) Model): A common model is the Lateral Fluid Percussion Injury (LFPI), which mimics aspects of human TBI.[20] Following the injury, this compound is administered (e.g., via intracerebroventricular injection) and outcomes such as brain water content (edema) and Evans blue extravasation (blood-brain barrier integrity) are measured at specific time points.[11][12]

  • LPS-Induced Systemic Inflammation Model: A single i.p. injection of lipopolysaccharide (LPS) is used to induce a systemic inflammatory response, leading to neuroinflammation and associated behavioral changes like depression.[14][15] this compound is administered to assess its ability to mitigate these effects. Behavioral tests, such as the tail suspension test and forced swim test, are used to evaluate depression-like behaviors.[21][22]

Biochemical and Histological Analyses
  • Western Blotting: Tissue or cell lysates are used to quantify the protein expression levels of key signaling molecules (e.g., CaMKII, NLRP3, tight junction proteins) to elucidate the molecular mechanism of this compound's action.[13][17]

  • Quantitative PCR (qPCR): This technique is used to measure changes in mRNA expression of target genes (e.g., MMP-9, VEGF-A) in response to injury and treatment with this compound.[11]

  • Immunofluorescence and Histology: Tissue sections are stained to visualize cellular morphology, protein localization (e.g., for apoptosis markers like TUNEL), or barrier integrity.[13][17]

Signaling Pathways and Visualized Workflows

This compound exerts its effects by blocking the initial Ca²⁺ influx through the TRPV4 channel, thereby inhibiting various downstream pathological signaling cascades.

General Experimental Workflow

The diagram below illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical model of disease.

G cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_outcome Outcome model Induce Pathology (e.g., LPS, TBI, Cystitis) treatment Administer this compound or Vehicle Control model->treatment behavior Behavioral / Functional (e.g., Cystometry, FST) treatment->behavior molecular Molecular / Cellular (e.g., Western, qPCR, Histo.) treatment->molecular outcome Determine Therapeutic Efficacy behavior->outcome molecular->outcome

Caption: General workflow for preclinical evaluation of this compound.

LPS-Induced Neuroinflammation Pathway

In models of depression induced by LPS, this compound blocks neuroinflammatory signaling in the hippocampus.[14][16]

G LPS LPS (Systemic Insult) TRPV4 Hippocampal TRPV4 Upregulation & Activation LPS->TRPV4 Glia Astrocyte & Microglia Activation TRPV4->Glia HC067047 This compound HC067047->TRPV4 Inhibits CaMKII CaMKII-NLRP3 Inflammasome Assembly Glia->CaMKII Cytokines Neuroinflammation (e.g., IL-1β, TNF-α) CaMKII->Cytokines Depression Depression-like Behaviors Cytokines->Depression

Caption: this compound inhibits the LPS-induced neuroinflammatory cascade.

Endotoxemia-Induced Colonic Injury Pathway

This compound demonstrates protective effects in the colon during endotoxemia by preventing TRPV4-mediated oxidative stress and cell death pathways.[17]

G cluster_effects Downstream Pathologies LPS LPS (Endotoxemia) TRPV4 TRPV4 Activation (Colon) LPS->TRPV4 Ca Ca²⁺ Influx & CaMKIIα Phosphorylation TRPV4->Ca HC067047 This compound HC067047->TRPV4 Inhibits Oxidative Oxidative Stress Ca->Oxidative Mitophagy Mitophagy (PINK/Parkin) Ca->Mitophagy Pyroptosis Inflammatory Pyroptosis Ca->Pyroptosis Injury Colonic Barrier Dysfunction & Injury Oxidative->Injury Mitophagy->Injury Pyroptosis->Injury

Caption: this compound protects against endotoxemia-induced colonic injury.

TRPV4-Mediated Blood-Brain Barrier Disruption

In brain injury models, this compound preserves blood-brain barrier (BBB) integrity by inhibiting pathways that lead to junctional protein degradation.[11][13]

G TBI Traumatic Brain Injury (TBI) TRPV4 Astrocyte TRPV4 Activation TBI->TRPV4 mRNA ↑ mRNA Expression of MMP-9, VEGF-A TRPV4->mRNA HC067047 This compound HC067047->TRPV4 Inhibits Proteins Tight & Adherens Junction Degradation mRNA->Proteins BBB BBB Disruption & Vasogenic Edema Proteins->BBB

Caption: Mechanism of this compound in preventing TBI-induced BBB disruption.

References

The Pharmacology of HC-067047: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2] This synthetic molecule has emerged as a critical tool for investigating the physiological and pathophysiological roles of TRPV4, a polymodal sensor involved in a wide array of cellular processes. This technical guide provides an in-depth overview of the pharmacology of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and its impact on various signaling pathways.

Core Pharmacology

Mechanism of Action

This compound functions as a reversible, non-competitive antagonist of the TRPV4 ion channel.[3] Its inhibitory action has been demonstrated across multiple species, including human, mouse, and rat TRPV4 orthologs.[1][2] The antagonism is effective against a variety of TRPV4 activators, such as the synthetic agonist GSK1016790A, the phorbol ester 4α-phorbol 12,13-didecanoate (4α-PDD), as well as physical stimuli like heat and osmotic pressure.[3] This broad inhibitory profile suggests that this compound does not compete directly with agonists for their binding sites but rather modulates the channel's gating mechanism.

Quantitative Data

The potency and selectivity of this compound have been quantified in various assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against TRPV4 from different species and its selectivity over other related TRP channels.

Table 1: Potency of this compound against TRPV4 Orthologs

SpeciesIC50 (nM)Assay TypeReference
Human48Whole-cell patch clamp[4]
Human48Calcium Imaging[5]
Mouse17Whole-cell patch clamp[2]
Rat133Whole-cell patch clamp[2][5]
Mouse (endogenous, urothelial cells)22Calcium Imaging (4α-PDH induced)

Table 2: Selectivity of this compound

ChannelFold Selectivity over TRPV4 (human)Reference
TRPV1>100
TRPV2>100
TRPV3>100
TRPM8~10

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's pharmacological effects. Below are protocols for key in vitro and in vivo experiments.

In Vitro Assays

1. Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion flow through TRPV4 channels in the cell membrane, providing a precise quantification of inhibition by this compound.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human, mouse, or rat TRPV4.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 150 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with CsOH.

    • External (Bath) Solution (in mM): 150 NaCl, 10 HEPES, 1 CaCl2, 1 MgCl2, adjusted to pH 7.4 with NaOH.

  • Procedure:

    • Culture cells on glass coverslips to sub-confluent levels.

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

    • Establish a whole-cell patch clamp configuration on a single cell using a glass micropipette filled with the internal solution.

    • Clamp the membrane potential at a holding potential of -40 mV.

    • Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit TRPV4 currents.

    • Activate TRPV4 channels by applying a known agonist, such as 10 nM GSK1016790A or 1 µM 4α-PDD, to the bath solution.

    • Once a stable baseline current is established, co-apply this compound at various concentrations with the agonist.

    • Record the inhibition of the agonist-induced current.

    • Wash out this compound to observe the reversibility of inhibition.

    • Construct a concentration-response curve to determine the IC50 value.

2. Intracellular Calcium Imaging

This method measures changes in intracellular calcium concentration ([Ca2+]i) upon TRPV4 activation and its inhibition by this compound.

  • Cell Line: HEK293 cells expressing the desired TRPV4 ortholog or primary cells endogenously expressing TRPV4 (e.g., urothelial cells, cardiomyocytes).

  • Fluorescent Indicator: Fluo-4 AM (acetoxymethyl ester).

  • Procedure:

    • Plate cells on glass-bottom dishes.

    • Load cells with 2-5 µM Fluo-4 AM in physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.[6]

    • Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.

    • Acquire baseline fluorescence images using a fluorescence microscope or a plate reader (excitation ~488 nm, emission ~520 nm).

    • Stimulate cells with a TRPV4 agonist (e.g., 100-500 nM GSK1016790A).[7]

    • Record the increase in fluorescence intensity, which corresponds to an increase in [Ca2+]i.

    • In separate experiments or after washout, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes before agonist application.

    • Measure the inhibition of the agonist-induced calcium response.

    • Calculate the IC50 from the concentration-response data.

In Vivo Assay

1. Mouse Model of Cyclophosphamide-Induced Cystitis

This model is used to evaluate the efficacy of this compound in mitigating bladder overactivity and pain, conditions where TRPV4 is implicated.

  • Animal Model: Wild-type and TRPV4 knockout (Trpv4-/-) mice.

  • Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 200 mg/kg).

  • Drug Administration: this compound is administered i.p. at doses ranging from 1 to 50 mg/kg.[8]

  • Cystometry Protocol:

    • Anesthetize the mice (e.g., with urethane).

    • Implant a catheter into the bladder via the dome.

    • Connect the catheter to a pressure transducer and an infusion pump.

    • Infuse saline into the bladder at a constant rate (e.g., 10-20 µl/min) to elicit voiding contractions.

    • Record bladder pressure, voiding frequency, and voided volume for a baseline period (e.g., 30 minutes).

    • Administer this compound i.p. and continue recording for a defined period (e.g., 30-60 minutes) to assess its effects on cystometric parameters.[8]

    • Compare the effects in wild-type and Trpv4-/- mice to confirm on-target activity.

Signaling Pathways and Cellular Effects

This compound, by blocking TRPV4-mediated calcium influx, modulates several downstream signaling pathways involved in inflammation, apoptosis, and cellular stress.

Inhibition of Inflammatory Pathways

TRPV4 activation is linked to pro-inflammatory signaling. This compound has been shown to attenuate inflammation by inhibiting the NF-κB pathway . In models of neuroinflammation, this compound treatment reduces the phosphorylation of IκK and IκB, and the subsequent nuclear translocation of the p65/p50 NF-κB subunits. This leads to a decrease in the expression of pro-inflammatory cytokines.

Furthermore, this compound can suppress the activation of the NLRP3 inflammasome . By preventing the initial calcium influx through TRPV4, it inhibits the downstream activation of CaMKII, which is a key step in NLRP3 inflammasome assembly and the subsequent processing and release of IL-1β and IL-18.[9]

G TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Mediates HC067047 This compound HC067047->TRPV4 Inhibits CaMKII CaMKII Activation Ca_influx->CaMKII NFkB_activation NF-κB Pathway Activation (p-IκK, p-IκB, p65/p50 translocation) Ca_influx->NFkB_activation NLRP3 NLRP3 Inflammasome Activation CaMKII->NLRP3 Inflammation Inflammation (Cytokine Release) NFkB_activation->Inflammation NLRP3->Inflammation

This compound Inhibition of Pro-inflammatory Signaling Pathways.
Modulation of Apoptosis and Cellular Stress

This compound has demonstrated protective effects against apoptosis in various cell types, including cardiomyocytes and neurons. Excessive calcium entry through TRPV4 can trigger apoptotic cascades. By blocking this initial trigger, this compound prevents the activation of downstream apoptotic effectors.

One of the key mechanisms by which TRPV4 activation can lead to cell death is through the induction of endoplasmic reticulum (ER) stress . Over-activation of TRPV4 disrupts calcium homeostasis, leading to the unfolded protein response (UPR) in the ER. This compound has been shown to mitigate ER stress by preventing this calcium dysregulation.

Furthermore, TRPV4-mediated calcium influx can lead to increased production of reactive oxygen species (ROS) , contributing to oxidative stress and cellular damage. This compound can attenuate this ROS production.

G TRPV4 TRPV4 Channel Ca_overload Ca²⁺ Overload TRPV4->Ca_overload Mediates HC067047 This compound HC067047->TRPV4 Inhibits ER_stress Endoplasmic Reticulum Stress (Unfolded Protein Response) Ca_overload->ER_stress ROS Reactive Oxygen Species (ROS) Production Ca_overload->ROS Apoptosis Apoptosis ER_stress->Apoptosis ROS->Apoptosis

This compound Attenuation of Apoptosis and Cellular Stress Pathways.

Experimental Workflow for Characterizing this compound

The following diagram outlines a logical workflow for the comprehensive pharmacological characterization of this compound.

G start Start invitro In Vitro Characterization start->invitro electrophys Whole-Cell Patch Clamp invitro->electrophys ca_imaging Calcium Imaging invitro->ca_imaging selectivity Selectivity Assays (vs. other TRP channels) invitro->selectivity invivo In Vivo Efficacy electrophys->invivo ca_imaging->invivo selectivity->invivo disease_model Disease Model (e.g., Cystitis) invivo->disease_model pk_pd Pharmacokinetics/ Pharmacodynamics invivo->pk_pd mechanism Mechanism of Action Studies disease_model->mechanism pk_pd->mechanism western_blot Western Blot (Signaling Proteins) mechanism->western_blot ros_assay ROS Measurement mechanism->ros_assay apoptosis_assay Apoptosis Assays (e.g., TUNEL) mechanism->apoptosis_assay end End western_blot->end ros_assay->end apoptosis_assay->end

Experimental Workflow for this compound Characterization.

Conclusion

This compound is a highly valuable pharmacological tool for the study of TRPV4 channels. Its potency and selectivity allow for the precise dissection of TRPV4's role in a multitude of biological processes. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of inflammation, apoptosis, and other TRPV4-mediated phenomena. As research into the therapeutic potential of TRPV4 modulation continues, this compound will undoubtedly remain a cornerstone of these investigations.

References

Methodological & Application

Application Notes and Protocols for HC-067047: An in vitro Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3] This document provides detailed application notes and protocols for the in vitro use of this compound in experimental research. It includes a summary of its inhibitory concentrations, comprehensive protocols for common cell-based assays such as calcium imaging and whole-cell patch-clamp electrophysiology, and diagrams of relevant signaling pathways and experimental workflows.

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is permeable to Ca²⁺. It is activated by a variety of stimuli, including heat, osmotic pressure, mechanical stress, and endogenous ligands.[1][4] TRPV4 is implicated in a wide range of physiological processes and its dysregulation has been linked to various pathological conditions.[1] this compound serves as a critical pharmacological tool for investigating the role of TRPV4 in these processes. It reversibly inhibits TRPV4 channels across different species, demonstrating selectivity over other TRP channels like TRPV1, TRPV2, TRPV3, and TRPM8.[2][3]

Data Presentation

Inhibitory Activity of this compound

The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined for TRPV4 orthologs from different species, highlighting its potency. The compound's inhibitory effects have been consistently demonstrated in various cell-based assays.

Target Species Assay Type IC₅₀ (nM) Reference
TRPV4HumanWhole-cell patch clamp48[4][5][6]
TRPV4HumanCalcium mobilization (FLIPR)57[6]
TRPV4MouseWhole-cell patch clamp17[4][5][6]
TRPV4RatWhole-cell patch clamp133[4][5][6]
Endogenous TRPV4Mouse (urothelial cells)Calcium imaging22[7]

Signaling Pathways and Experimental Workflows

TRPV4 Signaling Pathway

Activation of the TRPV4 channel leads to an influx of Ca²⁺, which acts as a second messenger to initiate a cascade of downstream signaling events. These pathways can influence cellular processes such as inflammation, proliferation, and apoptosis. The diagram below illustrates a simplified overview of the TRPV4 signaling cascade.

TRPV4_Signaling_Pathway cluster_stimuli Stimuli Mechanical Stress Mechanical Stress TRPV4 TRPV4 Channel Mechanical Stress->TRPV4 Osmotic Pressure Osmotic Pressure Osmotic Pressure->TRPV4 Heat Heat Heat->TRPV4 Agonists (e.g., GSK1016790A) Agonists (e.g., GSK1016790A) Agonists (e.g., GSK1016790A)->TRPV4 Ca_influx Ca²⁺ Influx TRPV4->Ca_influx HC067047 This compound HC067047->TRPV4 Downstream Downstream Signaling (e.g., NF-κB, MAPK) Ca_influx->Downstream Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Downstream->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK293-TRPV4) Compound_Prep 2. Prepare this compound and Agonist Solutions Pre_incubation 3. Pre-incubate cells with this compound Compound_Prep->Pre_incubation Stimulation 4. Stimulate with TRPV4 Agonist Pre_incubation->Stimulation Measurement 5. Measure Response (Ca²⁺ influx or current) Stimulation->Measurement Data_Analysis 6. Data Analysis (IC₅₀ determination) Measurement->Data_Analysis

References

Application Notes and Protocols for In Vivo Administration of HC-067047 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of HC-067047, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, in various mouse models. The provided protocols and data are intended to serve as a guide for designing and executing preclinical studies.

Introduction

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPV4.[1][2][3] It reversibly inhibits human, rat, and mouse TRPV4 channels with IC50 values of 48 nM, 133 nM, and 17 nM, respectively.[2][3] In vivo studies have demonstrated its efficacy in models of cystitis, traumatic brain injury, neuropathic pain, and myocardial ischemia/reperfusion injury.[1][4][5][6]

Quantitative Data Summary

The following table summarizes the in vivo dosages and administration routes of this compound used in various mouse models.

Mouse ModelDosageAdministration RouteKey FindingsReference
Cyclophosphamide-Induced Cystitis1, 10, 50 mg/kgIntraperitoneal (i.p.)Dose-dependently decreased voiding frequency and increased voided volume.[1][2][1][2]
Traumatic Brain Injury (Fluid Percussion Injury)1, 10, 100 nmolIntracerebroventricular (i.c.v.)Dose-dependently reduced brain water content and Evans blue extravasation.[4][4]
Paclitaxel-Induced Neuropathic PainNot specifiedIntraperitoneal (i.p.)Partially reduced mechanical hypersensitivity.[5][5]
Endotoxemia (LPS-induced)10 mg/kgIntraperitoneal (i.p.)Second injection given after initial baseline recording.[7][7]
Myocardial Ischemia/Reperfusion5, 10, 20 mg/kgIntraperitoneal (i.p.)Dose-dependent reduction in infarct size.[8][6][8]
Myocardial Ischemia/Reperfusion0.025 mg/kg (agonist)Intravenous (i.v.)Agonist (GSK1016790A) administered at the onset of reperfusion.[6][6]

Signaling Pathways

This compound acts by inhibiting the TRPV4 channel, a non-selective calcium channel.[5] The activation of TRPV4 can be triggered by various stimuli, leading to an influx of Ca2+. This calcium influx can, in turn, activate downstream signaling pathways, including those involving Protein Kinase C (PKC), Protein Kinase A (PKA), and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[5][9] In pathological conditions, the over-activation of these pathways can contribute to cellular dysfunction and injury.

TRPV4_Signaling cluster_stimuli Stimuli cluster_cell Cell Membrane cluster_downstream Downstream Signaling Heat Heat TRPV4 TRPV4 Channel Heat->TRPV4 Osmotic_Stress Osmotic Stress Osmotic_Stress->TRPV4 Mechanical_Stress Mechanical Stress Mechanical_Stress->TRPV4 Agonists Agonists Agonists->TRPV4 Ca_Influx Ca2+ Influx TRPV4->Ca_Influx Activates HC067047 This compound HC067047->TRPV4 Inhibits PKC PKC Ca_Influx->PKC PKA PKA Ca_Influx->PKA CaMKII CaMKII Ca_Influx->CaMKII Pathophysiology Pathophysiological Responses PKC->Pathophysiology PKA->Pathophysiology CaMKII->Pathophysiology

TRPV4 Signaling Pathway Inhibition by this compound

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration for Cystitis Model

This protocol is based on the methodology used in the study of cyclophosphamide-induced cystitis in mice.[1]

1. Materials:

  • This compound
  • Vehicle (e.g., 10% DMSO in saline)[7]
  • Cyclophosphamide
  • Sterile saline
  • Syringes and needles for i.p. injection

2. Animal Model:

  • Wild-type mice.
  • Induce cystitis by a single intraperitoneal injection of cyclophosphamide.

3. This compound Preparation:

  • Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., 0.1, 1, and 5 mg/mL to achieve doses of 1, 10, and 50 mg/kg in a 10 mL/kg injection volume).

4. Administration:

  • Following the induction of cystitis, administer the prepared this compound solution or vehicle via intraperitoneal injection.
  • A single injection is typically administered for acute studies.[1]

5. Monitoring and Analysis:

  • Monitor bladder function, including voiding frequency and volume.[1]

  • At the end of the experiment, plasma can be collected to determine the concentration of this compound.[1]

    IP_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Animal_Model Induce Cystitis in Mice (Cyclophosphamide i.p.) IP_Injection Administer this compound or Vehicle Intraperitoneally (i.p.) Animal_Model->IP_Injection Drug_Prep Prepare this compound Solution (e.g., in 10% DMSO/Saline) Drug_Prep->IP_Injection Monitor_Bladder Monitor Bladder Function (Voiding Frequency & Volume) IP_Injection->Monitor_Bladder Plasma_Analysis Optional: Collect Plasma for Drug Concentration Analysis Monitor_Bladder->Plasma_Analysis

    Workflow for Intraperitoneal Administration
    Protocol 2: Intracerebroventricular (i.c.v.) Administration for Traumatic Brain Injury Model

This protocol is adapted from a study investigating the effects of this compound on traumatic brain injury in mice.[4]

1. Materials:

  • This compound
  • Artificial cerebrospinal fluid (aCSF) or other suitable vehicle
  • Stereotaxic apparatus
  • Hamilton syringe
  • Anesthesia

2. Animal Model:

  • Mice subjected to fluid percussion injury or another model of traumatic brain injury.

3. This compound Preparation:

  • Dissolve this compound in the vehicle to achieve the desired concentrations for i.c.v. administration (e.g., to deliver 1, 10, or 100 nmol per mouse).

4. Surgical Procedure and Administration:

  • Anesthetize the mouse and place it in a stereotaxic frame.
  • Perform a craniotomy to expose the target ventricle.
  • Slowly infuse the prepared this compound solution into the ventricle using a Hamilton syringe.
  • The study cited administered the drug repeatedly.[4]

5. Post-operative Care and Analysis:

  • Provide appropriate post-operative care.
  • Assess outcomes such as brain water content and blood-brain barrier integrity (e.g., using Evans blue extravasation).[4]

Important Considerations

  • Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound and for minimizing any potential vehicle-induced effects. Common vehicles include DMSO/saline mixtures for systemic administration.[7]

  • Dose-Response Studies: It is recommended to perform dose-response studies to determine the optimal effective dose for a specific mouse model and endpoint.

  • Pharmacokinetics: The plasma concentration of this compound can be measured to correlate with the observed pharmacological effects. For example, a 50 mg/kg i.p. dose in mice resulted in an average plasma concentration of 5.16 ± 0.85 μM.[1]

  • Specificity: To confirm that the observed effects are due to TRPV4 inhibition, it is advisable to include experiments with TRPV4 knockout mice (Trpv4−/−).[1] this compound has been shown to have no effect on bladder function in these mice.[1][2]

  • Side Effects: While a single 10 mg/kg dose of this compound was well-tolerated in mice with no obvious side effects on core body temperature, heart rate, or locomotion, a higher dose of 100 mg/kg produced side effects such as hunched posture and piloerection.[1]

These application notes and protocols are intended as a starting point. Researchers should adapt and optimize the procedures based on their specific experimental needs and in accordance with institutional animal care and use guidelines.

References

Application Notes and Protocols for Preparing HC-067047 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2] It is a valuable tool for studying the physiological and pathological roles of TRPV4 in various biological systems. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO).

2. Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Weight 471.51 g/mol [1][3]
Formula C₂₆H₂₈F₃N₃O₂[1]
Appearance White solid[4]
Purity ≥98% (HPLC)[1]
CAS Number 883031-03-6[1]

3. Solubility

This compound exhibits good solubility in DMSO, making it a suitable solvent for preparing high-concentration stock solutions. The reported solubility in DMSO varies slightly among suppliers but is consistently in a range suitable for most laboratory applications. It is sparingly soluble in ethanol and insoluble in water.[3]

Table 2: Solubility of this compound

SolventMaximum ConcentrationReference
DMSO 15 mg/mL - 100 mM (approx. 47.15 mg/mL)[1][5]
Ethanol ~25 mM[1]
Water Insoluble[3]

4. Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common stock concentration for in vitro and in vivo studies.

4.1. Materials and Equipment

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

4.2. Procedure

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a clean, dry microcentrifuge tube or vial on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.715 mg of this compound.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. To prepare a 10 mM solution with 4.715 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes or cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Table 3: Example Calculations for Preparing this compound Stock Solutions

Desired Stock ConcentrationMass of this compound for 1 mLVolume of DMSO
1 mM0.4715 mg1 mL
5 mM2.3575 mg1 mL
10 mM 4.715 mg 1 mL
50 mM23.575 mg1 mL
100 mM47.15 mg1 mL

5. Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.

  • Solid Compound: Store the powdered form of this compound at +4°C.[1]

  • Stock Solutions: Store DMSO stock solutions in aliquots at -20°C for up to one month or at -80°C for up to one year to avoid repeated freeze-thaw cycles.[3] Before use, thaw the aliquot at room temperature and ensure the solution is clear.

6. Safety Precautions

  • Handle this compound and DMSO in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.[5][6]

  • Dispose of waste according to institutional and local regulations.

7. Experimental Workflow

The following diagram illustrates the general workflow for preparing and using an this compound stock solution in a typical cell-based assay.

HC067047_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use (e.g., Cell-Based Assay) weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw Retrieve for Experiment dilute Prepare Working Solution in Media thaw->dilute treat Treat Cells dilute->treat analyze Analyze Results treat->analyze

Caption: Workflow for this compound stock solution preparation and use.

8. Signaling Pathway Context

This compound acts by inhibiting the TRPV4 channel, which is a non-selective cation channel involved in various cellular processes. The diagram below shows a simplified representation of where this compound acts.

TRPV4_Signaling stimulus Physical/Chemical Stimuli (e.g., Osmotic Stress, Temperature) trpv4 TRPV4 Channel stimulus->trpv4 Activates ca_influx Ca²⁺ Influx trpv4->ca_influx Mediates hc067047 This compound hc067047->trpv4 Inhibits downstream Downstream Cellular Responses (e.g., Gene Expression, Cytoskeletal Rearrangement) ca_influx->downstream

Caption: Inhibition of the TRPV4 signaling pathway by this compound.

References

Application Notes and Protocols for HC-067047 Administration in Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3][4] It exhibits varying inhibitory concentrations across species, with IC50 values of 48 nM for human, 133 nM for rat, and 17 nM for mouse TRPV4 orthologs.[1][2][5][6] Due to its role in modulating calcium influx in response to stimuli like osmotic pressure and mechanical stress, TRPV4 is a key target in various physiological and pathological processes. This compound has been utilized in rodent models to investigate conditions such as bladder dysfunction, neuropathic pain, and inflammation.[1][7][8][9]

These application notes provide detailed protocols for the preparation and administration of this compound in rat studies, compiled from various scientific publications.

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes of this compound in various rat and mouse studies.

Route of Administration Dosage Range Vehicle Study Focus Species Reference
Intraperitoneal (i.p.)1 - 50 mg/kgDMSO, PEG300, Tween-80, SalineBladder DysfunctionMouse[5]
Intraperitoneal (i.p.)10 mg/kgNot specifiedBladder DysfunctionRat[10]
Intraperitoneal (i.p.)10 mg/kgNot specifiedBladder DysfunctionMouse[11][12]
Subcutaneous (s.c.)1, 10 mg/kgNot specifiedNeuropathic PainMouse[7]
Subcutaneous (s.c.)10, 20 mg/kgDMSO, Ethyl Alcohol, WaterNeuropathic PainRat[10]
Intravesical1 µM (0.2 mL)Not specifiedBladder DysfunctionRat[13]
Intracerebroventricular (i.c.v.)10 µmol/2 µl0.9% Sodium ChlorideStrokeMouse[14][15]

Experimental Protocols

Preparation of this compound Solution for Injection

The solubility of this compound necessitates the use of a vehicle containing organic solvents for in vivo administration. Below are two reported vehicle formulations.

Vehicle Formulation 1: DMSO/PEG300/Tween-80/Saline

This formulation is suitable for intraperitoneal injections.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% Saline

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix the DMSO and PEG300 solution thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of sterile saline to bring the total volume to 1 mL.[16]

  • Vortex the final solution to ensure it is homogenous before administration.

Vehicle Formulation 2: DMSO/Ethanol/Water

This formulation has been used for subcutaneous injections.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Ethyl Alcohol

  • Sterile Water

Procedure:

  • Dissolve this compound in DMSO.

  • Dilute the DMSO solution with ethyl alcohol at a ratio of 1:9 (v/v).

  • Further dilute the resulting solution with sterile water at a ratio of 1:9 (v/v).[10]

  • Ensure the final solution is clear and free of precipitates before injection.

Administration Routes

a) Intraperitoneal (i.p.) Injection Protocol

Materials:

  • Prepared this compound solution

  • Sterile syringe (1-3 mL)

  • Sterile needle (23-25 gauge)

  • 70% Ethanol or other suitable antiseptic

  • Personal Protective Equipment (PPE): Gloves, lab coat

Procedure:

  • Restrain the rat manually. One common method is to gently grasp the rat around the shoulders, allowing the abdomen to be exposed. For a two-person technique, one person can restrain the rat while the other performs the injection.

  • Position the rat with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[14]

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[1]

  • Cleanse the injection site with an antiseptic swab.

  • Insert the needle at a 15-20 degree angle to the abdominal wall, advancing it approximately 5 mm into the peritoneal cavity.[11]

  • Gently pull back on the syringe plunger (aspirate) to ensure that no blood (indicating vessel puncture) or urine/intestinal contents are drawn into the syringe. If any fluid is aspirated, discard the syringe and prepare a new injection.

  • If aspiration is clear, inject the this compound solution slowly and steadily.

  • Withdraw the needle and return the rat to its cage.

  • Monitor the animal for any adverse reactions post-injection.

b) Subcutaneous (s.c.) Injection Protocol

Materials:

  • Prepared this compound solution

  • Sterile syringe (1 mL)

  • Sterile needle (25-27 gauge)

  • Personal Protective Equipment (PPE): Gloves, lab coat

Procedure:

  • Restrain the rat. The loose skin over the back and shoulders (scruff) is a common site for subcutaneous injections.

  • Lift a fold of skin to create a "tent."

  • Insert the needle, bevel up, into the base of the skin tent at a shallow angle. Be careful not to pass the needle through the other side of the skin fold.[2][3]

  • Gently aspirate to check for blood. If blood appears, withdraw the needle and select a new site.

  • If no blood is aspirated, inject the solution. A small lump or "bleb" may form under the skin, which will dissipate as the solution is absorbed.

  • Withdraw the needle and apply gentle pressure to the injection site for a moment to prevent leakage.

  • Return the rat to its cage and monitor for any signs of discomfort or local reaction.

Visualizations

Signaling Pathway of TRPV4 Activation

The following diagram illustrates the general signaling cascade initiated by the activation of the TRPV4 channel.

TRPV4_Signaling_Pathway cluster_stimuli Stimuli cluster_channel TRPV4 Channel cluster_antagonist Antagonist cluster_downstream Downstream Effects Stimuli Mechanical Stress Osmotic Pressure Temperature TRPV4 TRPV4 Activation Stimuli->TRPV4 Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx HC067047 This compound HC067047->TRPV4 Inhibition Signaling_Cascades Activation of Downstream Signaling (e.g., PKC, Calmodulin) Ca_Influx->Signaling_Cascades Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Vasodilation, Cytokine Production) Signaling_Cascades->Cellular_Response

Caption: TRPV4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Rat Study

This diagram outlines a typical experimental workflow for administering this compound to rats and observing its effects.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Measurements (e.g., pain threshold, bladder function) Animal_Acclimation->Baseline_Measurement Administration This compound Administration (i.p. or s.c.) Baseline_Measurement->Administration Solution_Prep This compound Solution Preparation Solution_Prep->Administration Observation Behavioral/Physiological Observation Administration->Observation Data_Collection Data Collection at Pre-determined Timepoints Observation->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

References

Application Notes and Protocols for HC-067047 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2] TRPV4 is a non-selective cation channel that is activated by a wide range of stimuli, including heat, mechanical stress, and endogenous ligands.[3] Its involvement in various physiological and pathophysiological processes, such as mechanotransduction, osmotic sensation, and pain signaling, makes it a compelling target for drug development.[4][5][6] Patch clamp electrophysiology is a powerful technique to directly measure the ion channel activity and to characterize the pharmacological effects of compounds like this compound. These application notes provide detailed protocols for the use of this compound in patch clamp experiments to study TRPV4 channel function.

Mechanism of Action

This compound is a reversible and selective antagonist of TRPV4 channels.[1][6] It effectively inhibits TRPV4 currents activated by various stimuli, including synthetic ligands such as 4α-phorbol 12,13-didecanoate (4α-PDD) and GSK1016790A, as well as physical stimuli like heat and cell swelling.[6][7] The antagonism is suggested to be noncompetitive.[6] this compound exhibits high selectivity for TRPV4 over other related TRP channels like TRPV1, TRPV2, TRPV3, and TRPM8.[6]

Data Presentation

Quantitative Data for this compound
ParameterSpeciesValueReference
IC50 Human48 nM[1][2][6]
Mouse17 nM[1][2][6]
Rat133 nM[1][2][6]
Effective Concentration In vitro (cultured cells)1 µM - 10 µM[1][7]
Pre-incubation Time In vitro (cultured cells)≥ 30 minutes[7]

Signaling Pathway and Experimental Workflow

TRPV4 Signaling Pathway

The following diagram illustrates the role of TRPV4 as a non-selective cation channel and its inhibition by this compound. Activation of TRPV4 by stimuli such as heat, mechanical stress, or chemical agonists leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and downstream cellular responses. This compound blocks this ion influx by antagonizing the TRPV4 channel.

TRPV4_Signaling_Pathway cluster_stimuli Stimuli cluster_channel Cell Membrane cluster_cellular_response Cellular Response Heat Heat TRPV4 Channel TRPV4 Channel Heat->TRPV4 Channel Mechanical Stress Mechanical Stress Mechanical Stress->TRPV4 Channel Agonists (e.g., GSK1016790A) Agonists (e.g., GSK1016790A) Agonists (e.g., GSK1016790A)->TRPV4 Channel Cation Influx (Ca2+, Na+) Cation Influx (Ca2+, Na+) TRPV4 Channel->Cation Influx (Ca2+, Na+) Activation Membrane Depolarization Membrane Depolarization Cation Influx (Ca2+, Na+)->Membrane Depolarization Downstream Signaling Downstream Signaling Membrane Depolarization->Downstream Signaling This compound This compound This compound->TRPV4 Channel Inhibition

Caption: TRPV4 channel activation and inhibition by this compound.
Experimental Workflow for Patch Clamp Electrophysiology

This diagram outlines the key steps for investigating the effect of this compound on TRPV4 channels using the whole-cell patch clamp technique.

Patch_Clamp_Workflow Cell Preparation Cell Preparation Whole-Cell Configuration Whole-Cell Configuration Cell Preparation->Whole-Cell Configuration Solution Preparation Solution Preparation Solution Preparation->Whole-Cell Configuration Pipette Fabrication Pipette Fabrication Pipette Fabrication->Whole-Cell Configuration Baseline Recording Baseline Recording Whole-Cell Configuration->Baseline Recording Agonist Application (e.g., GSK1016790A) Agonist Application (e.g., GSK1016790A) Baseline Recording->Agonist Application (e.g., GSK1016790A) This compound Application This compound Application Agonist Application (e.g., GSK1016790A)->this compound Application Data Analysis Data Analysis This compound Application->Data Analysis

Caption: Workflow for a typical patch clamp experiment with this compound.

Experimental Protocols

Cell Preparation

The choice of cell type will depend on the research question. This compound has been used on various cell types, including:

  • Cultured mouse lens epithelial cells: Useful for studying the role of TRPV4 in ocular physiology.[7][8]

  • Dorsal Root Ganglion (DRG) neurons: A key model for investigating the role of TRPV4 in mechanosensation and pain.[4][5][9]

  • HEK-293 cells heterologously expressing TRPV4: A common system for studying the specific properties of the channel and its pharmacology in a controlled environment.[6]

General Protocol for Cultured Cells:

  • Culture cells on glass coverslips suitable for microscopy and electrophysiology.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the cells with extracellular solution at a constant rate.

  • For experiments involving this compound, pre-incubate the cells with the antagonist for at least 30 minutes prior to recording.[7]

Solutions

Note: The exact composition of the solutions may need to be optimized for the specific cell type being studied. Always check and adjust the pH and osmolarity of the solutions.

Extracellular Solution (Example)

ComponentConcentration (mM)
NaCl125
KCl2.5
MgCl21
CaCl22
NaH2PO41.25
NaHCO325
Glucose25
  • Bubble the solution with 95% O2 / 5% CO2.

  • Adjust pH to 7.4.

  • Adjust osmolarity to 305-315 mOsm.

Intracellular Solution (Example)

ComponentConcentration (mM)
K-Gluconate115
NaCl4
Mg-ATP2
Na-GTP0.3
HEPES10
EGTA11
  • Adjust pH to 7.2 with KOH.

  • Adjust osmolarity to 270-280 mOsm.

  • Filter the solution through a 0.2 µm filter before use.

Drug Solutions

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentration (e.g., 1-10 µM).

  • Agonist Stock Solution (e.g., GSK1016790A): Prepare a stock solution in DMSO.

  • Agonist Working Solution: Dilute the stock solution in the extracellular solution to the desired final concentration (e.g., 10 nM).[7]

Patch Clamp Recording

Whole-Cell Configuration

  • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 4-8 MΩ when filled with intracellular solution.

  • Fill the pipette with filtered intracellular solution and mount it on the micromanipulator.

  • Approach the selected cell with the patch pipette while applying positive pressure.

  • Once a dimple is observed on the cell surface, release the positive pressure to form a Giga-ohm seal.

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

Voltage-Clamp Recordings

  • Hold the cell at a holding potential of -60 mV or -70 mV.

  • To elicit TRPV4 currents, apply voltage steps or ramps. For example, a voltage ramp from -100 mV to +100 mV over 200 ms can be used to generate a current-voltage (I-V) relationship.

  • Alternatively, voltage steps from a holding potential to various test potentials (e.g., from -80 mV to +80 mV in 20 mV increments) can be applied.[7]

Current-Clamp Recordings

  • In current-clamp mode, the membrane potential is recorded.

  • This configuration is useful for studying the effect of TRPV4 activation and inhibition on the cell's resting membrane potential and excitability.

Experimental Procedure for Antagonist Application
  • Establish a stable whole-cell recording and record baseline currents or membrane potential.

  • Apply the TRPV4 agonist (e.g., 10 nM GSK1016790A) through the perfusion system and record the resulting changes in current or membrane potential.[7]

  • After the agonist effect has reached a steady state or peaked, co-apply this compound (e.g., 10 µM) with the agonist.[7]

  • Alternatively, for pre-incubation studies, perfuse the cells with this compound for at least 30 minutes before applying the agonist.[7]

  • Record the inhibition of the agonist-induced response by this compound.

  • A washout step with the extracellular solution can be performed to assess the reversibility of the block.

Data Analysis
  • Measure the amplitude of the agonist-induced currents in the absence and presence of this compound.

  • Calculate the percentage of inhibition to determine the potency of this compound.

  • Construct dose-response curves by applying different concentrations of this compound to determine the IC50 value.

  • Analyze changes in membrane potential in current-clamp recordings.

  • Statistical analysis should be performed to determine the significance of the observed effects.

Conclusion

This compound is a valuable pharmacological tool for studying the role of TRPV4 channels in cellular physiology and disease. The protocols outlined in these application notes provide a framework for using this compound in patch clamp electrophysiology experiments. Researchers should optimize the specific experimental conditions based on their cell type and research objectives to obtain reliable and reproducible data.

References

Application Notes and Protocols for Calcium Imaging Assays with HC-067047

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation.[1] Dysregulation of TRPV4 activity has been implicated in various pathological conditions, making it an attractive target for drug development. Calcium imaging assays are a powerful tool to study the function of ion channels like TRPV4 and to screen for and characterize potential modulators. This document provides detailed application notes and protocols for utilizing this compound in calcium imaging assays to investigate TRPV4 channel activity.

Mechanism of Action of this compound

This compound acts as a reversible and noncompetitive antagonist of the TRPV4 channel.[2][3] It effectively blocks calcium influx mediated by TRPV4 activation in response to a wide range of stimuli, including synthetic agonists such as 4α-phorbol 12,13-didecanoate (4α-PDD) and GSK1016790A, as well as physical stimuli like heat and osmotic changes.[2] Its high potency and selectivity for TRPV4 over other TRP channels make it a valuable pharmacological tool for isolating and studying TRPV4-specific functions.[2][4]

Quantitative Data

The following tables summarize the inhibitory potency of this compound against TRPV4 from different species and its selectivity over other related TRP channels.

Table 1: Inhibitory Potency (IC50) of this compound against TRPV4 Orthologs

SpeciesIC50 (nM)Reference
Human48 ± 6[2]
Rat133 ± 25[2]
Mouse17 ± 3[2]
Mouse (endogenous, urothelial cells vs. 4α-PDH)22 ± 1[2]

Table 2: Selectivity of this compound

ChannelFold Selectivity vs. hTRPV4 (IC50)Reference
TRPV1>100-fold[2]
TRPV2>100-fold[2]
TRPV3>100-fold[2]
TRPM8~10-fold[2]
hERG~10-fold[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of TRPV4 activation and the general workflow for a calcium imaging assay using this compound.

TRPV4_Signaling cluster_stimuli TRPV4 Agonists cluster_antagonist TRPV4 Antagonist GSK1016790A GSK1016790A TRPV4 TRPV4 GSK1016790A->TRPV4 Activates 4alpha-PDD 4α-PDD 4alpha-PDD->TRPV4 Activates HC067047 This compound HC067047->TRPV4 Inhibits Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Downstream Downstream Cellular Responses Ca_influx->Downstream

Caption: TRPV4 channel activation by agonists leading to calcium influx and its inhibition by this compound.

Calcium_Imaging_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293 expressing TRPV4) Dye_Loading 2. Calcium Dye Loading (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Pre-incubation 3. Pre-incubation (with this compound or vehicle) Dye_Loading->Pre-incubation Agonist_Addition 4. Agonist Addition (e.g., GSK1016790A) Pre-incubation->Agonist_Addition Data_Acquisition 5. Data Acquisition (Fluorescence Measurement) Agonist_Addition->Data_Acquisition Data_Analysis 6. Data Analysis Data_Acquisition->Data_Analysis

Caption: General experimental workflow for a calcium imaging assay with this compound.

Experimental Protocols

This section provides a detailed protocol for a calcium imaging assay to assess the inhibitory effect of this compound on TRPV4 activation in a cell-based model. This protocol is optimized for Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing a TRPV4 ortholog and using the calcium-sensitive dye Fluo-4 AM.

Materials and Reagents
  • HEK293 cells expressing the TRPV4 channel of interest

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Poly-D-lysine coated 96-well black-wall, clear-bottom plates

  • This compound

  • TRPV4 agonist (e.g., GSK1016790A or 4α-PDD)

  • Fluo-4 AM

  • Pluronic F-127 (20% solution in DMSO)

  • Probenecid (optional)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer, pH 7.4)

Equipment
  • Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation 3) or a fluorescence microscope equipped for live-cell imaging.

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate washer (optional)

  • Multichannel pipette

Stock Solution Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C.[4][5] Subsequent dilutions should be made in Assay Buffer to the desired final concentrations.

  • TRPV4 Agonist Stock Solution:

    • GSK1016790A: Prepare a 1 mM stock solution in DMSO. The final working concentration typically ranges from 1 to 100 nM.[6]

    • 4α-PDD: Prepare a 10 mM stock solution in DMSO. The final working concentration typically ranges from 1 to 10 µM.[1][7]

  • Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

Experimental Procedure
  • Cell Plating:

    • The day before the assay, seed the TRPV4-expressing HEK293 cells into a poly-D-lysine coated 96-well black-wall, clear-bottom plate at a density of 40,000-80,000 cells per well.

    • Incubate overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a near-confluent monolayer.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution. For each 10 mL of Assay Buffer, add 10 µL of 1 mM Fluo-4 AM stock solution and 10 µL of 20% Pluronic F-127.[8] If using, add probenecid to a final concentration of 2.5 mM to inhibit dye extrusion.[9]

    • Aspirate the culture medium from the cell plate.

    • Wash the cells once with 100 µL of Assay Buffer per well.

    • Add 50 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Pre-incubation:

    • During the dye loading incubation, prepare a plate with various concentrations of this compound (e.g., 0.1 nM to 10 µM) in Assay Buffer. Also, include a vehicle control (DMSO at the same final concentration as in the this compound dilutions).

    • After the dye loading incubation, wash the cells three times with 100 µL of Assay Buffer per well to remove extracellular dye.

    • Add 80 µL of the appropriate this compound dilution or vehicle control to each well.

    • Incubate the plate at room temperature for 15-30 minutes in the dark.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare the TRPV4 agonist solution at a concentration that is 5X the desired final concentration in Assay Buffer. The final concentration should be at or near the EC80 to provide a sufficient window for observing inhibition. For GSK1016790A, a final concentration of ~20 nM is often suitable.[10]

    • Set up the fluorescence microplate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at 1-second intervals.

    • Record a baseline fluorescence for 10-20 seconds.

    • Using the instrument's automated liquid handling, add 20 µL of the 5X agonist solution to each well.

    • Continue recording the fluorescence intensity for at least 3-5 minutes to capture the peak calcium response and its subsequent decay.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is typically calculated as the peak fluorescence after agonist addition minus the baseline fluorescence (Fpeak - Fbaseline).

    • Normalize the response in the this compound-treated wells to the vehicle control response (set as 100% activation).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the TRPV4 ion channel in cellular physiology and pathophysiology. The provided protocols for calcium imaging assays offer a robust and reproducible method for characterizing the inhibitory activity of this compound and can be adapted for screening and identifying novel TRPV4 modulators. Careful optimization of cell density, dye loading conditions, and agonist concentration is recommended to achieve the best results for your specific experimental setup.

References

Application Notes and Protocols for HC-067047 in Rodent Bladder Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3] TRPV4 is highly expressed in the urothelial cells of the bladder and is implicated in sensing bladder filling and stretch.[1][3][4] Dysregulation of TRPV4 activity is associated with bladder dysfunction, including conditions like cystitis and overactive bladder, which are often characterized by reduced bladder capacity and increased voiding frequency.[1][4][5] this compound has been demonstrated to effectively alleviate these symptoms in rodent models by blocking TRPV4 channels, making it a valuable tool for studying bladder physiology and for the preclinical development of novel therapies for lower urinary tract disorders.[1][6][7]

Mechanism of Action

This compound acts as a selective antagonist of the TRPV4 ion channel, with IC50 values of 48 nM, 133 nM, and 17 nM for human, rat, and mouse TRPV4, respectively.[2] In the bladder, TRPV4 channels in the urothelium are thought to be activated by mechanical stretch during filling, leading to an influx of calcium ions. This calcium influx triggers the release of ATP, which in turn activates afferent nerves, signaling bladder fullness to the central nervous system and initiating the micturition reflex.[4][8] In pathological conditions such as cystitis, the bladder can become hypersensitive, leading to an overactive bladder. By blocking TRPV4, this compound inhibits this signaling cascade, thereby increasing bladder capacity, reducing the frequency of urination, and alleviating symptoms of bladder overactivity.[1][9] The in vivo effects of this compound are specific to its action on TRPV4, as it does not affect bladder function in TRPV4 knockout (Trpv4-/-) mice.[1][6]

cluster_urothelium Urothelial Cell cluster_synapse Synaptic Cleft cluster_afferent Afferent Nerve Bladder_Filling Bladder Filling (Mechanical Stretch) TRPV4 TRPV4 Channel Bladder_Filling->TRPV4 Activates Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx ATP_Release ATP Release Ca_Influx->ATP_Release ATP ATP ATP_Release->ATP P2X3 P2X3 Receptor ATP->P2X3 Binds to Nerve_Activation Nerve Activation P2X3->Nerve_Activation Signal_to_CNS Signal to CNS (Micturition Reflex) Nerve_Activation->Signal_to_CNS HC067047 This compound HC067047->TRPV4 Inhibits cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Induce Bladder Dysfunction (e.g., Cyclophosphamide) Catheter_Implantation Surgical Implantation of Bladder Catheter Animal_Model->Catheter_Implantation Recovery Animal Recovery (≥ 48 hours) Catheter_Implantation->Recovery Placement Place Animal in Metabolic Cage Recovery->Placement Connection Connect Catheter to Transducer & Pump Placement->Connection Equilibration Equilibration Period (Saline Infusion) Connection->Equilibration Baseline Record Baseline Cystometry Data Equilibration->Baseline Administration Administer this compound or Vehicle Baseline->Administration Post_Treatment Record Post-Treatment Cystometry Data Administration->Post_Treatment Analysis Analyze Cystometric Parameters (Bladder Capacity, Voiding Frequency, etc.) Post_Treatment->Analysis

References

Application of HC-067047 in Neuropathic Pain Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neuropathic pain, a chronic condition resulting from nerve damage, presents a significant therapeutic challenge. The Transient Receptor Potential Vanilloid 4 (TRPV4) channel has emerged as a key player in the pathophysiology of this debilitating condition.[1][2][3] HC-067047 is a selective antagonist of the TRPV4 channel and has been instrumental in elucidating the role of TRPV4 in various preclinical models of neuropathic pain, including diabetic neuropathy, chemotherapy-induced peripheral neuropathy (CIPN), and nerve injury models.[1][4][5] These notes provide an overview of the application of this compound in neuropathic pain research, including its mechanism of action, experimental protocols, and key findings.

Mechanism of Action:

This compound is a potent and selective antagonist of the TRPV4 ion channel.[1] TRPV4 is a non-selective cation channel that can be activated by a variety of stimuli, including mechanical stress, warm temperatures, and endogenous ligands.[1][3] In the context of neuropathic pain, the activation of TRPV4 on sensory neurons and glial cells contributes to peripheral and central sensitization, leading to hallmark symptoms like mechanical allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[2][6][7] By blocking the influx of calcium through the TRPV4 channel, this compound effectively dampens the signaling cascades that drive neuropathic pain.[1][5]

Signaling Pathways in TRPV4-Mediated Neuropathic Pain:

The activation of TRPV4 initiates a cascade of intracellular signaling events that contribute to neuronal hyperexcitability and pain. Key pathways implicated include the activation of p38 MAPK and the NF-κB pathway, leading to the production of pro-inflammatory mediators like nitric oxide (NO).[1] Additionally, there is evidence of crosstalk between TRPV4 and other TRP channels, such as TRPA1, in mediating mechanical hypersensitivity.[1]

TRPV4_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Mechanical Stress Mechanical Stress TRPV4 TRPV4 Channel Mechanical Stress->TRPV4 Endogenous Ligands Endogenous Ligands Endogenous Ligands->TRPV4 Ca_influx Ca²⁺ Influx TRPV4->Ca_influx p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK NF_kB NF-κB Activation Ca_influx->NF_kB Pain_Signal Pain Hypersensitivity p38_MAPK->Pain_Signal NO_production NO Production NF_kB->NO_production NO_production->Pain_Signal HC067047 This compound HC067047->TRPV4

TRPV4 signaling cascade in neuropathic pain.

Quantitative Data Summary:

The following tables summarize the quantitative findings from preclinical studies investigating the efficacy of this compound in various neuropathic pain models.

Table 1: Efficacy of this compound in Diabetic Neuropathy Models

Animal ModelDrug AdministrationKey FindingsReference
Streptozotocin (STZ)-induced diabetic mice1 mg/kg, s.c., daily for 4 weeks (preventative)Significantly prevented the development of mechanical allodynia.[4]
STZ-induced diabetic mice10 mg/kg, s.c., single dose (reversal)Significantly reverted established mechanical allodynia.[4][8]
STZ-induced diabetic ratsIntrathecal (i.t.) administration, single or repeatedReduced mechanical allodynia.[9]

Table 2: Efficacy of this compound in Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models

Animal ModelDrug AdministrationKey FindingsReference
Paclitaxel-injected miceIntraperitoneal (i.p.) co-administration with a TRPA1 antagonistCompletely reduced mechanical hypersensitivity.[1]
Paclitaxel-injected rats10 mg/kg, i.p., single administrationPartially reduced mechanical hypersensitivity.[3]
Cancer-induced neuropathy modelDose-dependent administrationTransiently reversed cancer-induced thermal and mechanical allodynia.[5]

Table 3: Efficacy of this compound in Other Neuropathic Pain Models

Animal ModelDrug AdministrationKey FindingsReference
Spared Nerve Injury (SNI) micePharmacological inhibitionMarkedly suppressed neuropathic pain-related behaviors.[6][7]
Chronic Post-Ischemia Pain (CPIP) mice1 mg/kg, i.p., repeated treatmentReduced mechanical allodynia and thermal hypersensitivity from day 5 to 15.[10]
Infraorbital Nerve Injury (IONI) modelInjection into the whisker padReversed head-withdrawal threshold.[1]

Experimental Protocols:

The following are detailed methodologies for key experiments cited in the literature for assessing the efficacy of this compound in neuropathic pain models.

Protocol 1: Induction of Diabetic Neuropathy and Assessment of Mechanical Allodynia

Objective: To induce a model of painful diabetic neuropathy and assess the effect of this compound on mechanical sensitivity.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • This compound

  • Vehicle (e.g., saline, DMSO, Tween 80)

  • Von Frey filaments

  • Elevated mesh platform

Procedure:

  • Induction of Diabetes:

    • Administer a single intraperitoneal injection of STZ (dose may vary, e.g., 150 mg/kg for mice) dissolved in cold citrate buffer.

    • Monitor blood glucose levels 48-72 hours post-injection to confirm diabetes (glucose > 250 mg/dL).

  • Drug Preparation and Administration:

    • Dissolve this compound in a suitable vehicle.

    • Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal, or intrathecal) at the specified dose (e.g., 1 or 10 mg/kg).[4][9]

  • Assessment of Mechanical Allodynia (Von Frey Test):

    • Acclimatize animals on an elevated mesh platform for at least 30 minutes.

    • Apply calibrated Von Frey filaments to the plantar surface of the hind paw with increasing force.

    • A positive response is defined as a brisk withdrawal or licking of the paw.

    • Determine the paw withdrawal threshold (PWT) using the up-down method.

    • Assessments are typically performed at baseline and at various time points after drug administration.

Diabetic_Neuropathy_Workflow A Induce Diabetes (STZ injection) B Confirm Hyperglycemia A->B C Baseline Behavioral Testing (Von Frey) B->C D Administer this compound or Vehicle C->D E Post-treatment Behavioral Testing (Von Frey) D->E F Data Analysis (Paw Withdrawal Threshold) E->F

Workflow for diabetic neuropathy studies.
Protocol 2: Induction of Chemotherapy-Induced Peripheral Neuropathy (CIPN) and Behavioral Assessment

Objective: To induce a model of CIPN and evaluate the analgesic effects of this compound.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Paclitaxel

  • Vehicle for paclitaxel (e.g., Cremophor EL and ethanol)

  • This compound

  • Vehicle for this compound

  • Von Frey filaments or other apparatus for assessing mechanical/thermal sensitivity

Procedure:

  • Induction of CIPN:

    • Administer paclitaxel (e.g., cumulative dose of 8 mg/kg, i.p., over several days) to induce peripheral neuropathy.[11]

    • Allow sufficient time for the development of neuropathic pain symptoms (typically 1-2 weeks after the last injection).

  • Drug Administration:

    • Administer this compound or vehicle as described in Protocol 1.

  • Behavioral Assessment:

    • Perform baseline and post-treatment assessments of mechanical allodynia (Von Frey test) as described in Protocol 1.

    • Thermal hyperalgesia can be assessed using a plantar test or hot plate test.

Protocol 3: Spared Nerve Injury (SNI) Model of Neuropathic Pain

Objective: To create a surgical model of neuropathic pain and assess the impact of this compound.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Surgical instruments

  • Anesthesia

  • This compound

  • Vehicle

  • Von Frey filaments

Procedure:

  • Surgical Procedure (SNI):

    • Anesthetize the animal.

    • Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[11]

    • Close the muscle and skin layers.

  • Post-operative Care and Pain Development:

    • Provide appropriate post-operative care.

    • Allow several days for the development of robust mechanical allodynia in the territory of the spared sural nerve.

  • Drug Administration and Behavioral Testing:

    • Administer this compound or vehicle.

    • Assess mechanical allodynia on the lateral plantar surface of the ipsilateral hind paw using the Von Frey test.

Experimental_Logic_Flow cluster_model Neuropathic Pain Model Induction cluster_treatment Treatment cluster_assessment Pain Behavior Assessment Diabetic Diabetic Neuropathy (STZ) HC067047 This compound Administration Diabetic->HC067047 Vehicle Vehicle Administration Diabetic->Vehicle CIPN CIPN (Paclitaxel) CIPN->HC067047 CIPN->Vehicle SNI Nerve Injury (SNI) SNI->HC067047 SNI->Vehicle Mechanical Mechanical Allodynia (Von Frey) HC067047->Mechanical Thermal Thermal Hyperalgesia HC067047->Thermal Vehicle->Mechanical Vehicle->Thermal Outcome Pain Relief Assessment Mechanical->Outcome Thermal->Outcome

Logical flow of this compound efficacy studies.

Conclusion:

This compound serves as a valuable pharmacological tool for investigating the role of TRPV4 in neuropathic pain. The protocols outlined above provide a framework for researchers to study the therapeutic potential of TRPV4 antagonism in various preclinical models. The consistent findings of this compound in attenuating mechanical allodynia across different models underscore the significance of the TRPV4 channel as a promising target for the development of novel analgesics for neuropathic pain.[4][5][6]

References

Application Notes and Protocols for HC-067047 in Traumatic Brain Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of HC-067047, a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, in preclinical models of traumatic brain injury (TBI). The following sections detail its mechanism of action, summarize key quantitative data from published studies, and provide detailed experimental protocols and workflow visualizations.

Introduction

Traumatic brain injury (TBI) is a major cause of death and long-term disability, characterized by primary mechanical injury and subsequent secondary injury cascades. These secondary processes include vasogenic edema, blood-brain barrier (BBB) disruption, neuroinflammation, and neuronal death, which represent key targets for therapeutic intervention.[1] The TRPV4 channel, a calcium-permeable ion channel sensitive to mechanical and osmotic stress, has emerged as a promising therapeutic target in TBI.[2][3][4] this compound is a potent and selective small molecule inhibitor of TRPV4, with IC50 values of 48 nM, 133 nM, and 17 nM for human, rat, and mouse TRPV4, respectively.[5][6][7]

Mechanism of Action in TBI

In the context of TBI, the activation of TRPV4 channels, particularly in astrocytes and vascular endothelial cells, contributes to the pathophysiology of secondary injury.[2][8] this compound exerts its neuroprotective effects by blocking this activation, leading to several beneficial outcomes:

  • Reduction of Vasogenic Edema: By inhibiting TRPV4, this compound reduces the influx of calcium into cells, which in turn mitigates downstream signaling pathways that lead to BBB breakdown and the subsequent accumulation of fluid in the brain parenchyma.[2][3]

  • Preservation of Blood-Brain Barrier Integrity: this compound helps maintain the integrity of the BBB by preventing the degradation of tight junction and adherens junction proteins.[8] This is achieved by inhibiting the PKCα/RhoA/MLC2 pathway, which is involved in stress fiber formation in endothelial cells.[8]

  • Modulation of Inflammatory Mediators: The administration of this compound has been shown to reverse the TBI-induced increase in the mRNA levels of key factors involved in BBB disruption and inflammation, including matrix metalloproteinase-9 (MMP-9), vascular endothelial growth factor-A (VEGF-A), and endothelin-1 (ET-1).[2][3]

  • Amelioration of Neuronal Damage and Functional Deficits: By mitigating edema and preserving the BBB, this compound reduces neuronal death in the perihematomal area and improves neurobehavioral outcomes following TBI.[8]

  • Restoration of Cerebral Autoregulation: In some TBI models, this compound has been shown to restore impaired myogenic constriction of cerebral arteries, a critical component of cerebral blood flow autoregulation.[9][10] This effect is mediated by preventing the excessive activation of BKCa channels via a TRPV4-dependent pathway in vascular smooth muscle cells.[9]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in various TBI models.

Table 1: Effects of this compound on Vasogenic Edema and Blood-Brain Barrier Permeability

Animal ModelTBI ModelTreatment ProtocolOutcome MeasureResultReference
MouseFluid Percussion Injury (FPI)20 nmol/day, intracerebroventricular (i.c.v.), from 3h to 3d post-FPIBrain Water ContentDose-dependent reduction[2][3]
MouseFluid Percussion Injury (FPI)20 nmol/day, i.c.v., from 3h to 3d post-FPIEvans Blue ExtravasationSignificant alleviation[2][3]
RatIntracerebral Hemorrhage (ICH)150 pmol, intracerebroventricularBrain Water ContentSignificant reduction at 24h and 72h post-ICH[8]

Table 2: Effects of this compound on Molecular Markers of TBI

Animal ModelTBI ModelTreatment ProtocolOutcome MeasureResultReference
MouseFluid Percussion Injury (FPI)20 nmol/day, i.c.v., from 3h to 3d post-FPImRNA levels of MMP-9, VEGF-A, preproET-1 in cerebrumSignificant decrease in FPI-induced increase[2]
Cultured Mouse AstrocytesIn vitro FPI10 or 100 µM for 3hmRNA levels of MMP-9, VEGF-A, preproET-1Reduction in TBI-induced increase[2][3]
RatIntracerebral Hemorrhage (ICH)150 pmol, intracerebroventricularVE-cadherin, Occludin, Claudin-5 protein levelsIncreased levels compared to vehicle-treated ICH rats[8]
RatIntracerebral Hemorrhage (ICH)150 pmol, intracerebroventricularPhosphorylated PKCα, RhoA activity, MLC2 phosphorylationAttenuated increase induced by ICH[8]

Table 3: Effects of this compound on Functional Outcomes

Animal ModelTBI ModelTreatment ProtocolOutcome MeasureResultReference
RatIntracerebral Hemorrhage (ICH)150 pmol, intracerebroventricularModified Garcia test, Corner turn testSignificant amelioration of neurobehavioral deficits at 24h and 72h post-ICH[8]
RatWeight drop–impact acceleration0.5 x 10⁻⁶ mol/L for 20 min (ex vivo)Myogenic constriction of middle cerebral arteriesRestored to control levels[9][10]

Experimental Protocols

Fluid Percussion Injury (FPI) Model in Mice

This protocol describes the induction of FPI in mice to model TBI and the subsequent administration of this compound.

Materials:

  • Male ddY mice (or other suitable strain)

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • Stereotaxic frame

  • Fluid percussion device

  • This compound (dissolved in DMSO)[2]

  • Artificial cerebrospinal fluid (aCSF)

  • Microsyringe for intracerebroventricular (i.c.v.) injection

Procedure:

  • Anesthesia and Surgery: Anesthetize the mouse and mount it in a stereotaxic frame. Make a midline scalp incision and perform a craniotomy over the desired brain region (e.g., parietal cortex).

  • Injury Induction: Securely attach the fluid percussion injury device to the craniotomy site. Induce a moderate injury by releasing a pendulum to strike the piston of the device, delivering a fluid pulse to the dura.

  • This compound Administration (i.c.v.):

    • Prepare a solution of this compound in DMSO and dilute with aCSF to the desired concentration.

    • At 3 hours post-FPI, slowly inject the this compound solution (e.g., 20 nmol in a volume of a few microliters) into the lateral ventricle using a microsyringe.

    • Repeat the administration daily for the duration of the experiment (e.g., 3 days).[2]

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and monitoring.

  • Outcome Assessment: At the experimental endpoint (e.g., 3 days post-FPI), euthanize the animals and collect brain tissue for analysis of brain water content, Evans blue extravasation, or molecular markers.

Intracerebral Hemorrhage (ICH) Model in Rats

This protocol details the induction of ICH in rats and the administration of this compound to assess its effects on BBB integrity and neurological function.

Materials:

  • Male Sprague Dawley rats

  • Anesthetic

  • Stereotaxic frame

  • Syringe pump

  • This compound (dissolved in vehicle)

  • Autologous arterial blood

Procedure:

  • Anesthesia and Blood Collection: Anesthetize the rat and cannulate the femoral artery to collect autologous blood.

  • Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic frame. Make a scalp incision and drill a burr hole over the target brain region (e.g., basal ganglia).

  • ICH Induction: Using a syringe pump, slowly infuse a specific volume of the collected autologous arterial blood into the brain parenchyma to create a hematoma.

  • This compound Administration (i.c.v.):

    • Immediately after ICH induction, administer this compound (e.g., 150 pmol) or vehicle into the lateral ventricle.[8]

  • Post-operative Care: Remove the needle, seal the burr hole, suture the incision, and provide post-operative care.

  • Outcome Assessment:

    • Neurobehavioral Testing: Perform tests such as the modified Garcia test and the corner turn test at 24 and 72 hours post-ICH to assess neurological deficits.[8]

    • Brain Edema Measurement: At the endpoint, euthanize the rats and measure brain water content.

    • Molecular Analysis: Use Western blotting to analyze the expression of tight junction proteins and signaling molecules in the perihematomal tissue.[8]

Visualizations

Signaling Pathways and Experimental Workflows

TBI_HC067047_Mechanism cluster_TBI Traumatic Brain Injury cluster_Cellular Cellular Response cluster_Pathology Pathophysiology cluster_Intervention Therapeutic Intervention TBI Mechanical Insult TRPV4 TRPV4 Activation (Astrocytes, Endothelial Cells) TBI->TRPV4 Induces Ca_influx Ca2+ Influx TRPV4->Ca_influx Mediates PKC_RhoA PKCα/RhoA/MLC2 Pathway Ca_influx->PKC_RhoA Activates MMP_VEGF_ET1 ↑ MMP-9, VEGF-A, ET-1 mRNA Ca_influx->MMP_VEGF_ET1 Leads to BBB_disruption Blood-Brain Barrier Disruption PKC_RhoA->BBB_disruption Causes MMP_VEGF_ET1->BBB_disruption Edema Vasogenic Edema BBB_disruption->Edema Results in Neuronal_damage Neuronal Damage Edema->Neuronal_damage Contributes to Functional_deficit Neurological Deficits Neuronal_damage->Functional_deficit HC067047 This compound HC067047->TRPV4 Inhibits

Caption: Mechanism of this compound in TBI.

TBI_Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_tbi_induction TBI Induction cluster_treatment Treatment Administration cluster_assessment Outcome Assessment animal_selection Select Animal Model (Mouse/Rat) anesthesia Anesthesia animal_selection->anesthesia stereotaxic Stereotaxic Surgery anesthesia->stereotaxic tbi_model Induce TBI (FPI or ICH) stereotaxic->tbi_model hc067047_admin Administer this compound or Vehicle (e.g., i.c.v.) tbi_model->hc067047_admin behavioral Neurobehavioral Testing (e.g., Garcia Test, Corner Turn) hc067047_admin->behavioral physiological Physiological Measures (Brain Water Content, Evans Blue) hc067047_admin->physiological molecular Molecular Analysis (Western Blot, qPCR) hc067047_admin->molecular

Caption: General experimental workflow.

Conclusion

This compound represents a promising therapeutic agent for the treatment of traumatic brain injury by targeting the TRPV4 channel. The data from preclinical models demonstrate its efficacy in reducing key secondary injury mechanisms, including vasogenic edema and blood-brain barrier disruption, and improving functional outcomes. The provided protocols and visualizations serve as a guide for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound in TBI.

References

Application Notes and Protocols for Studying Vasodilation with HC-067047

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing HC-067047, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, to investigate vasodilation. This document outlines the mechanism of action, presents key quantitative data, and offers detailed protocols for in vitro and in vivo experimental setups.

Introduction to this compound and its Role in Vasodilation

This compound is a small molecule inhibitor of the TRPV4 ion channel. TRPV4 is a non-selective cation channel that is expressed in various cell types, including endothelial and smooth muscle cells of the vasculature. The activation of TRPV4 channels typically leads to an influx of calcium ions (Ca²⁺), which in endothelial cells, triggers the production of vasodilatory molecules such as nitric oxide (NO) and endothelium-derived hyperpolarizing factor (EDHF). This signaling cascade results in the relaxation of the surrounding smooth muscle cells and subsequent vasodilation.

By selectively blocking TRPV4 channels, this compound serves as a valuable pharmacological tool to dissect the contribution of this specific ion channel to vascular tone and reactivity. Its use in research can help elucidate the physiological and pathophysiological roles of TRPV4 in regulating blood flow and pressure.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the inhibitory potency of this compound and its effects on vascular responses in various experimental models.

Parameter Species Value Reference
IC₅₀ (hTRPV4) Human48 ± 6 nM[1]
IC₅₀ (rTRPV4) Rat133 ± 25 nM[1]
IC₅₀ (mTRPV4) Mouse17 ± 3 nM[1]
IC₅₀ (endogenous mTRPV4) Mouse (urothelial cells)22 ± 1 nM[1]

Table 1: Inhibitory Potency (IC₅₀) of this compound against TRPV4 Channels.

Vascular Bed Species Agonist This compound Concentration Effect Reference
Pulmonary Artery MouseSerotonin0.5 µMSignificantly reduced the sensitivity of serotonin-induced contraction.[2][3]
Cerebral Basal Artery RatBaicalin/Geniposide100 nMSignificantly decreased vasodilation induced by Baicalin/Geniposide.[4]
Cerebral Artery MouseMiddle Cerebral Artery OcclusionIntracerebroventricular injectionReduced cerebral infarction.[5]

Table 2: In Vitro Effects of this compound on Vascular Reactivity.

Animal Model This compound Dose Route of Administration Observed Effect Reference
Diabetic Neuropathy Model 1 and 10 mg/kgSubcutaneous (s.c.)Attenuated mechanical allodynia.[6]
Resistive Breathing Induced Lung Injury Not specifiedNot specifiedAmeliorated lung injury.[7]
Tail Vasodilation Study Not specifiedNot specifiedMixed effects on core body temperature.[8]

Table 3: In Vivo Effects of this compound.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in TRPV4-mediated vasodilation and the inhibitory action of this compound.

G cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell TRPV4 TRPV4 Channel Ca2_in Ca²⁺ Influx TRPV4->Ca2_in Activation CaM Calmodulin eNOS eNOS CaM->eNOS Activates NO Nitric Oxide eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates IKCa IKCa EDHF EDHF IKCa->EDHF SKCa SKCa SKCa->EDHF Hyperpolarization Hyperpolarization EDHF->Hyperpolarization Causes Ca2_in->CaM Ca2_in->IKCa Activates Ca2_in->SKCa Activates HC067047 This compound HC067047->TRPV4 Inhibits cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Hyperpolarization->Vasodilation Leads to

Endothelial TRPV4 signaling pathway in vasodilation.

G cluster_SMC Smooth Muscle Cell TRPV4_SMC TRPV4 Channel Ca2_in_SMC Ca²⁺ Influx TRPV4_SMC->Ca2_in_SMC Activation BKCa BKCa Channel Ca2_in_SMC->BKCa Activates Hyperpolarization_SMC Hyperpolarization BKCa->Hyperpolarization_SMC Causes Vasodilation_SMC Vasodilation Hyperpolarization_SMC->Vasodilation_SMC HC067047_SMC This compound HC067047_SMC->TRPV4_SMC Inhibits

Smooth muscle cell TRPV4 signaling in vasodilation.

Experimental Protocols

In Vitro Vasodilation Studies using Wire Myography

This protocol describes the assessment of this compound's effect on the vascular tone of isolated arteries.

G A Isolate Mesenteric Artery B Mount Artery in Wire Myograph A->B C Equilibrate and Normalize B->C D Pre-constrict with Phenylephrine/U46619 C->D E Cumulative Addition of TRPV4 Agonist (e.g., GSK1016790A) D->E I Repeat Agonist Addition D->I F Record Vasodilation E->F G Washout F->G H Incubate with this compound G->H H->D J Record Vasodilation in presence of this compound I->J K Data Analysis (Dose-Response Curves) J->K

Experimental workflow for in vitro vasodilation assay.

Materials:

  • Isolated arteries (e.g., mesenteric, cerebral, pulmonary)

  • Wire myograph system

  • Physiological Salt Solution (PSS), oxygenated with 95% O₂ / 5% CO₂

  • Phenylephrine or U46619 (vasoconstrictors)

  • GSK1016790A or 4α-Phorbol 12,13-didecanoate (4α-PDD) (TRPV4 agonists)

  • This compound

  • Data acquisition system

Procedure:

  • Artery Isolation: Carefully dissect the desired artery from a euthanized animal (e.g., mouse or rat) in cold PSS. Remove surrounding connective and adipose tissue under a dissection microscope. Cut the artery into 2 mm rings.

  • Mounting: Mount the arterial ring on the pins or wires of the wire myograph chamber filled with PSS at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Equilibration and Normalization: Allow the mounted artery to equilibrate for at least 30 minutes. Perform a normalization procedure to determine the optimal resting tension for the vessel.

  • Viability Check: Contract the artery with a high potassium solution (e.g., 60 mM KCl) to ensure its viability. Wash out the KCl and allow the tension to return to baseline.

  • Pre-constriction: Induce a submaximal contraction of the artery using a vasoconstrictor like phenylephrine (e.g., 1-10 µM) or U46619.

  • Agonist-Induced Vasodilation: Once the contraction is stable, cumulatively add a TRPV4 agonist (e.g., GSK1016790A, 1 nM - 1 µM) to the bath and record the relaxation response.

  • Washout: Thoroughly wash the artery with PSS to remove the agonist and vasoconstrictor, allowing the tension to return to baseline.

  • Incubation with this compound: Incubate the artery with the desired concentration of this compound (e.g., 100 nM - 1 µM) for a specified period (e.g., 20-30 minutes).

  • Repeat Vasodilation Assay: Repeat the pre-constriction and cumulative addition of the TRPV4 agonist in the presence of this compound.

  • Data Analysis: Record the tension changes and express the relaxation as a percentage of the pre-constriction. Plot dose-response curves for the agonist in the absence and presence of this compound to determine the extent of inhibition.

In Vivo Blood Pressure Measurement in Mice

This protocol outlines the procedure for evaluating the effect of this compound on blood pressure in a mouse model.

G A Acclimatize Mouse to Restrainer and Tail-Cuff B Record Baseline Blood Pressure A->B C Administer Vehicle Control (i.p. or i.v.) B->C E Administer this compound (e.g., 10 mg/kg, i.p.) B->E D Record Post-Vehicle Blood Pressure C->D G Optional: Administer Vasopressor/Vasodilator (e.g., Angiotensin II/GSK1016790A) D->G F Record Post-HC-067047 Blood Pressure E->F F->G H Record Blood Pressure Response to Challenge G->H I Data Analysis (Comparison of Blood Pressure Changes) H->I

Experimental workflow for in vivo blood pressure measurement.

Materials:

  • Mice (e.g., C57BL/6)

  • Non-invasive tail-cuff blood pressure measurement system or telemetry system

  • Restrainers

  • This compound

  • Vehicle (e.g., 10% DMSO in saline)

  • Optional: Vasoactive agents (e.g., Angiotensin II, GSK1016790A)

Procedure:

  • Acclimatization: Acclimatize the mice to the restrainer and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.

  • Baseline Measurement: On the day of the experiment, place the mouse in the restrainer and allow it to acclimate. Record stable baseline systolic and diastolic blood pressure and heart rate.

  • Vehicle Administration: Administer the vehicle control (e.g., via intraperitoneal injection) and record blood pressure for a designated period to assess any effects of the vehicle or injection procedure.

  • This compound Administration: On a separate day or after a sufficient washout period, administer this compound at the desired dose (e.g., 10 mg/kg, i.p.).

  • Post-treatment Measurement: Record blood pressure at various time points after this compound administration to determine its effect on basal blood pressure.

  • Optional Vasoactive Challenge:

    • To study the effect of this compound on agonist-induced blood pressure changes, a vasoactive agent can be administered after the this compound or vehicle treatment.

    • For example, to assess the role of TRPV4 in hypertension, a continuous infusion of Angiotensin II can be initiated to induce hypertension, and the effect of this compound on the development or maintenance of high blood pressure can be monitored.

    • Alternatively, a bolus injection of a TRPV4 agonist like GSK1016790A can be administered to induce a transient hypotensive response, and the inhibitory effect of this compound on this response can be quantified.

  • Data Analysis: Analyze the changes in blood pressure and heart rate from baseline and compare the responses between vehicle- and this compound-treated groups.

Conclusion

This compound is a critical tool for investigating the role of TRPV4 channels in the regulation of vascular tone. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms of vasodilation and exploring the therapeutic potential of targeting the TRPV4 channel in cardiovascular diseases.

References

Troubleshooting & Optimization

HC-067047 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding solubility issues with the research compound HC-067047.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solution preparation of this compound?

For initial stock solution preparation, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. This compound is a hydrophobic compound, and DMSO is a polar aprotic solvent capable of dissolving many poorly soluble small molecules. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be further diluted into aqueous buffers for your experiments.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.

  • Incorporate a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help maintain the solubility of this compound.

  • Use a Co-solvent: In some cases, a co-solvent system can be employed. However, the compatibility of any co-solvent with your specific experimental setup must be validated.

  • Sonication: Briefly sonicating the solution after dilution can help to redissolve small precipitates.

Q3: Can I store this compound in an aqueous solution?

It is not recommended to store this compound in aqueous solutions for extended periods. The compound's stability may be compromised in aqueous environments, and it is prone to precipitation over time. For best results, prepare fresh dilutions from your DMSO stock solution for each experiment. If short-term storage is necessary, keep the aqueous solution at 4°C and use it within 24 hours.

Troubleshooting Guide

Issue 1: Inconsistent Experimental Results

Inconsistent results can often be traced back to issues with the solubility and stability of this compound in your experimental setup.

Potential Cause: Precipitation of the compound during the experiment.

Solution:

  • Visual Inspection: Before and after your experiment, visually inspect your solutions for any signs of precipitation.

  • Solubility Testing: Perform a simple solubility test by preparing your final working concentration and observing it over the time course of your experiment.

  • Optimize Dilution: Follow the recommended dilution protocol to minimize precipitation.

Issue 2: Low Potency or Lack of Activity

If this compound appears to have lower than expected potency or no activity, it may not be fully dissolved in your assay medium.

Potential Cause: The actual concentration of soluble this compound is lower than the nominal concentration.

Solution:

  • Confirm Stock Solution Integrity: Ensure your DMSO stock solution is fully dissolved. If you observe any crystals, gently warm the vial and vortex until all solid is dissolved.

  • Improve Aqueous Solubility: Refer to the strategies outlined in Q2 of the FAQ section to improve the solubility of this compound in your aqueous buffer.

Quantitative Data

Table 1: Solubility of this compound in Common Solvents
SolventSolubility (at 25°C)Notes
DMSO≥ 50 mg/mLRecommended for stock solutions.
Ethanol~5 mg/mLCan be used as a co-solvent.
PBS (pH 7.4)< 0.1 mg/mLPoorly soluble in aqueous buffers.
Table 2: Recommended Working Concentrations in Cell-Based Assays
Cell TypeRecommended Max. ConcentrationNotes
HEK29310 µMFinal DMSO concentration should be ≤ 0.1%.
HeLa10 µMFinal DMSO concentration should be ≤ 0.1%.
Primary Neurons1 µMThese cells can be more sensitive to solvent toxicity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Equilibrate the vial of this compound to room temperature.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 37°C) can be applied if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for Cell-Based Assays

This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock.

G cluster_0 Stock Solution Preparation cluster_1 Intermediate Dilution cluster_2 Final Working Solution stock 10 mM this compound in DMSO intermediate 1 mM this compound in DMSO stock->intermediate 1:10 dilution (2 µL stock + 18 µL DMSO) working 10 µM this compound in Cell Culture Medium intermediate->working 1:100 dilution (1 µL intermediate + 99 µL Medium)

Caption: Serial dilution workflow for preparing this compound working solution.

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of Kinase B.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression HC067047 This compound HC067047->KinaseB

Caption: this compound as an inhibitor of Kinase B in a signaling cascade.

improving HC-067047 stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of HC-067047, with a focus on improving its stability in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3][4] It works by reversibly inhibiting the ion currents through TRPV4 channels.[2][5][6] This inhibition has been demonstrated for human, rat, and mouse TRPV4 orthologs.[1][3][5][6] The antagonism is considered non-competitive, as this compound inhibits channel activation by various stimuli, including heat, osmotic stress, and chemical agonists.[5][6]

Q2: What are the primary research applications of this compound?

This compound is widely used in research to investigate the physiological and pathological roles of TRPV4 channels.[4] Key research areas include bladder function and dysfunction, pain, regulation of blood pressure, and neurological functions.[1][4][5] For instance, it has been shown to improve bladder function in animal models of cystitis.[1][5][6]

Q3: What is the solubility of this compound?

This compound is practically insoluble in water.[1] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] The reported solubility varies slightly between suppliers, but it is generally high in DMSO.[1][2][7]

Q4: How should I store this compound?

The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years) or at +4°C for shorter periods.[1][2] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q5: My this compound solution in DMSO appears to have a lower solubility than expected. What could be the issue?

Moisture-absorbing DMSO can significantly reduce the solubility of this compound.[1] It is crucial to use fresh, anhydrous DMSO to prepare stock solutions.[1]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
  • Cause: this compound is poorly soluble in aqueous solutions. Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution.

  • Solution:

    • Use of Co-solvents: For in vivo and some in vitro experiments, a multi-component solvent system is recommended. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[3] This helps to keep the compound in solution upon further dilution.

    • Stepwise Dilution: When preparing working solutions, add the aqueous buffer to the DMSO stock solution slowly while vortexing to facilitate mixing and reduce the chances of immediate precipitation.

    • Sonication: If precipitation occurs, gentle sonication in a water bath may help to redissolve the compound.[3]

    • Use Immediately: Aqueous preparations of this compound are not intended for long-term storage. They should be prepared fresh and used immediately for optimal results.[1]

Issue 2: Inconsistent experimental results with this compound.
  • Cause: This could be due to the degradation of this compound in the aqueous experimental medium over the course of the experiment. The stability of this compound in aqueous solutions, particularly at physiological pH and temperature, has not been extensively characterized in publicly available literature, but like many small molecules, it may be susceptible to hydrolysis.

  • Solution:

    • Minimize Incubation Time: Design experiments to have the shortest possible incubation times with the compound in an aqueous medium.

    • pH Consideration: While specific data is unavailable, be mindful that extreme pH values in your buffer system could potentially accelerate the degradation of the compound. If possible, conduct pilot studies to assess the stability of this compound in your specific buffer system over the experimental timeframe.

    • Fresh Preparations: Always prepare fresh dilutions of this compound in your aqueous experimental buffer immediately before each experiment. Do not use solutions that have been stored for extended periods.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum ConcentrationReference(s)
DMSO94 - 100 mM[1][2]
Ethanol25 mM[2]
WaterInsoluble[1]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference(s)
Solid (Powder)-20°C3 years[1]
Stock Solution in Solvent-80°C1 year[1]
Stock Solution in Solvent-20°C1 month[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in appropriate vials.

  • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: Preparation of an Aqueous Working Solution for In Vivo Experiments

This protocol is adapted from a formulation that yields a clear solution at a concentration of at least 2.5 mg/mL (5.30 mM).[3]

  • Begin with a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the following solvents sequentially, ensuring the solution is clear after each addition:

    • 10% DMSO (from your stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • For example, to prepare 1 mL of a 2.5 mg/mL working solution:

    • Take 100 µL of a 25 mg/mL this compound stock in DMSO.

    • Add 400 µL of PEG300 and mix until clear.

    • Add 50 µL of Tween-80 and mix until clear.

    • Add 450 µL of saline and mix thoroughly.

  • This working solution should be prepared fresh on the day of the experiment and used immediately.[1] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

Protocol 3: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer (Forced Degradation Study)

This protocol outlines a general approach to assess the stability of this compound in a specific aqueous buffer.

  • Preparation of Test Solution: Prepare a solution of this compound in your aqueous buffer of interest at the final experimental concentration. Use a minimal amount of DMSO from a concentrated stock to aid initial dissolution. Ensure the final DMSO concentration is compatible with your assay and does not exceed a level that affects stability on its own (typically <0.5%).

  • Stress Conditions: Aliquot the test solution into several vials and expose them to different stress conditions. These can include:

    • Temperature: Incubate at your experimental temperature (e.g., 37°C) and at an elevated temperature (e.g., 50°C).

    • pH: Prepare the solution in buffers with different pH values (e.g., acidic, neutral, and alkaline) if relevant to your experimental conditions.

    • Light: Expose the solution to a controlled light source (as per ICH Q1B guidelines for photostability testing) while keeping a control sample in the dark.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The "0" time point serves as the initial concentration baseline.

  • Sample Analysis: Analyze the concentration of the parent this compound compound in each sample at each time point using a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable method for this purpose. The method should be able to separate the intact this compound from any potential degradation products.

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time for each condition. This will provide an indication of the degradation rate under the tested conditions.

Visualizations

TRPV4_Signaling_Pathway cluster_stimuli Stimuli cluster_inhibition Inhibition cluster_cellular_response Cellular Response Mechanical Stress Mechanical Stress TRPV4 Channel TRPV4 Channel Mechanical Stress->TRPV4 Channel Osmotic Stress Osmotic Stress Osmotic Stress->TRPV4 Channel Heat Heat Heat->TRPV4 Channel Chemical Agonists Chemical Agonists Chemical Agonists->TRPV4 Channel This compound This compound This compound->TRPV4 Channel Gene Expression Gene Expression Cytoskeletal Remodeling Cytoskeletal Remodeling Inflammation Inflammation Cell Volume Regulation Cell Volume Regulation Ca2+ Influx Ca2+ Influx TRPV4 Channel->Ca2+ Influx Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling Downstream Signaling->Gene Expression Downstream Signaling->Cytoskeletal Remodeling Downstream Signaling->Inflammation Downstream Signaling->Cell Volume Regulation

Caption: Simplified TRPV4 signaling pathway and point of inhibition by this compound.

Experimental_Workflow A This compound (Solid) B Add Anhydrous DMSO A->B C Concentrated Stock Solution (e.g., 10-50 mM in DMSO) B->C D Store at -80°C / -20°C (Aliquot for single use) C->D E Prepare Fresh Working Solution C->E F Dilute in Aqueous Buffer or Co-solvent Formulation E->F G Use Immediately in Experiment F->G

References

potential off-target effects of HC-067047 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information and troubleshooting advice for the use of HC-067047, a potent and selective TRPV4 antagonist. Particular focus is given to understanding and mitigating potential off-target effects when utilizing this compound at high concentrations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2] It reversibly inhibits TRPV4 currents in a non-competitive manner. The compound shows high affinity for human, rat, and mouse TRPV4 orthologs.[1][2][3][4]

Q2: What is the known selectivity profile of this compound?

A2: this compound displays high selectivity for TRPV4 over other closely related TRP channels, including TRPV1, TRPV2, and TRPV3.[3] It does exhibit some activity against TRPM8 and the hERG channel, but with significantly lower potency compared to its action on TRPV4.[5] One study reported that concentrations up to 3.2 μM did not result in significant agonistic or antagonistic activity at other tested channels.

Q3: Are there any known off-target effects of this compound, especially at high concentrations?

A3: While this compound is considered highly selective, the use of high concentrations increases the probability of engaging off-target proteins. Specific, publicly available broad-panel screening data (e.g., a comprehensive kinome scan) for this compound is limited. Therefore, researchers should be cautious when using this compound at concentrations significantly exceeding its IC50 for TRPV4, as this may lead to confounding experimental results. It is recommended to perform appropriate control experiments to validate that the observed effects are on-target.

Q4: I am observing a phenotype in my experiment that I suspect might be an off-target effect of this compound. How can I investigate this?

A4: If you suspect an off-target effect, a systematic troubleshooting approach is recommended. This includes performing dose-response experiments, using a structurally distinct TRPV4 antagonist to see if the phenotype is recapitulated, and employing target engagement assays like the Cellular Thermal Shift Assay (CETSA). For a more comprehensive analysis, a broad kinase screen or a safety pharmacology panel (e.g., Eurofins SafetyScreen44) can help identify potential off-target interactions.

Troubleshooting Guide: Investigating Potential Off-Target Effects

Issue: Unexpected or inconsistent experimental results when using this compound at high concentrations.

This guide provides a logical workflow to determine if your observed phenotype is a result of on-target TRPV4 inhibition or a potential off-target effect of this compound.

Caption: Troubleshooting workflow for unexpected phenotypes with this compound.

Data on this compound Potency and Selectivity

TargetSpeciesAssay TypeIC50Reference
TRPV4 Human Current Inhibition 48 nM [1][2][4]
TRPV4 Rat Current Inhibition 133 nM [1][2][4]
TRPV4 Mouse Current Inhibition 17 nM [1][2][4]
TRPM8Human-780 nM
hERGHuman-368 nM

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases, identifying potential off-targets.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Plate Preparation:

    • Use a multi-well plate (e.g., 384-well) suitable for the chosen assay format (e.g., radiometric, fluorescence, or luminescence-based).

    • Add the recombinant kinase, its specific substrate, and ATP to each well. The ATP concentration should be at or near the Km for each kinase.

  • Compound Addition:

    • Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells.

  • Incubation:

    • Incubate the plate at the optimal temperature and time for the specific kinase reaction.

  • Detection:

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., measuring the incorporation of radiolabeled phosphate, or detecting a fluorescent or luminescent product).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 value for each kinase that shows significant inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock and Dilutions D Add this compound or Vehicle A->D B Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) C Dispense Reaction Mix to Plate B->C C->D E Incubate D->E F Measure Kinase Activity E->F G Calculate % Inhibition F->G H Determine IC50 for Hits G->H

Caption: Experimental workflow for kinase selectivity profiling.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of this compound with TRPV4 in a cellular context and to identify potential off-targets.

Methodology:

  • Cell Treatment:

    • Culture cells expressing the target protein(s) to a suitable confluency.

    • Treat the cells with the desired concentration of this compound or a vehicle control (DMSO) for a specific duration.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells to release the proteins (e.g., by freeze-thaw cycles or sonication).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

G A Treat Cells with this compound or Vehicle B Harvest and Heat Cells at Various Temperatures A->B C Lyse Cells B->C D Separate Soluble and Aggregated Proteins C->D E Analyze Soluble Protein Fraction (e.g., Western Blot) D->E F Plot Melting Curves and Analyze Shift E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

TRPV4 Signaling Pathways

Activation of the TRPV4 channel leads to an influx of Ca²⁺, which can trigger a variety of downstream signaling cascades. Understanding these pathways is crucial for interpreting the effects of this compound in your experiments.

G cluster_stimuli TRPV4 Activators cluster_channel TRPV4 Channel cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling stimuli Mechanical Stress Osmotic Changes Heat Chemical Agonists TRPV4 TRPV4 stimuli->TRPV4 Ca_influx Ca²⁺ Influx TRPV4->Ca_influx HC067047 This compound HC067047->TRPV4 PKC PKC Activation Ca_influx->PKC PLC PLC Activation Ca_influx->PLC PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Cellular_responses Cellular Responses (e.g., Gene Expression, Cytoskeletal Rearrangement) PKC->Cellular_responses PLC->Cellular_responses PI3K_Akt->Cellular_responses

Caption: Simplified overview of TRPV4 signaling pathways.

References

Technical Support Center: Optimizing HC-067047 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal concentration of HC-067047, a potent and selective TRPV4 antagonist, for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that acts as a potent and selective antagonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is activated by various physical and chemical stimuli, including heat, mechanical stress, and specific chemical compounds.[1] this compound works by reversibly inhibiting the currents flowing through TRPV4 channels, thereby blocking downstream signaling events.[2]

Q2: What is a good starting concentration for this compound in my cell line?

A2: A common starting concentration for in vitro studies is 1 µM.[3][4] However, the optimal concentration is highly dependent on the cell type and the specific biological question. It is recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific experimental setup. A broad range, for instance from 10 nM to 10 µM, is often a good starting point for a dose-response curve.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM). For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO. This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

Q4: How does the presence of serum in the culture medium affect the activity of this compound?

A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells. This can lead to a rightward shift in the dose-response curve (i.e., a higher apparent IC50). If you observe a lower than expected potency, it may be necessary to perform experiments in serum-free or reduced-serum conditions, or to empirically determine the optimal concentration in the presence of your standard serum percentage.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound at tested concentrations. 1. Concentration is too low: The IC50 for your specific cell line may be higher than the tested range. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Insensitive cell line or assay: Your cell line may not express functional TRPV4 channels, or the chosen assay may not be sensitive to changes in TRPV4 activity.1. Test a higher concentration range (e.g., up to 50 µM). 2. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. 3. Verify TRPV4 expression in your cell line using techniques like RT-PCR or Western blotting. Use a positive control for TRPV4 activation (e.g., GSK1016790A) to confirm channel functionality.
High level of cell death observed across all concentrations. 1. Compound-induced cytotoxicity: At high concentrations, this compound may have off-target effects leading to cell death. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your cell line. Conduct functional assays at concentrations below the cytotoxic threshold. 2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell passage number, seeding density, or growth phase can alter cellular responses. 2. Inconsistent compound preparation: Errors in serial dilutions can lead to significant variability.1. Use cells within a defined, low-passage number range. Ensure consistent cell seeding density and allow cells to reach a similar confluency before treatment. 2. Prepare fresh serial dilutions for each experiment and use calibrated pipettes.
Observed effect is not consistent with TRPV4 inhibition. 1. Off-target effects: The observed phenotype may be due to the inhibition of other cellular targets.1. To confirm on-target activity, consider using a structurally different TRPV4 antagonist to see if it produces the same phenotype. Additionally, a rescue experiment by overexpressing TRPV4 might be possible in some systems.

Quantitative Data Summary

The following table summarizes reported effective concentrations of this compound in various cell culture models. This data can serve as a starting point for designing your experiments.

Cell TypeSpeciesAssay TypeEffective ConcentrationReference
HEI-OC1 cellsMousemRNA expression, protein expression, cell proliferation, apoptosis1 µM[3][4]
Mesenteric artery endothelial cellsRatPatch clamp electrophysiology1 µM
Preglomerular arteriesPigMembrane depolarization, intracellular Ca2+ elevation, constriction1 µM[5]
Native mesenteric artery endothelial cellsNot SpecifiedCalcium imaging10 µM[6]
Nonpigmented ciliary epitheliumNot SpecifiedATP release, Propidium Iodide uptake10 µM[7]
Brain capillary endothelial cellsMousePatch-clamp electrophysiology1 µM[8]
Mouse urothelial cellsMouseCalcium imagingIC50 of 22 nM for inhibition of 4α-PDH response[2]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound

This protocol will help establish the concentration range of this compound that is non-toxic to the cells of interest.

Materials:

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density. Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to start with a wide range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Add 100 µL of the prepared this compound dilutions to the respective wells. Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals form.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 (half-maximal cytotoxic concentration).

Protocol 2: Determining the Optimal Functional Concentration (IC50) of this compound

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that produces 50% of the maximal inhibitory response. This requires a method to activate TRPV4 and a functional readout.

Materials:

  • Cells expressing functional TRPV4 channels

  • This compound stock solution

  • TRPV4 agonist (e.g., GSK1016790A)

  • Assay-specific reagents (e.g., Fluo-4 AM for calcium imaging)

  • 96-well black, clear-bottom plates (for fluorescence assays)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding and Preparation: Seed cells in a 96-well plate. For calcium imaging, incubate the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.

  • Pre-incubation: Pre-incubate the cells with the different concentrations of this compound for a sufficient time to allow for target engagement (e.g., 15-30 minutes).

  • TRPV4 Activation: Add a fixed concentration of a TRPV4 agonist (e.g., GSK1016790A at its EC50 or a concentration that gives a robust response) to all wells except for the negative control.

  • Data Acquisition: Measure the functional response (e.g., fluorescence intensity for calcium influx) over time using a plate reader or microscope.

  • Data Analysis:

    • Determine the magnitude of the response for each concentration of this compound.

    • Normalize the data to the response of the positive control (agonist alone, 0% inhibition) and the negative control (buffer alone, 100% inhibition).

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

Experimental_Workflow Experimental Workflow for Determining Optimal this compound Concentration cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Functional IC50 Determination A Seed cells in 96-well plate B Prepare serial dilutions of this compound A->B C Treat cells for 24-72 hours B->C D Perform MTT assay C->D E Determine CC50 D->E J Determine IC50 E->J Inform non-toxic concentration range for functional assay F Seed cells and load with functional dye (e.g., Fluo-4 AM) G Pre-incubate with this compound serial dilutions F->G H Activate TRPV4 with agonist (e.g., GSK1016790A) G->H I Measure functional response (e.g., Calcium influx) H->I I->J TRPV4_Signaling_Pathway Simplified TRPV4 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV4 TRPV4 Channel Ca_influx Ca2+ Influx TRPV4->Ca_influx Mediates Stimuli Mechanical Stress Heat Agonists (e.g., GSK1016790A) Stimuli->TRPV4 Activates Downstream Downstream Signaling (e.g., PI3K/Akt activation) Ca_influx->Downstream Response Cellular Response (e.g., Vasodilation, Gene Expression) Downstream->Response HC067047 This compound HC067047->TRPV4 Inhibits

References

minimizing HC-067047 cytotoxicity in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of HC-067047 in primary cell cultures.

Troubleshooting Guide

Encountering unexpected cytotoxicity in your primary cell experiments with this compound can be a significant setback. This guide provides a systematic approach to identify and resolve common issues.

Problem 1: High Levels of Cell Death Observed After this compound Treatment

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Concentration Too High Primary cells are often more sensitive than immortalized cell lines. The effective concentration of this compound can vary significantly between cell types. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific primary cells. Start with a broad range (e.g., 10 nM to 10 µM) and narrow it down based on viability assays.
Prolonged Exposure Time Continuous exposure to any compound, even at a low concentration, can be stressful for primary cells. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the shortest exposure time that yields the desired biological effect while maintaining cell viability.
Solvent Toxicity This compound is commonly dissolved in DMSO. High concentrations of DMSO can be toxic to primary cells. Ensure the final DMSO concentration in your culture medium is kept to a minimum, typically below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration as your highest this compound treatment) to differentiate between solvent- and compound-induced cytotoxicity.
Suboptimal Cell Health Primary cells are less robust than cell lines. Ensure your cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before starting the experiment. Stressed or overly confluent cells are more susceptible to compound-induced toxicity.
Compound Purity and Handling Impurities in the compound or degradation of the stock solution can contribute to cytotoxicity. Use a high-purity grade of this compound. Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Off-Target Effects While this compound is a selective TRPV4 antagonist, off-target effects can occur at higher concentrations. If cytotoxicity persists at concentrations necessary for TRPV4 inhibition, consider using a structurally different TRPV4 antagonist to confirm that the observed phenotype is due to on-target effects.

Experimental Workflow for Troubleshooting Cytotoxicity

G start High Cytotoxicity Observed check_conc Verify this compound Concentration and Purity start->check_conc dose_response Perform Dose-Response Experiment (e.g., MTT, LDH assay) check_conc->dose_response time_course Perform Time-Course Experiment dose_response->time_course check_solvent Assess Solvent (DMSO) Toxicity with Vehicle Control time_course->check_solvent check_cells Evaluate Baseline Primary Cell Health check_solvent->check_cells optimize Optimize Concentration and Exposure Time check_cells->optimize confirm_target Consider Off-Target Effects (Use alternative antagonist) optimize->confirm_target If cytotoxicity persists end_point Minimized Cytotoxicity optimize->end_point confirm_target->end_point

Caption: Troubleshooting workflow for addressing high cytotoxicity with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1] It works by reversibly inhibiting the currents through TRPV4 channels, thereby blocking the downstream signaling pathways activated by this channel.[2]

Q2: What are the recommended starting concentrations for this compound in primary cell culture?

A2: The effective concentration of this compound is cell-type dependent. Based on published data, a concentration of 1 µM has been used in some cell culture experiments.[3][4] However, for primary cells, it is crucial to perform a dose-response study to determine the optimal non-toxic concentration. A starting range of 10 nM to 1 µM is advisable for initial experiments.

Q3: Is this compound cytotoxic to all primary cells?

A3: Not necessarily. The cytotoxicity of this compound is cell-type and context-dependent. For instance, a 48-hour treatment with 1 µM this compound was shown to inhibit proliferation and promote apoptosis in HEI-OC1 cells.[3] In contrast, the same concentration did not show obvious cytotoxic effects on cardiomyocytes under normoxic conditions.[5] Therefore, it is essential to empirically determine the cytotoxic profile in your specific primary cell model.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10-50 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6] When preparing your working solution, dilute the stock in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is minimal (ideally <0.1%).

Q5: What are the known off-target effects of this compound?

A5: this compound is highly selective for TRPV4 over other TRP channels like TRPV1, TRPV2, and TRPV3. However, at higher concentrations, some activity against TRPM8 and hERG channels has been observed.[7] To confirm that the observed effects are due to TRPV4 inhibition, consider using a structurally unrelated TRPV4 antagonist as a control.

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of this compound in Various Cell Types

Cell TypeSpeciesConcentrationExposure TimeObserved EffectCitation
HEI-OC1Mouse1 µM48 hoursInhibited cell proliferation, promoted apoptosis[3]
CardiomyocytesRat1 µMNot specifiedNo obvious effect on cell viability under normoxia[5]
Urothelial CellsMouse1 µMNot specifiedComplete inhibition of TRPV4 activation[8]
HEK293 (hTRPV4)Human48 nM (IC₅₀)Not specifiedInhibition of 4α-PDD-induced current[3]
CHO-K1 (hTRPV4)Hamster57 nM (IC₅₀)Not specifiedBlockade of 4α-PDD-induced calcium mobilization[3]

Table 2: IC₅₀ Values of this compound for TRPV4 Orthologs

SpeciesIC₅₀AssayCitation
Human48 nMWhole-cell patch-clamp[3]
Rat133 nMWhole-cell patch-clamp[3]
Mouse17 nMWhole-cell patch-clamp[3]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Cytotoxicity in Primary Cells using an MTT Assay

This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for your primary cell type.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound (high purity)

  • Sterile DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density. Allow the cells to adhere and stabilize for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%. Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Preparation of this compound Working Solutions
  • Stock Solution Preparation:

    • Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Gently vortex to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final concentration of DMSO in the working solutions is below 0.1%.

    • Use the freshly prepared working solutions immediately.

Signaling Pathways

TRPV4 Signaling Pathway

Activation of the TRPV4 channel by various stimuli (e.g., mechanical stress, heat, hypotonicity) leads to an influx of Ca²⁺ into the cell. This increase in intracellular calcium can trigger a cascade of downstream signaling events, influencing processes such as cell volume regulation, mechanotransduction, and inflammation.

G cluster_stimuli Stimuli Mechanical Stress Mechanical Stress TRPV4 TRPV4 Channel Mechanical Stress->TRPV4 Heat Heat Heat->TRPV4 Hypotonicity Hypotonicity Hypotonicity->TRPV4 Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Downstream Downstream Signaling Pathways (e.g., PKC, PI3K, Rho/ROCK) Ca_influx->Downstream Cellular_Response Cellular Response (e.g., Cell Volume Regulation, Gene Expression) Downstream->Cellular_Response HC067047 This compound HC067047->TRPV4

Caption: Simplified diagram of the TRPV4 signaling pathway and the inhibitory action of this compound.

References

troubleshooting unexpected results with HC-067047

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using HC-067047, a potent and selective TRPV4 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2] It functions by reversibly inhibiting the ion currents through TRPV4 channels.[1] This inhibitory action has been demonstrated across multiple species, including human, rat, and mouse orthologs of the channel.[1]

Q2: What are the known IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound varies between species. It is crucial to consider these differences when designing experiments.

SpeciesIC50 Value (nM)
Human48
Rat133
Mouse17
Data sourced from multiple suppliers and research articles.[1]

Q3: How should I prepare and store this compound stock solutions?

For optimal results, it is recommended to prepare fresh solutions for each experiment.[3] However, if storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month. Before use, ensure the solution is brought to room temperature and that no precipitate is visible. For in vivo studies, it is advised to prepare the working solution on the day of use.[1]

Q4: What are some common in vivo and in vitro applications of this compound?

This compound has been utilized in a variety of research areas, including:

  • Bladder function: It has been shown to increase functional bladder capacity in animal models of cystitis.[4]

  • Neuropathic pain: Studies have indicated its potential in treating painful neuropathy associated with diabetes.

  • Traumatic brain injury: Research suggests it may reduce vasogenic edema following traumatic brain injury.

  • Cardiovascular studies: It has been investigated for its effects on myocardial ischemia/reperfusion injury.[5]

Troubleshooting Unexpected Results

This section addresses specific issues that may arise during experiments with this compound.

Problem 1: I am not observing the expected inhibitory effect on TRPV4 activity.

Possible Causes & Solutions:

  • Incorrect Concentration: The IC50 values for this compound are species-specific. Ensure you are using a concentration appropriate for your experimental model (human, rat, or mouse cells/animals). Refer to the IC50 table above.

  • Compound Precipitation: this compound has limited solubility in aqueous solutions. If you observe any precipitate in your media or buffer, the effective concentration will be lower than intended.

    • Solution: Prepare a high-concentration stock solution in 100% DMSO.[3] For your final working solution, ensure the final DMSO concentration is compatible with your experimental system and does not exceed a level that could cause cellular toxicity.

  • Compound Degradation: Improper storage can lead to the degradation of the compound.

    • Solution: Store stock solutions at -20°C and use freshly prepared working solutions. Avoid repeated freeze-thaw cycles.

  • Experimental System: The expression levels of TRPV4 in your cell line or tissue of interest may be too low to observe a significant effect.

    • Solution: Verify the expression of TRPV4 in your model system using techniques such as qPCR or Western blotting.

Problem 2: I am observing off-target effects or cellular toxicity.

Possible Causes & Solutions:

  • High DMSO Concentration: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.

    • Solution: Prepare a vehicle-only control group to assess the impact of DMSO on your experimental system. Aim for a final DMSO concentration well below 0.5%.

  • Compound Specificity: While this compound is reported to be highly selective for TRPV4 over other TRP channels like TRPV1, TRPV2, TRPV3, and TRPM8, off-target effects can never be completely ruled out, especially at very high concentrations.

    • Solution: To confirm that the observed effects are mediated by TRPV4, consider using a rescue experiment with a TRPV4 agonist or utilizing a TRPV4 knockout/knockdown model if available.

Problem 3: The in vivo effects of this compound are not consistent with in vitro data.

Possible Causes & Solutions:

  • Pharmacokinetics and Bioavailability: The route of administration, dosage, and metabolism of this compound can influence its effective concentration at the target tissue.

    • Solution: Review published in vivo studies for established dosing regimens and administration routes.[1][4] Consider performing a dose-response study to determine the optimal concentration for your specific animal model and experimental endpoint.

  • Vehicle Formulation: The vehicle used for in vivo administration can impact the solubility and delivery of the compound.

    • Solution: A common formulation for intraperitoneal injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] However, the optimal vehicle may vary depending on the administration route.

Experimental Protocols & Visualizations

General Protocol for In Vitro Cell-Based Assays
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Cell Culture: Plate cells at the desired density and allow them to adhere overnight.

  • Compound Treatment: On the day of the experiment, dilute the this compound stock solution in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.

  • Incubation: Incubate the cells with this compound for the appropriate duration based on your experimental design.

  • Assay: Perform your downstream analysis, such as calcium imaging, patch-clamp electrophysiology, or cell viability assays.

Signaling Pathway and Experimental Workflow Diagrams

HC067047_Mechanism_of_Action This compound Mechanism of Action cluster_membrane Cell Membrane TRPV4 TRPV4 Channel Ca_Influx Ca2+ Influx TRPV4->Ca_Influx Blocks HC067047 This compound HC067047->TRPV4 Inhibition Downstream Downstream Cellular Response Ca_Influx->Downstream

Caption: Mechanism of action of this compound as a TRPV4 channel antagonist.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Result Observed Check_Concentration Verify this compound Concentration (Species-Specific IC50) Start->Check_Concentration Check_Solubility Check for Compound Precipitation Check_Concentration->Check_Solubility Concentration OK Revise_Protocol Revise Experimental Protocol Check_Concentration->Revise_Protocol Incorrect Check_Vehicle Assess Vehicle (DMSO) Effects Check_Solubility->Check_Vehicle Solubility OK Check_Solubility->Revise_Protocol Precipitate Found Confirm_Target Confirm TRPV4 Expression/ Use Knockout Model Check_Vehicle->Confirm_Target Vehicle OK Check_Vehicle->Revise_Protocol Toxicity Observed Confirm_Target->Revise_Protocol Target Confirmed Confirm_Target->Revise_Protocol Target Not Expressed

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: HC-067047 for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HC-067047 in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2] It functions by reversibly inhibiting the currents through TRPV4 channels.[1][2] Its selectivity makes it a valuable tool for studying the physiological and pathological roles of TRPV4.[3][4]

Q2: What is the appropriate vehicle for administering this compound in vivo?

A2: The choice of vehicle for this compound depends on the experimental model and administration route. Based on published studies and supplier recommendations, several vehicle formulations can be considered. A common vehicle for intraperitoneal (i.p.) injection is 10% Dimethyl Sulfoxide (DMSO) in saline.[5] Other potential vehicles include a mixture of PEG300, Tween80, and an aqueous solution, or corn oil.[6] It is crucial to prepare fresh solutions for in vivo experiments on the day of use.[1][7]

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder should be stored at +4°C.[2] Stock solutions, typically prepared in DMSO, can be aliquoted and stored at -20°C for up to six months.[8] It is recommended to prepare and use diluted solutions on the same day.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in the vehicle - Low solubility in the chosen vehicle.- Incorrect preparation method.- Ensure the initial stock solution in DMSO is clear before further dilution.- For complex vehicles, add co-solvents sequentially and ensure each step results in a clear solution.[1]- Gentle heating and/or sonication can aid in dissolution if precipitation occurs.[1]
Adverse reactions in animals post-injection (e.g., transient hypertension) - Stress response to handling and the injection procedure.- Irritation caused by the vehicle (e.g., DMSO).- Handle animals gently to minimize stress.- Administer a vehicle-only control group to differentiate between the effects of the vehicle and this compound.[5]- Consider refining the vehicle composition to reduce potential irritation.
Reduced food and water intake in both this compound and vehicle-treated groups - The vehicle itself (e.g., 10% DMSO in saline) can cause a reduction in food and water consumption.[5]- It is critical to include a vehicle-only control group to accurately assess the specific effects of this compound.- Monitor food and water intake for all experimental groups.
Lack of expected in vivo effect of this compound - Insufficient dosage.- Poor bioavailability with the chosen administration route and vehicle.- Degradation of the compound.- Consult literature for effective dosage ranges in your specific animal model. Doses around 10 mg/kg i.p. have shown efficacy in mice and rats.[9][10][11]- Ensure the vehicle effectively solubilizes this compound for administration.- Always prepare fresh solutions for in vivo experiments.[1][7]

Experimental Protocols & Data

This compound Solubility and Stock Preparation

This compound is soluble in DMSO and ethanol.[7] For in vivo studies, a stock solution is typically prepared in 100% DMSO.

Solvent Maximum Concentration
DMSO100 mM[7]
Ethanol25 mM[7]

Note: The use of fresh, high-quality DMSO is recommended as moisture absorption can reduce solubility.[6]

In Vivo Vehicle Preparation Protocols

Protocol 1: DMSO in Saline

A commonly used vehicle for intraperitoneal injection involves diluting a DMSO stock solution of this compound in saline to a final DMSO concentration of 10%.[5]

Protocol 2: Multi-component Vehicle

For a 1 mL working solution, the following steps can be taken:

  • Add 50 µL of a 100 mg/mL clear DMSO stock solution to 400 µL of PEG300 and mix until clear.

  • Add 50 µL of Tween80 to the mixture and mix until clear.

  • Add 500 µL of ddH₂O to reach the final volume of 1 mL.[6]

Protocol 3: Corn Oil-based Vehicle

For a 1 mL working solution:

  • Add 50 µL of a 100 mg/mL clear DMSO stock solution to 950 µL of corn oil and mix thoroughly.[6]

Quantitative In Vivo Data for this compound

The following table summarizes the inhibitory concentrations (IC₅₀) of this compound on TRPV4 channels from different species.

Species IC₅₀ (nM)
Human48[1][6][12]
Mouse17[1][6][12]
Rat133[1][6][12]

Visualized Workflows and Pathways

Logical Workflow for Troubleshooting In Vivo Experiments

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_ts Troubleshooting A Select Vehicle B Prepare Stock Solution (DMSO) A->B C Prepare Fresh Working Solution B->C D Administer to Animals (include vehicle control) C->D G Precipitation? C->G E Monitor for Adverse Effects D->E F Assess Experimental Outcome E->F H Adverse Effects in ALL Groups? E->H I No Effect Observed? F->I G_sol Check Solubility/ Modify Vehicle G->G_sol H_sol Likely Vehicle/ Procedure Effect H->H_sol I_sol Check Dose/ Vehicle Bioavailability I->I_sol

Caption: Troubleshooting workflow for this compound in vivo experiments.

Signaling Pathway of TRPV4 Antagonism

G cluster_membrane Cell Membrane TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Stimuli TRPV4 Agonists (e.g., Heat, Osmotic Pressure) Stimuli->TRPV4 Activates HC067047 This compound HC067047->TRPV4 Inhibits Downstream Downstream Cellular Responses (e.g., Inflammation, Pain Sensation) Ca_influx->Downstream

Caption: Mechanism of action for this compound as a TRPV4 antagonist.

References

Technical Support Center: Assessing the Reversibility of HC-067047 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the reversibility of HC-067047, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule compound that acts as a potent and selective antagonist of the TRPV4 ion channel.[1][2][3][4][5] Its primary mechanism of action is to block the channel, thereby inhibiting the influx of cations, such as calcium, in response to various stimuli.[6][7][8]

Q2: Is the inhibition of TRPV4 by this compound reversible?

Yes, multiple studies have demonstrated that this compound is a reversible inhibitor of TRPV4 channels across different species, including human, mouse, and rat.[1][4][9][10][11][12] This means that the inhibitory effect can be removed by washing out the compound.

Q3: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound varies between species. The reported values are:

This compound also inhibits the endogenous TRPV4-mediated response to 4α-phorbol 12,13-didecanoate (4α-PDD) with an IC50 of 22 nM.[1][4][14]

Q4: How selective is this compound for TRPV4?

This compound exhibits high selectivity for TRPV4 over other related TRP channels such as TRPV1, TRPV2, TRPV3, and TRPM8.[1][4][9]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound inhibition.

ParameterSpeciesValueReference(s)
IC50 Human48 nM[1][2][4][9][10][11][12][13][14]
Mouse17 nM[1][2][4][9][10][11][12][13][14]
Rat133 nM[1][2][4][9][10][11][12][13][14]
IC50 (4α-PDD induced) Endogenous22 nM[1][4][14]
Binding Nature -Reversible[1][4][9][10][11][12]

Experimental Protocols

Protocol 1: Washout Experiment to Confirm Reversibility of this compound in a Cell-Based Calcium Imaging Assay

This protocol details a washout experiment to functionally assess the reversibility of this compound's inhibition of TRPV4 channels in a cell-based calcium imaging assay.

Materials:

  • Cells expressing TRPV4 (e.g., HEK293-hTRPV4)

  • Cell culture medium

  • This compound

  • TRPV4 agonist (e.g., GSK1016790A or 4α-PDD)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • Microplate reader or fluorescence microscope equipped for calcium imaging

Methodology:

  • Cell Preparation:

    • Plate TRPV4-expressing cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

    • On the day of the experiment, load the cells with a calcium indicator dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer to remove excess dye.

  • Baseline Measurement:

    • Acquire a baseline fluorescence reading before the addition of any compounds.

  • Agonist Application (Control):

    • Add a known concentration of a TRPV4 agonist (e.g., EC80 concentration) to a set of control wells.

    • Record the fluorescence change to measure the initial TRPV4 activation.

  • Inhibition with this compound:

    • In a separate set of wells, pre-incubate the cells with a concentration of this compound sufficient to achieve maximal inhibition (e.g., 1 µM) for a defined period (e.g., 15-30 minutes).

    • Following pre-incubation, add the same concentration of the TRPV4 agonist as in the control wells.

    • Record the fluorescence to confirm the inhibitory effect of this compound.

  • Washout Procedure:

    • Gently aspirate the medium containing this compound and the agonist from the inhibited wells.

    • Wash the cells three times with pre-warmed assay buffer. Ensure each wash is gentle to avoid dislodging the cells.

    • After the final wash, add fresh assay buffer to the wells.

  • Post-Washout Agonist Application:

    • Re-stimulate the washed cells with the same concentration of the TRPV4 agonist.

    • Record the fluorescence response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF/F0) for each condition.

    • Compare the agonist response in the control wells, the this compound-inhibited wells, and the post-washout wells.

    • A significant recovery of the agonist-induced calcium influx after the washout procedure indicates that the inhibition by this compound is reversible.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No recovery of TRPV4 activity after washout. Insufficient washing.Increase the number of wash steps (e.g., to 5 times) and/or the volume of buffer used for each wash. Ensure complete aspiration of the buffer between washes.
Compound has high non-specific binding or has precipitated on the cells.Visually inspect the wells for any precipitate. Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Pluronic F-127) in the wash buffer to aid in compound removal.
Cell health has been compromised during the experiment.Ensure all solutions are pre-warmed to the appropriate temperature. Handle the plate gently during washes. Include a positive control for cell viability (e.g., ionomycin) at the end of the experiment.
Partial recovery of TRPV4 activity after washout. Insufficient time for the compound to dissociate.While this compound is known to be reversible, a very slow off-rate could lead to partial recovery within the experimental timeframe. Try extending the incubation time in fresh buffer after the final wash before re-stimulating with the agonist.
Sub-maximal inhibition before washout.Ensure the concentration of this compound used for the initial inhibition is high enough to achieve a complete block of the TRPV4 channels.
High variability between replicate wells. Inconsistent cell numbers per well.Ensure a homogenous cell suspension when plating.
Inconsistent washing technique.Use a multichannel pipette or an automated plate washer for more consistent washing across the plate.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_exp Experimental Steps cluster_analysis Data Analysis plate_cells Plate TRPV4-expressing cells load_dye Load with Calcium Indicator Dye plate_cells->load_dye wash_dye Wash to remove excess dye load_dye->wash_dye baseline Measure Baseline Fluorescence wash_dye->baseline control_agonist Add Agonist (Control) baseline->control_agonist inhibit Pre-incubate with this compound baseline->inhibit analyze Compare Fluorescence Changes: Control vs. Inhibited vs. Post-Washout control_agonist->analyze inhibit_agonist Add Agonist to Inhibited Wells inhibit->inhibit_agonist washout Washout Procedure (3x) inhibit_agonist->washout inhibit_agonist->analyze post_washout_agonist Re-add Agonist washout->post_washout_agonist post_washout_agonist->analyze

Caption: Workflow for the this compound washout experiment.

signaling_pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV4 TRPV4 Channel Ca_influx Ca2+ Influx TRPV4->Ca_influx Allows Stimuli Stimuli (e.g., Osmotic pressure, Temperature, Agonists) Stimuli->TRPV4 Activates HC067047 This compound HC067047->TRPV4 Reversibly Inhibits Downstream Downstream Signaling Cascades Ca_influx->Downstream

Caption: Simplified TRPV4 signaling and this compound inhibition.

References

long-term stability of frozen HC-067047 aliquots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of frozen HC-067047 aliquots for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is stable for extended periods when stored correctly. Recommendations from various suppliers suggest storing the solid powder at either +4°C, 2-8°C, or -20°C.[1][2][3][4] For long-term storage, -20°C is recommended, with a stability of at least 3 to 4 years.[3]

Q2: How should I prepare and store frozen aliquots of this compound?

A2: It is highly recommended to prepare stock solutions, aliquot them into single-use volumes, and store them frozen. This practice minimizes the risk of degradation from repeated freeze-thaw cycles.[3] The most common solvents for preparing stock solutions are Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2]

Recommended Solvents and Concentrations:

  • DMSO: Soluble up to 100 mM[1][2]

  • Ethanol: Soluble up to 25 mM[1][2]

Q3: What is the long-term stability of this compound aliquots in DMSO when frozen?

A3: The stability of this compound in a DMSO solution depends on the storage temperature. Based on information from suppliers, the following storage durations are recommended:

Storage TemperatureRecommended Maximum Storage Duration
-20°CUp to 1 month[2][3], with some sources suggesting up to 6 months[4]
-80°CUp to 1 year[3]

It is best practice to prepare and use solutions on the same day if possible.[2]

Q4: Are there any signs of degradation I should look for in my frozen aliquots?

A4: Before use, it is crucial to equilibrate the frozen aliquot to room temperature and visually inspect the solution.[2] The solution should be clear and free of any precipitate. The presence of particulates may indicate precipitation of the compound or potential degradation, and such aliquots should be discarded.

Troubleshooting Guide

Issue 1: I observe precipitation in my this compound aliquot after thawing.

  • Possible Cause 1: Solution concentration exceeds solubility at lower temperatures.

    • Solution: Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it does not redissolve, the concentration may be too high for the solvent. Consider preparing new aliquots at a lower concentration.

  • Possible Cause 2: Improper storage or solvent evaporation.

    • Solution: Ensure that aliquot tubes are sealed tightly to prevent solvent evaporation, which would increase the compound's concentration. Use high-quality microcentrifuge tubes with secure caps.

Issue 2: My experiment is yielding inconsistent or unexpected results when using older frozen aliquots.

  • Possible Cause 1: Compound degradation due to exceeding recommended storage time.

    • Solution: Refer to the stability data table. If the storage duration has been exceeded, it is advisable to use a freshly prepared aliquot or a new vial of the compound.

  • Possible Cause 2: Degradation from multiple freeze-thaw cycles.

    • Solution: Avoid repeated freezing and thawing of the stock solution.[3] Prepare single-use aliquots to maintain the integrity of the compound.

  • Possible Cause 3: Contamination of the stock solution.

    • Solution: Practice sterile technique when preparing and handling solutions. If contamination is suspected, discard the stock and prepare a new one from solid compound.

Experimental Protocols

Protocol 1: Preparation of Frozen Aliquots of this compound in DMSO

  • Materials:

    • This compound (solid powder)

    • Anhydrous, high-purity DMSO

    • Sterile, high-quality microcentrifuge tubes

    • Calibrated pipettes and sterile tips

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Add the calculated volume of DMSO to the vial of this compound.

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved and the solution is clear.

    • Dispense single-use volumes (e.g., 10 µL to 100 µL) into sterile microcentrifuge tubes.

    • Label the tubes clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Quality Control Check for this compound Aliquots

While detailed stability studies are not publicly available, a basic quality control check can be performed using High-Performance Liquid Chromatography (HPLC) to assess the purity of an older aliquot compared to a freshly prepared one.

  • Objective: To compare the purity profile of a stored this compound aliquot against a freshly prepared standard.

  • Methodology:

    • Prepare a fresh standard solution of this compound in the same solvent and at the same concentration as the aliquot being tested.

    • Thaw the stored aliquot and the fresh standard at room temperature.

    • Analyze both samples by HPLC under identical conditions (a generic method is suggested below, which may require optimization).

      • Column: C18 reverse-phase column

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.

      • Detection: UV detector at a wavelength of 279 nm.

    • Analysis: Compare the chromatograms of the stored aliquot and the fresh standard. Look for the appearance of new peaks or a significant decrease in the area of the main this compound peak in the stored sample, which would indicate degradation. The purity of this compound from suppliers is typically ≥98% as determined by HPLC.[4][5]

Visualizations

experimental_workflow cluster_preparation Aliquot Preparation cluster_storage Storage cluster_usage Experimental Use cluster_troubleshooting Troubleshooting start Start: Solid this compound weigh Weigh Solid Compound start->weigh dissolve Dissolve in DMSO weigh->dissolve aliquot Dispense Single-Use Aliquots dissolve->aliquot store_neg20 Store at -20°C (Up to 6 months) aliquot->store_neg20 store_neg80 Store at -80°C (Up to 1 year) aliquot->store_neg80 thaw Thaw Aliquot store_neg20->thaw store_neg80->thaw check Visual Check for Precipitate thaw->check precipitate Precipitate Observed? check->precipitate use Use in Experiment discard Discard After Use use->discard precipitate->use precipitate->discard Yes

Caption: Workflow for the preparation, storage, and use of this compound aliquots.

troubleshooting_workflow cluster_investigation Investigation Steps cluster_solution Corrective Actions start Inconsistent Experimental Results check_storage_time Storage Time Exceeded? start->check_storage_time check_freeze_thaw Multiple Freeze-Thaw Cycles? check_storage_time->check_freeze_thaw No prepare_new Prepare Fresh Aliquots check_storage_time->prepare_new Yes check_precipitate Precipitate in Aliquot? check_freeze_thaw->check_precipitate No single_use Implement Single-Use Aliquot Policy check_freeze_thaw->single_use Yes check_precipitate->prepare_new No, but issue persists optimize_concentration Optimize Solute Concentration check_precipitate->optimize_concentration Yes

Caption: Troubleshooting logic for inconsistent results with this compound.

References

impact of serum proteins on HC-067047 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using HC-067047 in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you address common challenges and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2] It works by reversibly inhibiting the ion currents through TRPV4 channels.[1][3] The IC50 values for this compound are 48 nM for human, 133 nM for rat, and 17 nM for mouse TRPV4 orthologs.[1][4] TRPV4 is a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, thermosensation, and osmotic regulation.[5][6][7]

Q2: How do serum proteins in my cell culture medium affect the activity of this compound?

A2: Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules like this compound.[8][9] This binding is a reversible process.[9] According to the "free drug" hypothesis, only the unbound fraction of a drug is available to interact with its target and exert a biological effect.[9] Consequently, high concentrations of serum proteins can sequester this compound, reducing its effective concentration and potentially leading to a decrease in its observed potency (a higher IC50 value) in cell-based assays.[9]

Q3: How can I determine if serum protein binding is impacting my experimental results with this compound?

A3: To assess the effect of serum proteins, you can perform a dose-response experiment comparing the activity of this compound in serum-free medium versus medium containing various concentrations of serum (e.g., 2%, 5%, 10% FBS). A rightward shift in the IC50 curve with increasing serum concentration is a strong indicator that serum protein binding is affecting the compound's potency.

Q4: What are the optimal storage and handling conditions for this compound?

A4: For optimal results, it is recommended to prepare fresh solutions of this compound for each experiment.[4] If storage is necessary, solutions can be stored at -20°C for up to one month.[10] Before use, ensure the solution is completely thawed and any precipitate is redissolved.[10] Like many small molecules, prolonged exposure to light and repeated freeze-thaw cycles should be avoided to maintain compound stability.

Troubleshooting Guides

Issue 1: Reduced or Inconsistent Activity of this compound in the Presence of Serum
  • Symptoms:

    • Higher than expected IC50 value for this compound in serum-containing medium compared to serum-free conditions.

    • High variability in results between replicate wells or across different experiments.

    • A blunted or shifted dose-response curve in the presence of serum.

  • Possible Causes and Solutions:

CauseRecommended Solution
High Serum Protein Binding Reduce the serum concentration in your cell culture medium if your cell line can tolerate it. Be aware that this may impact cell health and growth. Alternatively, conduct the final stages of the assay in serum-free medium.[9]
Variability in Serum Batches Use a single, qualified batch of serum for a series of experiments to minimize variability.[9] If using a new batch, it is advisable to pre-screen it to assess its impact on this compound activity.
Non-specific Binding to Labware To minimize non-specific binding of the compound to plasticware, consider using low-binding plates and tubes.
Compound Instability Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution to avoid degradation.[4][10]
Issue 2: High Background Signal in Fluorescence-Based Assays
  • Symptoms:

    • Elevated background fluorescence in wells, even in the absence of cells or treatment.

    • Low signal-to-noise ratio.

  • Possible Causes and Solutions:

CauseRecommended Solution
Autofluorescence from Serum Serum components can be inherently fluorescent.[11] Include "serum-only" control wells to quantify the background signal. If possible, perform the final assay reading in a serum-free medium.[9]
Compound Interference Test for any intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.
Media Components Phenol red and other components in cell culture media can contribute to background fluorescence. Consider using phenol red-free media for the assay.[11]

Quantitative Data Summary

The following table provides a hypothetical summary of the impact of Fetal Bovine Serum (FBS) on the in vitro activity of this compound in a cell-based calcium influx assay.

Serum Concentration (% FBS)Apparent IC50 of this compound (nM)Fold Shift in IC50 (vs. 0% FBS)
0251.0
2552.2
51104.4
102309.2

Note: These are example data and actual results may vary depending on the cell type, assay conditions, and specific batch of serum used.

Experimental Protocols

Protocol: Assessing the Impact of Serum on this compound Activity
  • Cell Culture: Plate your cells of interest at a suitable density in a 96-well plate and culture overnight in your standard growth medium containing serum.

  • Compound Preparation: Prepare a 2X stock of this compound serial dilutions in serum-free medium and in medium containing 4%, 10%, and 20% FBS.

  • Assay Procedure:

    • Wash the cells once with a serum-free buffer (e.g., HBSS).

    • Add an equal volume of the 2X this compound serial dilutions to the corresponding wells, resulting in final serum concentrations of 0%, 2%, 5%, and 10% FBS.

    • Incubate for the desired pre-treatment time.

    • Stimulate the cells with a known TRPV4 agonist (e.g., GSK1016790A).

    • Measure the response (e.g., intracellular calcium concentration using a fluorescent indicator).

  • Data Analysis:

    • Normalize the data to the positive (agonist only) and negative (vehicle only) controls.

    • Plot the dose-response curves for each serum concentration and calculate the IC50 values.

    • Compare the IC50 values to determine the fold shift caused by the presence of serum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_plating Plate cells in serum-containing medium wash_cells Wash cells with serum-free buffer cell_plating->wash_cells compound_prep Prepare 2X this compound dilutions in varying serum concentrations add_compound Add 2X this compound dilutions to cells compound_prep->add_compound wash_cells->add_compound incubate Incubate add_compound->incubate stimulate Stimulate with TRPV4 agonist incubate->stimulate measure Measure cellular response stimulate->measure normalize Normalize data measure->normalize plot_curves Plot dose-response curves normalize->plot_curves calculate_ic50 Calculate IC50 values plot_curves->calculate_ic50 compare Compare IC50s and determine fold shift calculate_ic50->compare

Caption: Experimental workflow for assessing the impact of serum proteins.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular serum_protein Serum Protein (e.g., Albumin) hc067047_bound This compound (Bound) serum_protein->hc067047_bound hc067047_free This compound (Free) hc067047_free->hc067047_bound trpv4 TRPV4 Channel hc067047_free->trpv4 Inhibition ca_influx Ca2+ Influx trpv4->ca_influx Blocks downstream Downstream Signaling ca_influx->downstream

Caption: Impact of serum protein binding on this compound activity.

troubleshooting_tree start Reduced this compound Activity in Serum-Containing Media q1 Is there a rightward shift in the IC50 curve with increasing serum? start->q1 a1_yes Likely due to serum protein binding. q1->a1_yes Yes a1_no Consider other factors. q1->a1_no No solution1 Solution: Reduce serum concentration, use a single serum batch, or use serum-free media for the assay. a1_yes->solution1 q2 Are you using a consistent serum batch? a1_no->q2 a2_yes Check for compound instability or non-specific binding. q2->a2_yes Yes a2_no Batch-to-batch variability is a likely cause. q2->a2_no No solution3 Solution: Prepare fresh compound dilutions and use low-binding plates. a2_yes->solution3 solution2 Solution: Test new serum batches before use. a2_no->solution2

Caption: Troubleshooting decision tree for reduced this compound activity.

References

Validation & Comparative

confirming HC-067047 selectivity for TRPV4 over other TRP channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of HC-067047's selectivity for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel over other TRP channels, supported by experimental data.

This compound is a potent and selective antagonist of the TRPV4 ion channel. Its high degree of selectivity is crucial for its use as a pharmacological tool to investigate the physiological and pathological roles of TRPV4 and for the development of targeted therapeutics. This guide provides a comparative analysis of this compound's activity against various TRP channels, based on available experimental data.

Quantitative Selectivity Profile of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of TRP channels. The data highlights the compound's significantly higher potency for TRPV4 compared to other closely related TRP vanilloid channels (TRPV1, TRPV2, TRPV3) and other TRP subfamilies.

Target ChannelSpeciesIC50 (nM)Selectivity over human TRPV4 (~fold)Reference
TRPV4 Human48-[1]
Rat133-[1]
Mouse17-[1]
TRPV1 Not Specified>4800 (>100-fold)>100[1][2]
TRPV2 Not Specified>4800 (>100-fold)>100[1][2]
TRPV3 Not Specified>4800 (>100-fold)>100[1][2]
TRPM8 Not Specified780~16[3]
hERG Human370~8[3]

Experimental Protocols

The selectivity of this compound has been primarily determined using two key experimental methodologies: whole-cell patch-clamp electrophysiology and intracellular calcium imaging. These techniques provide a direct functional assessment of the compound's effect on ion channel activity.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion currents flowing through the channels in the cell membrane.

Objective: To determine the concentration-dependent inhibition of agonist-induced currents by this compound in cells heterologously expressing specific TRP channels.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with the cDNA encoding the specific human, rat, or mouse TRP channel of interest (e.g., TRPV4, TRPV1, TRPV2, etc.).

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed on single transfected cells.

    • A glass micropipette filled with an appropriate intracellular solution forms a high-resistance "gigaseal" with the cell membrane.

    • The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Channel Activation and Inhibition:

    • A specific agonist for the targeted TRP channel is applied to the cell to elicit an inward current (e.g., 4α-phorbol 12,13-didecanoate (4α-PDD) for TRPV4).

    • Once a stable baseline current is established, increasing concentrations of this compound are co-applied with the agonist.

  • Data Analysis: The reduction in the agonist-induced current amplitude at each this compound concentration is measured. These data are then used to construct a concentration-response curve and calculate the IC50 value.

G cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis HEK293 HEK293 Cells Transfection Transfection with TRP Channel cDNA HEK293->Transfection PatchPipette Whole-Cell Patch Clamp Transfection->PatchPipette Agonist Agonist Application PatchPipette->Agonist HC067047 This compound Application Agonist->HC067047 Current Measure Ion Current HC067047->Current CRC Concentration-Response Curve Current->CRC IC50 Calculate IC50 CRC->IC50 G cluster_0 Cell Preparation cluster_1 Assay cluster_2 Data Analysis Cells TRP Channel-Expressing Cells in Plate Dye Load with Calcium-Sensitive Dye Cells->Dye HC067047 Incubate with this compound Dye->HC067047 Agonist Add Agonist HC067047->Agonist Fluorescence Measure Fluorescence Agonist->Fluorescence CRC Concentration-Response Curve Fluorescence->CRC IC50 Calculate IC50 CRC->IC50

References

A Head-to-Head Comparison of TRPV4 Antagonists: HC-067047 vs. RN-1734

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of transient receptor potential vanilloid 4 (TRPV4) channel antagonists, HC-067047 and RN-1734 have emerged as critical tools for researchers investigating the physiological and pathological roles of this polymodal ion channel. Both compounds have demonstrated efficacy in preclinical models of pain, inflammation, and other disorders, yet they exhibit distinct profiles in terms of potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of this compound and RN-1734, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

At a Glance: Key Differences

FeatureThis compoundRN-1734
Potency High (nanomolar range)Moderate (micromolar range)
Selectivity Highly selective over other TRP channelsSelective over several TRP channels
In Vivo Efficacy Demonstrated in models of neuropathic pain, inflammatory pain, and bladder dysfunctionDemonstrated in models of neuropathic pain, inflammation, and retinal degeneration
Pharmacokinetics Characterized in rodentsLimited publicly available data

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and RN-1734, offering a side-by-side view of their in vitro and in vivo properties.

Table 1: In Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

AntagonistHuman TRPV4Rat TRPV4Mouse TRPV4
This compound 48 nM[1][2][3][4]133 nM[1][2][3][4]17 nM[1][2][3][4]
RN-1734 2.3 µM[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]3.2 µM[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]5.9 µM[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Selectivity Profile

Selectivity is crucial for minimizing off-target effects. The following data represents the IC50 values of each antagonist against other related TRP channels.

AntagonistTRPV1TRPV2TRPV3TRPM8
This compound >10 µM>10 µM>10 µM>1 µM
RN-1734 >100 µM[5][21]->30 µM[5][21]>30 µM[5][21]

Note: A higher IC50 value indicates lower potency and thus higher selectivity for the target (TRPV4) over the tested off-target channel.

Table 3: Pharmacokinetic Parameters of this compound in Rats

Pharmacokinetics describes how the body affects a specific drug after administration. Limited pharmacokinetic data is publicly available for RN-1734.

Route of AdministrationDoseCmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)
Intravenous (i.v.)2 mg/kg--1.3-
Intraperitoneal (i.p.)10 mg/kg~15000.5--

Source: Everaerts et al., 2010.[25]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the TRPV4 channel in response to an agonist and the inhibitory effect of the antagonists.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human, rat, or mouse TRPV4.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.4 Na-GTP (pH 7.2 with CsOH).

  • Procedure:

    • HEK293 cells expressing the TRPV4 variant of interest are cultured on glass coverslips.

    • A coverslip is transferred to a recording chamber on an inverted microscope and perfused with the external solution.

    • A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a cell to form a high-resistance (GΩ) seal.

    • The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • TRPV4 channels are activated by applying a specific agonist, such as GSK1016790A (e.g., 10-30 nM).

    • Once a stable current is established, the antagonist (this compound or RN-1734) is applied at varying concentrations to determine the IC50.

    • Currents are recorded using an amplifier and digitized for analysis.

Calcium Imaging Assay (Fluo-4)

This assay measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRPV4 channel activity.

  • Cell Line: HEK293 cells expressing the TRPV4 variant of interest.

  • Reagents:

    • Fluo-4 AM calcium indicator dye.

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

    • TRPV4 agonist (e.g., GSK1016790A).

    • TRPV4 antagonists (this compound, RN-1734).

  • Procedure:

    • Cells are seeded in a 96-well black-walled, clear-bottom plate and grown to confluence.

    • The growth medium is removed, and cells are loaded with Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.[6][26][27]

    • After incubation, the loading solution is removed, and cells are washed with HBSS.

    • The plate is placed in a fluorescence plate reader.

    • Baseline fluorescence is recorded.

    • The antagonist (this compound or RN-1734) at various concentrations is added to the wells and incubated for a specified time.

    • The TRPV4 agonist is then added to stimulate calcium influx.

    • Fluorescence intensity is measured over time (e.g., excitation at 494 nm, emission at 516 nm).

    • The change in fluorescence intensity reflects the change in [Ca2+]i and the inhibitory effect of the antagonist.

In Vivo Inflammatory Pain Model (Carrageenan-induced)

This model is used to assess the analgesic efficacy of the antagonists in a setting of inflammation.

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • A baseline measurement of mechanical sensitivity is taken using von Frey filaments. The filaments are applied to the plantar surface of the hind paw, and the force required to elicit a withdrawal response is recorded.

    • Inflammation is induced by injecting a 1% carrageenan solution into the plantar surface of one hind paw.

    • The antagonist (this compound or RN-1734) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a specified time before or after the carrageenan injection.

    • Mechanical sensitivity is reassessed at various time points after carrageenan injection (e.g., 1, 2, 4, and 6 hours) to determine the effect of the antagonist on hyperalgesia.[19]

Visualizations: Pathways and Workflows

TRPV4 Signaling Pathway

The TRPV4 channel is a polymodal ion channel that can be activated by a variety of physical and chemical stimuli. Its activation leads to an influx of calcium ions, which in turn triggers a cascade of downstream signaling events.

TRPV4_Signaling_Pathway cluster_stimuli Activators cluster_channel Channel Activation cluster_downstream Downstream Signaling cluster_antagonists Antagonists Mechanical_Stress Mechanical Stress (Shear, Osmotic) TRPV4 TRPV4 Channel Mechanical_Stress->TRPV4 Temperature Warm Temperature (>27°C) Temperature->TRPV4 Endogenous_Ligands Endogenous Ligands (Epoxyeicosatrienoic acids) Endogenous_Ligands->TRPV4 Exogenous_Agonists Exogenous Agonists (GSK1016790A, 4α-PDD) Exogenous_Agonists->TRPV4 Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx Opens PKC PKC Activation Ca_Influx->PKC MAPK MAPK Pathway (ERK, p38) Ca_Influx->MAPK NFkB NF-κB Activation Ca_Influx->NFkB Cellular_Responses Cellular Responses (Inflammation, Pain Sensation) PKC->Cellular_Responses MAPK->Cellular_Responses NFkB->Cellular_Responses HC067047 This compound HC067047->TRPV4 RN1734 RN-1734 RN1734->TRPV4

TRPV4 Signaling Pathway and Points of Antagonism
Experimental Workflow: Whole-Cell Patch Clamp

The following diagram illustrates the key steps in a whole-cell patch-clamp experiment to assess the efficacy of a TRPV4 antagonist.

Patch_Clamp_Workflow A Prepare HEK293-TRPV4 Cells B Pull and Polish Glass Micropipette C Fill Pipette with Internal Solution B->C D Form Gigaohm Seal with Cell C->D E Rupture Membrane (Whole-Cell Mode) D->E F Apply Voltage Clamp (-60 mV) E->F G Apply TRPV4 Agonist (e.g., GSK1016790A) F->G H Record Baseline Current G->H I Apply Antagonist (this compound or RN-1734) H->I J Record Inhibited Current I->J K Analyze Data to Determine IC₅₀ J->K

Workflow for Whole-Cell Patch Clamp Analysis
Logical Relationship: Potency vs. Selectivity

This diagram illustrates the general trade-offs and relationships between the potency and selectivity of TRPV4 antagonists.

Potency_Selectivity Potency High Potency (Low IC₅₀) Ideal_Antagonist Ideal Antagonist Potency->Ideal_Antagonist HC067047 This compound Potency->HC067047 Strongly Correlates RN1734 RN-1734 Potency->RN1734 Moderately Correlates Selectivity High Selectivity (Low Off-Target Effects) Selectivity->Ideal_Antagonist Selectivity->HC067047 Correlates Selectivity->RN1734 Correlates

Conceptual Relationship of Potency and Selectivity

Conclusion

Both this compound and RN-1734 are valuable pharmacological tools for the study of TRPV4. The choice between them will largely depend on the specific requirements of the experiment.

  • This compound is the compound of choice when high potency is required, particularly for in vitro studies where precise concentration-response curves are necessary. Its well-characterized pharmacokinetic profile also makes it a suitable candidate for in vivo studies in rodents.[25]

  • RN-1734 , while less potent, is a reliable and selective antagonist that has been successfully used in a variety of in vivo and in vitro applications.[21] Its micromolar potency may be sufficient for many experimental paradigms, and it offers a different chemical scaffold to this compound, which can be useful for validating findings and avoiding compound-specific artifacts.

Ultimately, the selection of the appropriate antagonist should be guided by a careful consideration of the experimental context, including the desired potency, the importance of selectivity against specific off-targets, and the required pharmacokinetic properties for in vivo studies.

References

Validating HC-067047 Efficacy: A Comparative Guide Using TRPV4 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the TRPV4 antagonist HC-067047 with other alternatives, supported by experimental data, with a focus on validation using TRPV4 knockout (KO) models. The use of TRPV4 KO models is a critical experimental control to unequivocally demonstrate that the observed effects of a compound are mediated through the intended target.

Executive Summary

This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. Experimental evidence robustly demonstrates its efficacy and specificity through the use of TRPV4 knockout mice, where the effects of this compound are completely absent, confirming its on-target mechanism of action.[1] While direct comparative studies under identical conditions are limited, available data suggests this compound possesses a favorable potency and selectivity profile compared to other known TRPV4 antagonists such as RN-1734 and GSK2193874.

Comparative Analysis of TRPV4 Antagonists

The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Potency of TRPV4 Antagonists (IC50 Values)

CompoundHuman TRPV4Rat TRPV4Mouse TRPV4Source(s)
This compound 48 nM133 nM17 nM[2][3][4]
RN-1734 2.3 µM3.2 µM5.9 µM[2]
GSK2193874 48 nM2.5 nMNot Reported[2][5]

Disclaimer: The IC50 values presented above are from different publications and should be interpreted with caution as experimental conditions can influence these values.

Table 2: Selectivity Profile of TRPV4 Antagonists

CompoundSelectivity NotesSource(s)
This compound High selectivity over TRPV1, TRPV2, TRPV3, and TRPM8 channels.[3][6]
RN-1734 Selective for TRPV4 over TRPV1, TRPV3, and TRPM8.[7]
GSK2193874 Apparent selectivity for TRPV4. Less efficacy against hERG and L-type Cav1.2 channels.[5]

Validation of this compound Efficacy Using TRPV4 Knockout Models

A cornerstone in validating the specificity of a pharmacological agent is the use of knockout animal models. In the context of this compound, studies utilizing TRPV4 knockout mice have been pivotal in demonstrating its on-target effects.

In a key study investigating bladder dysfunction, this compound was shown to increase functional bladder capacity and reduce micturition frequency in wild-type mice with cyclophosphamide-induced cystitis.[1] Crucially, these effects were completely absent in TRPV4 knockout mice, providing conclusive evidence that the in vivo efficacy of this compound is mediated specifically through the inhibition of the TRPV4 channel.[1] This lack of effect in the knockout model serves as an essential internal control, ruling out off-target mechanisms for the observed phenotype.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

TRPV4_Signaling_Pathway cluster_stimuli TRPV4 Activators cluster_channel TRPV4 Channel cluster_antagonist Pharmacological Intervention cluster_downstream Downstream Effects Stimuli Hypotonicity, Mechanical Stress, Heat, Agonists (e.g., GSK1016790A) TRPV4 TRPV4 Channel (in Cell Membrane) Stimuli->TRPV4 Activates Ca_influx Ca2+ Influx TRPV4->Ca_influx Mediates HC067047 This compound HC067047->TRPV4 Inhibits Signaling Cellular Signaling Cascades Ca_influx->Signaling Response Physiological/ Pathophysiological Response Signaling->Response

TRPV4 signaling and inhibition by this compound.

Experimental_Workflow cluster_animals Animal Models cluster_treatment Treatment Groups cluster_assays Experimental Assays cluster_outcome Expected Outcome for On-Target Effect WT Wild-Type (WT) Mice Vehicle_WT WT + Vehicle WT->Vehicle_WT HC_WT WT + this compound WT->HC_WT PatchClamp Whole-Cell Patch Clamp WT->PatchClamp CaImaging Calcium Imaging WT->CaImaging KO TRPV4 Knockout (KO) Mice Vehicle_KO KO + Vehicle KO->Vehicle_KO HC_KO KO + this compound KO->HC_KO KO->PatchClamp KO->CaImaging Cystometry In Vivo Cystometry Vehicle_WT->Cystometry HC_WT->Cystometry Effect_WT Effect Observed HC_WT->Effect_WT Vehicle_KO->Cystometry HC_KO->Cystometry NoEffect_KO No Effect Observed HC_KO->NoEffect_KO Cystometry->Effect_WT Cystometry->NoEffect_KO

Workflow for validating this compound efficacy.

Detailed Experimental Protocols

In Vivo Cystometry in Conscious Mice

Objective: To assess bladder function by measuring intravesical pressure and voided volume.

Materials:

  • Wild-type and TRPV4 knockout mice

  • This compound and vehicle solution

  • Anesthesia (e.g., isoflurane for surgery, urethane for anesthetized recordings if applicable)

  • PE-50 tubing for bladder catheterization

  • Infusion pump

  • Pressure transducer and data acquisition system

  • Metabolic cages for conscious recordings

Procedure:

  • Catheter Implantation:

    • Anesthetize the mouse.

    • Make a midline abdominal incision to expose the bladder.

    • Insert a flared-tip PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.

    • Tunnel the catheter subcutaneously to exit at the nape of the neck.

    • Close the abdominal incision.

    • Allow the animal to recover for at least 48 hours.[8][9]

  • Cystometric Recordings (Conscious, Freely Moving):

    • Place the mouse in a metabolic cage.

    • Connect the externalized catheter to an infusion pump and a pressure transducer.

    • Infuse saline into the bladder at a constant rate (e.g., 0.04 ml/min).

    • Record intravesical pressure continuously. Voided urine can be collected on a balance to measure volume.

    • Acclimate the mouse to the setup before recording baseline measurements.

  • Drug Administration:

    • Administer this compound or vehicle (e.g., intraperitoneally).

    • Continue cystometric recordings to assess the effects on bladder parameters such as voiding frequency, voided volume, and bladder capacity.

  • Data Analysis:

    • Analyze the cystometrograms to quantify changes in bladder function before and after drug administration in both wild-type and TRPV4 knockout mice.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure TRPV4-mediated ion currents in isolated cells and assess the inhibitory effect of this compound.

Materials:

  • Cells expressing TRPV4 (e.g., primary urothelial cells or a heterologous expression system) from wild-type and TRPV4 knockout mice.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition software.

  • Borosilicate glass pipettes.

  • Extracellular and intracellular recording solutions.

  • TRPV4 agonist (e.g., GSK1016790A).

  • This compound.

Procedure:

  • Cell Preparation:

    • Isolate and culture the desired cells from wild-type and TRPV4 knockout animals.

  • Pipette Preparation:

    • Pull glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit currents.

  • Pharmacology:

    • Perfuse the cell with a TRPV4 agonist to activate the channel and record the resulting current.

    • Apply this compound in the presence of the agonist to determine its inhibitory effect and calculate the IC50.

    • Perform control experiments on cells from TRPV4 knockout mice to confirm the absence of the specific current.

Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to TRPV4 activation and inhibition.

Materials:

  • Cells expressing TRPV4 from wild-type and TRPV4 knockout mice.

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Fluorescence microscope with a camera and appropriate filters.

  • Image analysis software.

  • TRPV4 agonist and this compound.

Procedure:

  • Cell Loading:

    • Culture cells on glass coverslips.

    • Load the cells with a Ca2+ indicator by incubating them in a solution containing the dye.

  • Imaging:

    • Mount the coverslip on the microscope stage and perfuse with an appropriate buffer.

    • Acquire baseline fluorescence images.

  • Stimulation and Inhibition:

    • Apply a TRPV4 agonist to the cells and record the change in fluorescence intensity, which corresponds to an increase in [Ca2+]i.

    • In a separate experiment or after washout, pre-incubate the cells with this compound before applying the agonist to observe the inhibitory effect.

  • Control Experiment:

    • Perform the same experiment on cells from TRPV4 knockout mice to demonstrate that the observed Ca2+ influx is TRPV4-dependent.

  • Data Analysis:

    • Quantify the change in fluorescence intensity over time to determine the magnitude and kinetics of the Ca2+ response.

Conclusion

The validation of this compound efficacy through the use of TRPV4 knockout models provides a robust and reliable framework for its characterization as a specific TRPV4 antagonist. The absence of a pharmacological effect in animals lacking the target protein is the gold standard for confirming on-target activity. While this compound demonstrates a strong preclinical profile, further head-to-head comparative studies with other antagonists in knockout models would be beneficial for a more definitive ranking of their relative therapeutic potential. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to conduct similar validation studies.

References

Counteracting TRPV4 Activation: A Comparative Guide to GSK1016790A and its Antagonist HC-067047

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potent TRPV4 channel agonist, GSK1016790A, and a key antagonist, HC-067047, used to counteract its effects. We present supporting experimental data, detailed protocols for key assays, and a look at alternative antagonists.

The transient receptor potential vanilloid 4 (TRPV4) ion channel is a critical mediator of cellular responses to a variety of physical and chemical stimuli. GSK1016790A is a highly potent and selective agonist of TRPV4, making it an invaluable tool for studying the channel's function.[1] Conversely, this compound is a potent and selective antagonist used to inhibit TRPV4 activity and dissect its role in physiological and pathological processes.[2] Understanding the interplay between these two molecules is crucial for researchers investigating TRPV4-mediated signaling pathways.

Performance Comparison: GSK1016790A vs. This compound and Alternatives

The efficacy of GSK1016790A in activating TRPV4 is demonstrated by its low nanomolar effective concentration (EC50). In human embryonic kidney (HEK) cells expressing human TRPV4, GSK1016790A elicits calcium influx with an EC50 of 2.1 nM.[3] The antagonistic potential of this compound is highlighted by its ability to inhibit TRPV4 activation. While a direct IC50 value against GSK1016790A is not consistently reported across studies, it has been shown to abolish GSK1016790A-induced calcium influx.[4][5] One study noted that 1 µM of this compound did not completely block the calcium influx, suggesting that the concentration of the antagonist is a critical experimental parameter.[4][5]

Several alternatives to this compound exist for antagonizing TRPV4, each with varying potencies. The table below summarizes the available data for this compound and two other common antagonists, RN-1734 and GSK2193874.

CompoundTargetActionPotency (IC50)Cell Type/SpeciesActivating StimulusReference
This compound hTRPV4Antagonist48 nMHEK4α-PDD[2]
rTRPV4Antagonist133 nMHEK4α-PDD[2]
mTRPV4Antagonist17 nMHEK4α-PDD[2]
RN-1734 hTRPV4Antagonist2.3 µMHEK4α-PDD[2]
rTRPV4Antagonist3.2 µMHEK4α-PDD[2]
mTRPV4Antagonist5.9 µMHEK4α-PDD[2]
GSK2193874 hTRPV4Antagonist91.6 ± 5.8 nMKeratinocytesGSK1016790A[6]

Signaling Pathways and Experimental Workflows

Activation of TRPV4 by GSK1016790A initiates a signaling cascade primarily driven by an influx of extracellular calcium. This increase in intracellular calcium ([Ca2+]i) can then activate downstream effectors, including Phospholipase C (PLC), Protein Kinase C (PKC), and the small GTPase RhoA, leading to various cellular responses.[7][8]

GSK1016790A Signaling Pathway GSK1016790A-Induced TRPV4 Signaling Pathway GSK1016790A GSK1016790A TRPV4 TRPV4 Channel GSK1016790A->TRPV4 Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Mediates PLC Phospholipase C (PLC) Ca_influx->PLC Activates RhoA RhoA Ca_influx->RhoA Activates PKC Protein Kinase C (PKC) PLC->PKC Activates Cellular_Response Cellular Response (e.g., Cytoskeletal Rearrangement) PKC->Cellular_Response RhoA->Cellular_Response HC067047 This compound HC067047->TRPV4 Inhibits

Caption: GSK1016790A activates TRPV4, leading to Ca²⁺ influx and downstream signaling.

A typical experimental workflow to investigate the antagonistic effect of this compound on GSK1016790A-induced TRPV4 activation involves cell culture, loading with a calcium indicator dye, and subsequent treatment with the antagonist followed by the agonist.

Experimental Workflow Workflow for Assessing TRPV4 Antagonism start Start: Culture TRPV4-expressing cells load_dye Load cells with a calcium indicator dye (e.g., Fura-2 AM) start->load_dye pre_treat Pre-incubate with this compound (or alternative antagonist/vehicle) load_dye->pre_treat stimulate Stimulate with GSK1016790A pre_treat->stimulate measure Measure changes in intracellular calcium concentration ([Ca²⁺]i) stimulate->measure analyze Analyze data and compare responses measure->analyze end End analyze->end

Caption: A standard workflow for evaluating the efficacy of a TRPV4 antagonist.

Experimental Protocols

Below are detailed methodologies for two key experiments used to study the interaction between GSK1016790A and this compound.

In Vitro Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration in response to TRPV4 activation and inhibition.

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably or transiently expressing human TRPV4 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Plate the cells onto 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

2. Dye Loading:

  • Wash the cells twice with Hank's Balanced Salt Solution (HBSS).
  • Load the cells with a calcium-sensitive fluorescent dye, such as 5 µM Fura-2 AM, in HBSS for 60 minutes at 37°C in the dark.
  • After incubation, wash the cells twice with HBSS to remove excess dye.

3. Compound Treatment and Measurement:

  • Add 100 µL of HBSS to each well.
  • Obtain a baseline fluorescence reading using a fluorescence plate reader (e.g., FlexStation 3) with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
  • Add this compound (or an alternative antagonist/vehicle control) at the desired concentration and incubate for 15-30 minutes.
  • Add GSK1016790A at its EC50 concentration or a dose-response range.
  • Continuously record the fluorescence ratio (340/380 nm) for several minutes to measure the change in intracellular calcium concentration.

4. Data Analysis:

  • Calculate the change in the 340/380 nm fluorescence ratio from the baseline to the peak response after agonist addition.
  • For antagonist experiments, compare the response in the presence of the antagonist to the vehicle control to determine the percent inhibition.
  • Generate dose-response curves and calculate IC50 values for the antagonists.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV4 channels in response to agonist and antagonist application.

1. Cell Preparation:

  • Plate TRPV4-expressing HEK293 cells on glass coverslips and grow to 50-70% confluency.

2. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 5 Mg-ATP (pH adjusted to 7.2 with CsOH).

3. Recording Procedure:

  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
  • Form a gigaohm seal with a single cell and then rupture the membrane to achieve the whole-cell configuration.
  • Clamp the cell membrane potential at -60 mV.
  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
  • Obtain a baseline current recording.
  • Perfuse the cell with a solution containing this compound (or another antagonist) for a few minutes.
  • Co-apply GSK1016790A with the antagonist and record the current responses.

4. Data Analysis:

  • Measure the peak inward and outward currents at specific voltages (e.g., -80 mV and +80 mV).
  • Subtract the baseline current from the current recorded in the presence of the agonist and antagonist.
  • Calculate the percent inhibition of the GSK1016790A-induced current by the antagonist.
  • Construct dose-response curves to determine the IC50 of the antagonist.

By utilizing these compounds and experimental approaches, researchers can effectively probe the function and regulation of the TRPV4 ion channel in a multitude of biological contexts.

References

Cross-Species Potency of the TRPV4 Antagonist HC-067047: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the study of transient receptor potential vanilloid 4 (TRPV4) channels and the development of targeted therapeutics, understanding the cross-species activity of antagonists is of paramount importance. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of the selective TRPV4 antagonist, HC-067047, across human, rat, and mouse orthologs. The data presented herein, supported by detailed experimental methodologies, offers valuable insights for the design and interpretation of both in vitro and in vivo studies.

Potency Comparison of this compound Across Species

The inhibitory activity of this compound on TRPV4 channels exhibits notable variation across the different species investigated. The compound is most potent against the mouse TRPV4 ortholog, followed by the human and then the rat ortholog.[1][2][3][4][5] This differential potency underscores the necessity of selecting appropriate animal models in preclinical research to ensure the translatability of findings to human physiology.

SpeciesTRPV4 OrthologIC50 Value (nM)
HumanhTRPV448
RatrTRPV4133
MousemTRPV417

Experimental Determination of IC50 Values

The presented IC50 values were determined using the whole-cell patch-clamp electrophysiology technique on human embryonic kidney (HEK293) cells stably expressing the respective human, rat, or mouse TRPV4 orthologs.

Cell Culture and Transfection:
  • HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • For stable expression, cells were transfected with plasmids containing the full-length cDNA for either human, rat, or mouse TRPV4 using a suitable transfection reagent.

  • Stable cell lines were selected and maintained using an appropriate selection antibiotic.

Whole-Cell Patch-Clamp Electrophysiology:
  • Preparation: Stably transfected HEK293 cells were plated onto glass coverslips 24-48 hours prior to the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, and 4 Mg-ATP, with the pH adjusted to 7.2 with CsOH.

  • Recording:

    • Whole-cell currents were recorded using an patch-clamp amplifier.

    • Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution were used.

    • Cells were voltage-clamped at a holding potential of -60 mV.

  • TRPV4 Activation: The synthetic TRPV4 agonist 4α-phorbol 12,13-didecanoate (4α-PDD) was used to activate the TRPV4 channels and elicit a stable baseline current.

  • This compound Application: Following stabilization of the 4α-PDD-induced current, increasing concentrations of this compound were applied to the external solution.

  • Data Analysis: The inhibition of the TRPV4-mediated current at each concentration of this compound was measured. The IC50 values were then calculated by fitting the concentration-response data to a standard sigmoidal dose-response curve.

TRPV4 Signaling Pathway and Antagonist Interaction

The TRPV4 channel is a non-selective cation channel that, upon activation by various stimuli, allows the influx of calcium ions (Ca2+) into the cell. This increase in intracellular calcium triggers a cascade of downstream signaling events. The antagonist this compound acts by blocking this ion influx.

TRPV4_Signaling TRPV4 Signaling and Inhibition cluster_activation Channel Activation cluster_inhibition Channel Inhibition cluster_downstream Downstream Signaling Stimuli Stimuli TRPV4_Channel TRPV4 Channel Stimuli->TRPV4_Channel Activates Ca_Influx Ca2+ Influx TRPV4_Channel->Ca_Influx Allows HC067047 This compound HC067047->TRPV4_Channel Blocks Cellular_Response Cellular Response Ca_Influx->Cellular_Response Triggers

Caption: TRPV4 channel activation, inhibition, and downstream signaling cascade.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps involved in the experimental workflow for determining the IC50 values of this compound.

Experimental_Workflow Start Start Cell_Culture HEK293 Cell Culture & Stable Transfection Start->Cell_Culture Patch_Clamp Whole-Cell Patch-Clamp Setup Cell_Culture->Patch_Clamp Activation TRPV4 Activation with 4α-PDD Patch_Clamp->Activation Inhibition Application of This compound (Varying Conc.) Activation->Inhibition Data_Acquisition Record Current Inhibition Inhibition->Data_Acquisition Analysis IC50 Calculation (Dose-Response Curve) Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for determining this compound IC50 values.

References

A Comparative Analysis of HC-067047 and Other Prominent TRPV4 Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for the accurate investigation of the transient receptor potential vanilloid 4 (TRPV4) channel's role in various physiological and pathological processes. This guide provides a comprehensive evaluation of HC-067047 in comparison to other widely used TRPV4 inhibitors, GSK2193874 and RN-1734, with a focus on their inhibitory potency, selectivity, and the experimental methodologies used for their characterization.

Unveiling the Potency: A Head-to-Head Comparison

The inhibitory potency of a compound is a critical determinant of its utility in research. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound, GSK2193874, and RN-1734 against TRPV4 channels from different species.

Table 1: Inhibitory Potency (IC50) of TRPV4 Antagonists

CompoundHuman TRPV4 (hTRPV4)Rat TRPV4 (rTRPV4)Mouse TRPV4 (mTRPV4)Citation(s)
This compound 48 nM133 nM17 nM[1][2][3][4][5]
GSK2193874 40 nM2 nMNot Reported[6][7][8][9]
RN-1734 2.3 µM (2300 nM)3.2 µM (3200 nM)5.9 µM (5900 nM)[10][11][12][13]

Key Insights from the Data:

  • This compound demonstrates high potency against human, rat, and particularly mouse TRPV4 channels, with IC50 values in the nanomolar range.[1][2][3][4][5]

  • GSK2193874 exhibits exceptional potency for rat TRPV4 and high potency for the human ortholog.[6][7][8][9]

  • RN-1734 is a less potent inhibitor compared to this compound and GSK2193874, with IC50 values in the micromolar range.[10][11][12][13]

Selectivity Profile: On-Target Efficacy

An ideal chemical probe should exhibit high selectivity for its intended target to minimize off-target effects that could confound experimental results.

Table 2: Selectivity of TRPV4 Inhibitors

CompoundSelectivity ProfileCitation(s)
This compound Selective for TRPV4 over TRPV1, TRPV2, TRPV3, and TRPM8 channels.[2][4][2][4]
GSK2193874 Highly selective against TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8 (IC50 > 25 µM).[7][8][7][8]
RN-1734 Displays selectivity for TRPV4 over TRPV1, TRPV3, and TRPM8 (IC50 > 30 µM for TRPV3 and TRPM8, >100 µM for TRPV1).[11][12][11][12]

Experimental Corner: Deconstructing the Methodologies

The following sections provide detailed experimental protocols for determining the IC50 values of the discussed TRPV4 inhibitors, based on published literature. These methods are foundational for understanding the presented potency data.

Protocol 1: IC50 Determination for this compound via Electrophysiology

This protocol is based on the whole-cell patch-clamp technique described in the study by Everaerts et al. (2010).[2]

Objective: To determine the concentration of this compound required to inhibit 50% of the TRPV4-mediated current.

Materials:

  • HEK293 cells stably expressing human, rat, or mouse TRPV4.

  • This compound.

  • TRPV4 agonist (e.g., 4α-Phorbol 12,13-didecanoate - 4α-PDD).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Standard intracellular and extracellular solutions.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the desired TRPV4 ortholog under standard conditions.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage ramp or step protocol to elicit baseline currents.

    • Perfuse the cell with an extracellular solution containing a known concentration of the TRPV4 agonist (e.g., 1 µM 4α-PDD) to activate TRPV4 channels and record the resulting current.

    • After a stable current is achieved, co-apply increasing concentrations of this compound with the agonist.

    • Record the current at each concentration of this compound.

  • Data Analysis:

    • Measure the peak current amplitude at each this compound concentration.

    • Normalize the current to the maximal agonist-induced current.

    • Plot the normalized current as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Experimental Workflow: Electrophysiology for IC50 cluster_prep Cell Preparation cluster_exp Electrophysiology cluster_analysis Data Analysis cell_culture Culture HEK293 cells expressing TRPV4 patch Establish Whole-Cell Patch Clamp cell_culture->patch agonist Apply TRPV4 Agonist (e.g., 4α-PDD) patch->agonist inhibitor Co-apply Increasing Concentrations of this compound agonist->inhibitor record Record Current at Each Concentration inhibitor->record measure Measure Peak Current Amplitude record->measure normalize Normalize Current measure->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate IC50 plot->calculate

Caption: Workflow for determining the IC50 of this compound using electrophysiology.

Protocol 2: IC50 Determination for GSK2193874 via FLIPR Assay

This protocol is based on the Fluorometric Imaging Plate Reader (FLIPR) assay, a common high-throughput screening method.

Objective: To determine the concentration of GSK2193874 that inhibits 50% of the agonist-induced calcium influx in TRPV4-expressing cells.

Materials:

  • HEK293 cells stably expressing human or rat TRPV4.

  • GSK2193874.

  • TRPV4 agonist (e.g., GSK1016790A).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • FLIPR instrument.

  • 96- or 384-well plates.

Procedure:

  • Cell Plating: Seed HEK293-TRPV4 cells in black-walled, clear-bottom microplates and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Remove the culture medium and add the dye loading buffer to each well.

    • Incubate the plate to allow for dye uptake.

  • Compound Addition:

    • Prepare serial dilutions of GSK2193874 in an appropriate assay buffer.

    • Add the diluted GSK2193874 to the cell plate and incubate for a specified period.

  • Agonist Stimulation and Measurement:

    • Prepare the TRPV4 agonist solution.

    • Place the cell plate and the agonist plate into the FLIPR instrument.

    • The instrument will add the agonist to the wells and simultaneously measure the change in fluorescence intensity over time, which corresponds to intracellular calcium levels.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition for each concentration of GSK2193874 relative to the agonist-only control.

    • Plot the percent inhibition against the log concentration of GSK2193874 and fit the data to a dose-response curve to determine the IC50.

G Experimental Workflow: FLIPR Assay for IC50 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells Plate HEK293-TRPV4 cells load_dye Load cells with Calcium-sensitive dye plate_cells->load_dye add_inhibitor Add serial dilutions of GSK2193874 load_dye->add_inhibitor add_agonist Stimulate with TRPV4 agonist add_inhibitor->add_agonist measure_fluorescence Measure fluorescence change with FLIPR add_agonist->measure_fluorescence calc_inhibition Calculate percent inhibition measure_fluorescence->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of GSK2193874 using a FLIPR assay.

Understanding the Mechanism: The TRPV4 Signaling Pathway

TRPV4 is a non-selective cation channel that, upon activation by various stimuli such as heat, mechanical stress, or chemical agonists, allows the influx of Ca2+ into the cell. This influx of calcium acts as a second messenger, triggering a cascade of downstream signaling events.

G TRPV4 Signaling Pathway cluster_stimuli Stimuli cluster_channel Channel Activation cluster_downstream Downstream Signaling cluster_inhibition Inhibition stimuli Heat Mechanical Stress Chemical Agonists trpv4 TRPV4 Channel stimuli->trpv4 ca_influx Ca2+ Influx trpv4->ca_influx cam_camk Calmodulin/ CaMK ca_influx->cam_camk pkc PKC ca_influx->pkc mapk MAPK Pathway (ERK, p38) cam_camk->mapk pkc->mapk gene_expression Gene Expression mapk->gene_expression cellular_response Cellular Response (e.g., Inflammation, Vasodilation) gene_expression->cellular_response inhibitors This compound GSK2193874 RN-1734 inhibitors->trpv4

Caption: Simplified overview of the TRPV4 signaling cascade and points of inhibition.

References

Unlocking Synergistic Potential: A Comparative Guide to HC-067047 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective cancer therapies increasingly points toward strategic drug combinations that can overcome resistance and enhance efficacy. This guide explores the synergistic potential of HC-067047, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, when used in conjunction with conventional chemotherapeutic agents. While direct clinical data on specific synergistic combinations of this compound is emerging, a strong preclinical rationale supports its use to potentiate the effects of drugs like paclitaxel, particularly in cancers where TRPV4 expression is linked to chemoresistance.

The Rationale for Synergy: Targeting TRPV4 to Enhance Chemotherapy

TRPV4, a calcium-permeable ion channel, is increasingly implicated in cancer progression, including processes that drive resistance to chemotherapy.[1] Elevated TRPV4 expression has been correlated with a poor prognosis and resistance to platinum-based drugs like cisplatin and oxaliplatin in certain cancers.[1] The channel is involved in key signaling pathways that regulate cell migration, invasion, and the tumor microenvironment.[2][3][4] By inhibiting TRPV4, this compound can potentially disrupt these chemoresistant pathways, thereby re-sensitizing cancer cells to the cytotoxic effects of conventional chemotherapy.

One promising combination is the co-administration of this compound with taxane-based chemotherapies such as paclitaxel. Paclitaxel's primary mechanism involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[5] However, its efficacy can be limited by intrinsic or acquired resistance. Evidence suggests an interplay between paclitaxel and TRPV4-related signaling, indicating that the inhibition of TRPV4 could be a viable strategy to enhance paclitaxel's anti-tumor activity.[6]

Hypothetical Synergy: A Quantitative Comparison

To illustrate the potential synergistic effects, this section presents hypothetical data from a combination study of this compound and paclitaxel on a cancer cell line with high TRPV4 expression. The synergy is quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Treatment GroupThis compound (nM)Paclitaxel (nM)Fractional Effect (Fa)Combination Index (CI)Interpretation
150-0.15-Single Agent
2-100.20-Single Agent
350100.550.75Synergistic
4100-0.25-Single Agent
5-200.35-Single Agent
6100200.601.00Additive
7200-0.40-Single Agent
8-400.50-Single Agent
9200400.701.25Antagonistic

Experimental Protocols

To empirically test the synergistic effects of this compound and paclitaxel, the following experimental protocol for a cell viability assay and subsequent synergy analysis is proposed.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Culture a human breast cancer cell line known for high TRPV4 expression (e.g., MDA-MB-231) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and paclitaxel in DMSO. Create serial dilutions of each drug in the cell culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with this compound alone, paclitaxel alone, and in combination at various concentration ratios. Include untreated and vehicle (DMSO) control wells.

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Synergy Analysis (Combination Index)
  • Dose-Response Curves: Generate dose-response curves for each drug individually and for the combination.

  • IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) for both this compound and paclitaxel.

  • Combination Index Calculation: Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. The CI value will determine whether the interaction is synergistic, additive, or antagonistic.

Visualizing the Mechanisms and Workflow

To better understand the underlying biological rationale and the experimental process, the following diagrams are provided.

Proposed Signaling Pathway for this compound and Paclitaxel Synergy HC067047 This compound TRPV4 TRPV4 Channel HC067047->TRPV4 Inhibits Synergy Synergistic Cell Death HC067047->Synergy Ca2_influx Ca2+ Influx TRPV4->Ca2_influx Mediates Signaling_Pathways Pro-survival and Chemoresistance Pathways (e.g., FAK/PI3K/AKT) Ca2_influx->Signaling_Pathways Activates Cell_Survival Cell Survival & Resistance Signaling_Pathways->Cell_Survival Promotes Cell_Survival->Synergy Inhibition contributes to Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Induces Paclitaxel->Synergy Cell_Cycle_Arrest G2/M Arrest Microtubules->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Apoptosis->Synergy Enhanced by Experimental Workflow for Synergy Analysis Start Start: Cancer Cell Line (High TRPV4) Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Drug Treatment: - this compound alone - Paclitaxel alone - Combination Seeding->Treatment Incubation Incubation (48 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Acquisition Absorbance Reading MTT_Assay->Data_Acquisition Analysis Data Analysis: - Dose-Response Curves - IC50 Calculation - Combination Index (CI) Data_Acquisition->Analysis Conclusion Conclusion: Synergy, Additivity, or Antagonism Analysis->Conclusion

References

Validating In Vitro Efficacy of the TRPV4 Antagonist HC-067047 in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The transient receptor potential vanilloid 4 (TRPV4) channel has emerged as a promising therapeutic target for a variety of conditions, including bladder dysfunction, inflammatory pain, and edema. HC-067047 is a potent and selective antagonist of the TRPV4 channel, and its efficacy has been extensively characterized in vitro. This guide provides a comprehensive overview of the in vivo studies that validate these in vitro findings, offering a comparative analysis of its performance and detailed experimental protocols to aid researchers in their drug development efforts.

Quantitative Analysis of this compound Efficacy

The in vivo efficacy of this compound has been demonstrated across multiple preclinical models, corroborating its in vitro antagonist profile. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro vs. In Vivo Potency of this compound

SpeciesIn Vitro IC50 (nM)In Vivo Effective DoseAnimal ModelKey Efficacy Endpoint
Human48 ± 6[1][2]N/AN/AN/A
Mouse17 ± 3[1][2]10 mg/kg (i.p.)[1]Cyclophosphamide-induced cystitisIncreased bladder capacity, reduced micturition frequency[1]
Rat133 ± 25[1][2]10 mg/kg (i.p.)[1]Cyclophosphamide-induced cystitisIncreased voided volume, decreased voiding frequency[1]

Table 2: In Vivo Effects of this compound on Bladder Function in a Mouse Model of Cystitis

Treatment GroupVoiding Frequency (voids/30 min)Voided Volume (μL)
Naive Wild-Type (WT) + Vehicle~4~100
Cyclophosphamide-treated WT + Vehicle~12~25
Cyclophosphamide-treated WT + this compound (10 mg/kg)~6~75
Cyclophosphamide-treated Trpv4-/- + Vehicle~5~80
Cyclophosphamide-treated Trpv4-/- + this compound (10 mg/kg)~5~80

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key in vivo experiments cited in this guide.

1. Cyclophosphamide-Induced Cystitis Model in Mice and Rats

  • Animal Models: Wild-type and Trpv4 knockout (Trpv4-/-) mice, or wild-type rats are used.[1]

  • Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 200 mg/kg for mice) is administered to induce bladder inflammation and hyperreflexia. Control animals receive a vehicle injection.[1]

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO in saline) and administered via i.p. injection at the desired dose (e.g., 10 mg/kg).[3]

  • Cystometry: Bladder function is assessed by cystometry in anesthetized or conscious, freely moving animals. A catheter is implanted into the bladder dome for infusion of saline and measurement of intravesical pressure. Key parameters measured include voiding frequency, voided volume, and bladder capacity.[1][2]

  • Micturition Pattern Analysis: For freely moving animals, micturition patterns can be analyzed by placing filter paper at the bottom of a metabolic cage and measuring the size and volume of individual urine spots.[1][2]

2. Myocardial Ischemia/Reperfusion (I/R) Injury Model in Mice

  • Animal Model: Wild-type mice are used.

  • Surgical Procedure: Animals are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for a defined period (e.g., 30 minutes) to induce ischemia. The ligature is then released to allow for reperfusion.[4]

  • Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered, typically via i.p. injection, at a specified time point before or after reperfusion.[5]

  • Assessment of Myocardial Injury:

    • Infarct Size Measurement: The heart is excised, and the area at risk and infarct area are delineated using Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.[4]

    • Cardiac Function: Echocardiography is performed to assess parameters such as ejection fraction and fractional shortening.[6]

    • Biomarker Analysis: Serum levels of cardiac troponin T (cTnT) are measured as an indicator of cardiac damage.[4]

    • Apoptosis Assays: TUNEL staining and Western blotting for cleaved caspase-3 and the Bax/Bcl-2 ratio are used to quantify cardiomyocyte apoptosis.[5]

Visualizing the In Vivo Validation and Mechanism of Action

Diagrams are provided to illustrate the experimental workflow and the underlying signaling pathways.

experimental_workflow cluster_model Animal Model Preparation cluster_treatment Treatment Administration cluster_assessment Bladder Function Assessment Animal Selection Select WT and Trpv4-/- Mice Cystitis Induction Induce Cystitis (Cyclophosphamide) Animal Selection->Cystitis Induction Administration Administer this compound (i.p.) Cystitis Induction->Administration Allow for disease development Drug Preparation Prepare this compound Solution Drug Preparation->Administration Cystometry Perform Cystometry Administration->Cystometry Post-treatment evaluation Micturition Analysis Analyze Micturition Patterns Administration->Micturition Analysis Post-treatment evaluation Data Analysis Compare voiding frequency and volume Cystometry->Data Analysis Micturition Analysis->Data Analysis Conclusion Validate in vivo efficacy Data Analysis->Conclusion

Experimental workflow for in vivo validation of this compound.

signaling_pathway cluster_stimuli TRPV4 Activators Mechanical Stress Mechanical Stress TRPV4 TRPV4 Channel Mechanical Stress->TRPV4 Hypotonicity Hypotonicity Hypotonicity->TRPV4 Heat Heat Heat->TRPV4 Ca2+ Influx Ca2+ Influx TRPV4->Ca2+ Influx Activation Downstream Signaling Downstream Signaling (e.g., Inflammation, Apoptosis) Ca2+ Influx->Downstream Signaling Therapeutic Effect Therapeutic Effect (e.g., Reduced Bladder Hyperactivity) Downstream Signaling->Therapeutic Effect This compound This compound This compound->TRPV4 Inhibition This compound->Therapeutic Effect

TRPV4 signaling and inhibition by this compound.

Comparison with Alternatives

While this guide focuses on this compound, it is important to note the existence of other TRPV4 antagonists. For instance, GSK2193874 is another potent and selective TRPV4 antagonist that has been investigated in clinical trials.[6] However, direct, side-by-side in vivo comparative studies with this compound are not extensively reported in the currently available literature. The choice of antagonist for a particular research application may depend on factors such as the specific animal model, the desired route of administration, and the pharmacokinetic profile.

Conclusion

The in vivo studies summarized in this guide robustly validate the in vitro findings for this compound as a potent and selective TRPV4 antagonist. The on-target effect of this compound is unequivocally demonstrated by its lack of efficacy in Trpv4 knockout mice.[1][7] The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of TRPV4 inhibition and for those seeking to utilize this compound in their preclinical research. Further studies directly comparing the in vivo efficacy and safety profiles of this compound with other TRPV4 antagonists will be beneficial for the field.

References

Assessing the Specificity of the TRPV4 Antagonist HC-067047: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of the transient receptor potential vanilloid 4 (TRPV4) channel antagonist, HC-067047, with its structural analogs, GSK2193874 and RN-1734. The information presented herein is supported by experimental data from peer-reviewed studies and aims to assist researchers in making informed decisions for their investigations.

Comparative Analysis of TRPV4 Antagonist Specificity

The potency and selectivity of this compound and its analogs are critical parameters for their utility as pharmacological tools. The following tables summarize the available quantitative data for these compounds against their primary target, TRPV4, and a panel of other TRP channels.

CompoundTargetSpeciesIC50 (nM)Reference
This compound TRPV4Human48[1][2]
TRPV4Mouse17[1][2]
TRPV4Rat133[1][2]
GSK2193874 TRPV4Human40[3][4]
TRPV4Rat2[3][4]
RN-1734 TRPV4Human2300[5][6][7]
TRPV4Mouse5900[5][6][7]
TRPV4Rat3200[5][6][7]

Table 1: Potency of this compound and Structural Analogs against TRPV4. This table outlines the half-maximal inhibitory concentration (IC50) values of the compounds against human, mouse, and rat TRPV4 channels.

CompoundOff-TargetSelectivity (IC50)Reference
This compound TRPV1, TRPV2, TRPV3, TRPM8Selective (No significant inhibition at 1 µM)
GSK2193874 TRPV1, TRPA1, TRPC3, TRPC6, TRPM8>25 µM[3][4]
RN-1734 TRPV1, TRPV3, TRPM8>30 µM[5]

Table 2: Selectivity Profile of this compound and Structural Analogs. This table details the selectivity of the compounds against a panel of other transient receptor potential (TRP) channels.

Experimental Protocols

The determination of the potency and selectivity of these TRPV4 antagonists relies on robust in vitro assays. The following are detailed methodologies for the key experiments cited.

Whole-Cell Patch Clamp Electrophysiology

This technique is employed to directly measure the ion currents flowing through the TRPV4 channel in response to agonist stimulation and its inhibition by the test compounds.

Objective: To determine the concentration-dependent inhibitory effect of this compound and its analogs on TRPV4 channel currents.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with the cDNA encoding for human, mouse, or rat TRPV4.

  • Cell Preparation: Cells are plated onto glass coverslips 24-48 hours prior to the experiment.

  • Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

  • Pipette Preparation: Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with an intracellular solution.

  • Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

  • Data Acquisition: Membrane currents are recorded using an amplifier and a data acquisition system. Cells are held at a holding potential of -60 mV.

  • Agonist Application: The TRPV4 agonist, such as 4α-Phorbol 12,13-didecanoate (4α-PDD) or GSK1016790A, is applied to the bath to evoke a baseline inward current.

  • Antagonist Application: Following stabilization of the agonist-evoked current, the test compound (this compound, GSK2193874, or RN-1734) is co-applied at increasing concentrations.

  • Data Analysis: The inhibition of the agonist-induced current at each antagonist concentration is measured and used to construct a concentration-response curve to determine the IC50 value.

Fura-2 Calcium Imaging

This fluorescence-based assay measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRPV4 channel activity.

Objective: To assess the inhibitory effect of this compound and its analogs on agonist-induced calcium influx through TRPV4 channels.

Methodology:

  • Cell Culture and Plating: HEK293 cells expressing the TRPV4 channel of interest are plated onto black-walled, clear-bottom 96-well plates.

  • Dye Loading: Cells are loaded with the ratiometric calcium indicator Fura-2 AM (acetoxymethyl ester) for 30-60 minutes at 37°C. Fura-2 AM is a cell-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive form, Fura-2.

  • Assay Procedure:

    • The cells are washed with a physiological salt solution to remove extracellular dye.

    • A baseline fluorescence reading is taken using a fluorescence plate reader or a microscope equipped for ratiometric imaging, with excitation wavelengths of 340 nm and 380 nm and emission measured at ~510 nm.

    • The test compound is added to the wells and incubated for a specified period.

    • A TRPV4 agonist is then added to stimulate calcium entry.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm) is calculated. This ratio is proportional to the intracellular calcium concentration. The inhibition of the agonist-induced increase in the Fura-2 ratio by the test compound is used to determine its IC50 value.

Visualizing Experimental Logic and Pathways

To further clarify the experimental workflow and the underlying signaling pathway, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Specificity Assessment cluster_electrophysiology Whole-Cell Patch Clamp cluster_calcium_imaging Calcium Imaging EC_start HEK293 Cells Expressing TRPV4 EC_patch Achieve Whole-Cell Configuration EC_start->EC_patch EC_agonist Apply TRPV4 Agonist EC_patch->EC_agonist EC_antagonist Apply Test Compound EC_agonist->EC_antagonist EC_record Record Ion Current EC_antagonist->EC_record EC_analyze Calculate IC50 EC_record->EC_analyze CI_start HEK293 Cells Expressing TRPV4 CI_load Load with Fura-2 AM CI_start->CI_load CI_baseline Measure Baseline Fluorescence CI_load->CI_baseline CI_antagonist Apply Test Compound CI_baseline->CI_antagonist CI_agonist Apply TRPV4 Agonist CI_antagonist->CI_agonist CI_measure Measure Fluorescence Change CI_agonist->CI_measure CI_analyze Calculate IC50 CI_measure->CI_analyze

Caption: Workflow for assessing TRPV4 antagonist specificity.

TRPV4_Signaling_Pathway TRPV4 Signaling and Inhibition cluster_membrane Cell Membrane TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Agonist TRPV4 Agonist (e.g., 4α-PDD, GSK1016790A) Agonist->TRPV4 Activates Antagonist TRPV4 Antagonist (this compound) Antagonist->TRPV4 Inhibits Downstream Downstream Signaling Ca_influx->Downstream

References

A Comparative Analysis of the Binding Pockets of TRPV4 Antagonists HC-067047 and RN-1734

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the molecular interactions and inhibitory activities of two prominent antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, HC-067047 and RN-1734, reveals both shared and distinct features within their binding sites. This comparison provides valuable insights for researchers and drug development professionals engaged in the study of TRPV4 modulation.

Both this compound and RN-1734 are selective antagonists of the TRPV4 ion channel, a polymodal cellular sensor involved in a variety of physiological processes.[1][2] Understanding the nuances of how these molecules interact with their target is crucial for the rational design of novel therapeutics. Recent structural and functional studies have elucidated the key determinants of their binding and inhibitory activity.

Unraveling the Binding Site of this compound

Cryo-electron microscopy (cryo-EM) studies have provided a high-resolution view of the binding pocket for this compound on the human TRPV4 (hTRPV4) channel.[3][4] The binding site is located at the base of the voltage-sensor-like domain (VSLD), which is formed by the S1-S4 transmembrane helices.[3][5][6] Specifically, the pocket is surrounded by a constellation of amino acid residues from different domains:

  • S1 helix: F471, N474, S477, Y478[3][5]

  • S3 helix: Y553[3][5]

  • S4 helix: Y591, F592[3][5]

  • S2-S3 linker: D546[5][7]

  • TRP helix: D743[3][5]

Mutagenesis studies have corroborated the functional importance of several of these residues. Mutations at positions N474, D546, and Y591 have been shown to decrease the potency of this compound, confirming their critical role in the binding and inhibitory action of the compound.[3][5][7]

The Partially Overlapping Binding Site of RN-1734

While a high-resolution co-crystal structure of RN-1734 with TRPV4 is not yet available, functional data indicates a partial overlap in its binding site with that of this compound.[5][7][8] The key shared residue is D546, located in the S2-S3 linker.[5][7] Mutation of this residue significantly diminishes the inhibitory effect of RN-1734, highlighting its essential role.[7]

However, a notable distinction lies in the role of Y591 in the S4 helix. While critical for this compound's activity, mutations at this position do not affect the inhibition by RN-1734.[7] This suggests that while both compounds target the same general region of the VSLD, their specific molecular interactions and orientations within the binding pocket differ.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of this compound and RN-1734 have been quantified using various experimental assays, primarily through measuring the inhibition of agonist-induced calcium influx in cells expressing TRPV4. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundTargetIC50
This compound Human TRPV448 nM[9][10][11]
Rat TRPV4133 nM[9][10][11]
Mouse TRPV417 nM[9][10][11]
RN-1734 Human TRPV42.3 µM[12]
Rat TRPV43.2 µM[12]
Mouse TRPV45.9 µM[12]

As the data indicates, this compound is a significantly more potent inhibitor of TRPV4 across all tested species compared to RN-1734, exhibiting nanomolar versus micromolar IC50 values.

Experimental Protocols

The determination of the inhibitory potency and the identification of key binding residues for this compound and RN-1734 have been achieved through a combination of in silico and in vitro experimental approaches.

In Silico Drug Discovery and Molecular Dynamics

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, was employed to predict the binding pocket of this compound within the TRPV4 structure.[7][13] These studies utilized the cryo-EM structure of Xenopus tropicalis TRPV4 (xTRPV4) as a template to dock the inhibitor and simulate its interactions with the protein over time.[7][13] This approach helped to identify a putative binding pocket formed by residues from the S2-S3 linker, S4, and S5 helices.[5][7][13]

Site-Directed Mutagenesis and Calcium Imaging

To validate the in silico findings, site-directed mutagenesis was performed to create TRPV4 channels with specific amino acid substitutions at the predicted interacting residues.[7] The functional consequences of these mutations on the inhibitory activity of this compound and RN-1734 were then assessed using calcium imaging assays.[7]

The general workflow for this experimental approach is as follows:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) or HeLa cells are cultured and transiently transfected with plasmids encoding either wild-type or mutant human TRPV4 (hTRPV4) channels.[7]

  • Fluorescent Calcium Indicator Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Baseline Fluorescence Measurement: The baseline intracellular calcium concentration ([Ca2+]i) is recorded.

  • Channel Activation and Inhibition: The cells are stimulated with a TRPV4 agonist (e.g., GSK1016790A or a hypotonic solution) to induce calcium influx.[7] Subsequently, varying concentrations of the antagonist (this compound or RN-1734) are added, and the changes in [Ca2+]i are monitored over time.[7]

  • Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced calcium response. The IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve.[7]

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is another key technique used to directly measure the ion channel currents and the inhibitory effects of the compounds.[11]

The experimental workflow involves:

  • Cell Preparation: HEK293 cells stably or transiently expressing the TRPV4 channel are used.

  • Electrode Placement: A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single cell.

  • Membrane Rupture: The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Current Measurement: The membrane potential is clamped at a specific voltage, and the currents flowing through the TRPV4 channels are recorded in response to an agonist.

  • Inhibitor Application: The antagonist is applied to the cell, and the reduction in the agonist-induced current is measured to determine the inhibitory potency.[11]

Visualizing the Binding Interactions

The following diagrams illustrate the key concepts discussed in this comparison guide.

Binding_Pocket_Comparison cluster_TRPV4 TRPV4 Channel cluster_HC067047 This compound Binding Pocket cluster_RN1734 RN-1734 Binding Pocket VSLD VSLD (S1-S4) S2_S3_Linker S2-S3 Linker TRP_Helix TRP Helix HC067047 This compound Residues_HC F471, N474, S477, Y478 Y553, Y591, F592, D743 HC067047->Residues_HC Interacts with D546_HC D546 HC067047->D546_HC Interacts with Residues_HC->VSLD:f0 Located in VSLD & TRP Helix D546_HC->S2_S3_Linker Located in RN1734 RN-1734 D546_RN D546 RN1734->D546_RN Interacts with Unknown_Residues Other Residues (Y591 independent) RN1734->Unknown_Residues Interacts with D546_RN->S2_S3_Linker Located in

Figure 1. A schematic representation of the binding pockets of this compound and RN-1734 on the TRPV4 channel.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation docking Molecular Docking md_sim MD Simulations docking->md_sim binding_pocket_prediction Binding Pocket Prediction md_sim->binding_pocket_prediction mutagenesis Site-Directed Mutagenesis binding_pocket_prediction->mutagenesis Guides Mutagenesis Targets transfection Cell Transfection (WT & Mutant TRPV4) mutagenesis->transfection calcium_imaging Calcium Imaging Assay transfection->calcium_imaging electrophysiology Patch-Clamp Electrophysiology transfection->electrophysiology ic50 IC50 Determination calcium_imaging->ic50 electrophysiology->ic50

Figure 2. A flowchart outlining the experimental workflow for characterizing TRPV4 antagonist binding.

References

Safety Operating Guide

Proper Disposal Procedures for HC-067047: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to strict protocols for the disposal of HC-067047, a potent and selective TRPV4 antagonist. This guide provides essential safety and logistical information to ensure compliant and safe disposal of this compound and its associated waste.

Hazard Identification and Classification

Before handling for disposal, it is crucial to recognize the hazard classification of this compound. This information dictates the required disposal pathway.

Data PointValueSource
UN Number2811Cayman Chemical SDS
Proper Shipping NameToxic solids, organic, n.o.s. (this compound)Cayman Chemical SDS
Hazard Class6.1 (Toxic)Inferred from UN 2811
Water HazardSlightly hazardous for waterCayman Chemical SDS

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This protocol is designed to comply with general hazardous waste regulations. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused or expired compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and compatible liquid hazardous waste container.

    • Do not dispose of any liquid containing this compound down the drain.[1] Large quantities are not to reach ground water, water courses, or sewage systems.[1]

  • Sharps Waste:

    • Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Step 2: Container Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound" and/or "2-methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide".

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or laboratory.

Step 3: Storage of Waste

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Store incompatible waste types separately to prevent accidental reactions.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to transport hazardous waste off-site yourself.

  • Follow all institutional procedures for waste pickup requests.

Step 5: Decontamination of Empty Containers

  • Original containers of this compound must be triple-rinsed with a suitable solvent before being discarded as non-hazardous waste.

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, deface or remove the original label before disposing of the container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

HC067047_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Labeling cluster_storage_pickup Storage & Disposal cluster_container Empty Container Decontamination start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes is_sharps Sharps Waste? is_liquid->is_sharps No collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes collect_sharps Collect in Labeled Sharps Container is_sharps->collect_sharps Yes store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste request_pickup Request EHS Pickup store_waste->request_pickup disposal Disposal by Approved Waste Vendor request_pickup->disposal empty_container Original this compound Container is Empty triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous triple_rinse->dispose_container collect_rinsate->store_waste

Disposal workflow for this compound waste.

Experimental Protocols

No specific experimental protocols related to the disposal of this compound are provided in the available safety data sheets. The disposal procedures are based on standard hazardous waste management practices.

It is imperative that all laboratory personnel handling this compound are trained on these disposal procedures. Adherence to these guidelines will ensure the safety of laboratory staff and the protection of the environment. For any uncertainties, always contact your institution's Environmental Health and Safety department.

References

Personal protective equipment for handling HC-067047

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of HC-067047. This document provides immediate access to critical safety information and operational protocols to ensure a safe laboratory environment when working with this potent and selective TRPV4 antagonist.

Quantitative Data Summary

The following tables provide a consolidated overview of the physical, chemical, and biological properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Chemical Name 2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide
CAS Number 883031-03-6
Molecular Formula C₂₆H₂₈F₃N₃O₂
Molecular Weight 471.51 g/mol
Appearance White to off-white solid
Purity ≥98% (HPLC)
Solubility DMSO: up to 100 mM Ethanol: up to 25 mM
Storage Store at +4°C for short-term and -20°C for long-term.

Table 2: In Vitro Biological Activity (IC₅₀)

TargetSpeciesIC₅₀
TRPV4Human48 nM
TRPV4Mouse17 nM
TRPV4Rat133 nM

Operational Plan for Safe Handling

Given that no official occupational exposure limits have been established for this compound, it should be handled as a potent compound with unknown long-term health effects. The following procedures are mandatory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is the minimum requirement:

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Hand Protection: Nitrile or other chemically resistant gloves are required. Gloves should be inspected before use and changed frequently, especially if contaminated.

  • Body Protection: A lab coat must be worn. For procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection: All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Engineering Controls
  • Chemical Fume Hood: All weighing, reconstitution, and aliquoting of this compound must be performed in a properly functioning and certified chemical fume hood.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Handling Procedures
  • Preparation: Before starting work, ensure the fume hood is operational and the work area is clean and uncluttered. Cover the work surface with disposable absorbent pads.

  • Weighing: If working with the solid form, carefully weigh the required amount in the fume hood on a tared weigh boat. Minimize the creation of dust.

  • Reconstitution: Slowly add the desired solvent to the vial containing the solid this compound. Cap the vial and vortex until the solid is completely dissolved.

  • Aliquoting and Dilutions: Perform all serial dilutions and aliquoting within the fume hood.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol). Dispose of all contaminated disposable materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, absorbent pads, weigh boats, and empty vials. Collect this waste in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: This includes unused stock solutions, experimental media containing this compound, and solvent rinses. Collect liquid waste in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any this compound waste down the drain.

  • Sharps Waste: Contaminated needles, syringes, and pipette tips must be disposed of in a designated sharps container for hazardous chemical waste.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

HC067047_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post_handling Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_workspace Prepare Work Surface prep_fume_hood->prep_workspace handling_weigh Weigh Solid this compound prep_workspace->handling_weigh handling_reconstitute Reconstitute with Solvent handling_weigh->handling_reconstitute handling_aliquot Aliquot and Dilute handling_reconstitute->handling_aliquot post_decontaminate Decontaminate Surfaces handling_aliquot->post_decontaminate post_dispose_waste Segregate and Dispose of Waste post_decontaminate->post_dispose_waste post_remove_ppe Doff PPE post_dispose_waste->post_remove_ppe disposal_solid Solid Hazardous Waste post_dispose_waste->disposal_solid disposal_liquid Liquid Hazardous Waste post_dispose_waste->disposal_liquid disposal_sharps Sharps Hazardous Waste post_dispose_waste->disposal_sharps post_wash_hands Wash Hands Thoroughly post_remove_ppe->post_wash_hands

Caption: Safe Handling and Disposal Workflow for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HC-067047
Reactant of Route 2
Reactant of Route 2
HC-067047

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.